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  • Product: 1-Oxa-6-azaspiro[3.5]nonane oxalate
  • CAS: 1923051-63-1

Core Science & Biosynthesis

Foundational

1-Oxa-6-azaspiro[3.5]nonane Oxalate: A Next-Generation Spirocyclic Bioisostere in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In contemporary medicinal chemistry, the over...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, sp²-rich aromatic rings and traditional saturated heterocycles (e.g., morpholine, piperidine) has contributed to high attrition rates in clinical development due to poor physicochemical properties and metabolic liabilities. To combat this, the strategic incorporation of highly highly functionalized, three-dimensional spirocycles has emerged as a premier tactic.

1-Oxa-6-azaspiro[3.5]nonane oxalate (2:1) represents a cutting-edge, conformationally restricted bioisostere. By fusing an oxetane ring to a piperidine scaffold via a single spiro carbon, this molecule dramatically increases the fraction of sp³ carbons (Fsp³), modulates amine basicity, and shields metabolic soft spots[1]. This technical guide explores the structural causality, physicochemical benefits, and self-validating protocols for integrating this building block into target-directed drug discovery workflows.

Chemical Identity & Structural Architecture

1-Oxa-6-azaspiro[3.5]nonane consists of a 4-membered oxetane ring and a 6-membered piperidine ring sharing a quaternary spiro carbon at position 4. Commercially and synthetically, it is most frequently utilized as a hemioxalate salt (2:1 ratio of free base to oxalic acid).

Quantitative Physicochemical Profile

The following table summarizes the core structural and physical data of the compound, critical for formulation and stoichiometric calculations during high-throughput parallel synthesis,.

PropertyValue / Description
Chemical Name 1-Oxa-6-azaspiro[3.5]nonane oxalate (2:1)
CAS Registry Number 1523606-44-1 (Salt) / 204388-70-5 (Free Base)
Molecular Formula C₁₆H₂₈N₂O₆ (Salt) / C₇H₁₃NO (Free Base)
Molecular Weight 344.41 g/mol (Salt) / 127.18 g/mol (Free Base)
SMILES (Free Base) C1CC2(CCCNC2)O1
Physical Form Crystalline Solid
Storage Temperature 2–8 °C (Dark, Dry Environment)

Physicochemical Rationale & Bioisosteric Causality

As a Senior Application Scientist, it is crucial to understand why we replace ubiquitous rings like morpholine with 1-oxa-6-azaspiro[3.5]nonane. The decision is driven by three distinct physicochemical mechanisms[2],[3]:

  • pKa Modulation via Inductive Effects (-I): Traditional piperidines are highly basic (pKa ~9-10), leading to off-target hERG channel blockade (cardiotoxicity) and phospholipidosis. In 1-oxa-6-azaspiro[3.5]nonane, the highly electronegative oxetane oxygen is situated just three sigma bonds away from the piperidine nitrogen (O1 → C4 → C5 → N6). This proximity exerts a strong through-bond electron-withdrawing effect, significantly lowering the basicity of the amine lone pair.

  • Metabolic Shielding: Morpholine is notorious for rapid Cytochrome P450 (CYP)-mediated oxidation at the α-carbons adjacent to its heteroatoms. The spirocyclic quaternary carbon in this scaffold acts as a steric shield and removes these labile α-protons, redirecting metabolic clearance and extending the compound's half-life[1].

  • Enhanced 3D Vectorization (Fsp³): The spiro-fusion forces the molecule into a rigid, orthogonal 3D conformation. This "escape from flatland" improves aqueous solubility (by disrupting crystal packing in the final drug molecule) and provides a unique exit vector for substituents, enhancing binding affinity to complex protein pockets.

G Morpholine Traditional Morpholine (Flat, High CYP Liability) Spiro 1-Oxa-6-azaspiro[3.5]nonane (High Fsp3, Tuned pKa) Morpholine->Spiro Bioisosteric Replacement Piperidine Traditional Piperidine (High Lipophilicity, High pKa) Piperidine->Spiro Bioisosteric Replacement Prop1 Increased Aqueous Solubility Spiro->Prop1 Lower LogD Prop2 Reduced hERG Toxicity Spiro->Prop2 Lower Amine pKa Prop3 Enhanced Metabolic Stability Spiro->Prop3 Blocked alpha-oxidation

Caption: Bioisosteric replacement logic driving the use of 1-oxa-6-azaspiro[3.5]nonane.

Salt Form Causality & Handling Protocols

Why the Oxalate (2:1) Salt?

Low molecular weight aliphatic amines (MW < 150 g/mol ) typically present as volatile, malodorous oils that are highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming transient carbamates). By converting the free base into a hemioxalate salt (2 molecules of amine per 1 molecule of oxalic acid), the compound is locked into a protonated, thermodynamically stable state[4]. This drastically increases the melting point, yielding a bench-stable, crystalline solid that ensures precise stoichiometric weighing for high-throughput screening.

Handling & Safety Protocol

According to standard hazard classifications[5]:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE Requirement: Handle exclusively within a certified fume hood using nitrile gloves, safety goggles, and a lab coat.

  • Storage: Maintain at 2–8 °C in a tightly sealed, desiccated container to prevent moisture ingress.

Experimental Workflow: Microsomal Stability Profiling

To empirically validate the metabolic shielding provided by the spirocyclic oxetane, a Human Liver Microsome (HLM) intrinsic clearance assay is required.

Self-Validating System Design: A robust protocol must validate itself. Therefore, this workflow mandates the inclusion of Verapamil (a known high-clearance positive control to verify CYP enzymatic activity) and Warfarin (a low-clearance negative control to rule out non-specific degradation). Tolbutamide is used as an Internal Standard (IS) to normalize LC-MS/MS injection variability.

Step-by-Step Methodology:
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Spiking: Add the spirocyclic test compound (and controls in separate wells) to the matrix at a final concentration of 1 µM. Pre-incubate the 96-well plate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM) to all wells.

  • Kinetic Sampling: At designated time points (t = 0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard (Tolbutamide, 100 ng/mL). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point.

  • Phase Separation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Quantification: Transfer the clear supernatant to a new plate and analyze via LC-MS/MS (MRM mode). Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int) from the log-linear decline of the analyte/IS peak area ratio.

G A Compound Preparation (1-Oxa-6-azaspiro[3.5]nonane) B Microsomal Incubation (HLM/RLM + NADPH) A->B Add to Matrix C Reaction Quenching (Cold Acetonitrile + IS) B->C t=0, 15, 30, 60 min D Protein Precipitation (Centrifugation) C->D Stop Reaction E LC-MS/MS Analysis (Clearance Rate) D->E Supernatant Injection

Caption: High-throughput microsomal stability assay workflow for spirocyclic amines.

Applications in Target-Directed Synthesis

The utility of azaspiro[3.5]nonane derivatives has been heavily validated in recent literature. For instance, in the optimization of Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain management, researchers successfully utilized 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane scaffolds to achieve a remarkable reduction in molecular weight while retaining superior CNS drug-like properties[6],[7].

Furthermore, the oxetane moiety is increasingly recognized as the "hydrophilic sister" of the gem-dimethyl group and the "lipophilic brother" of the carbonyl group[1]. By acting as a polar equivalent, it enables higher binding affinities in complex enzymatic pockets, such as the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, where the oxetane oxygen provides critical hydrogen bonding capacity[2].

References

  • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds", Bioorganic & Medicinal Chemistry Letters, 2011. Available at:[Link]

  • Yang, Y. S., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853...", Bioorganic & Medicinal Chemistry Letters, 2011. Available at:[Link]

  • "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole", Molecules (MDPI), 2015. Available at:[Link]

  • "Spirocyclic Oxetanes: Synthesis and Properties", ResearchGate, 2024. Available at:[Link]

  • "Put a ring on it: application of small aliphatic rings in medicinal chemistry", PubMed Central (NIH), 2020. Available at:[Link]

Sources

Exploratory

1-Oxa-6-azaspiro[3.5]nonane vs 2-oxa-6-azaspiro[3.5]nonane isomer differences

This guide provides a comprehensive technical analysis of 1-oxa-6-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.5]nonane , two isomeric spirocyclic scaffolds that serve as critical tools in modern drug discovery. These scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1-oxa-6-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.5]nonane , two isomeric spirocyclic scaffolds that serve as critical tools in modern drug discovery.

These scaffolds represent the industry's shift from "flat" aromatic structures to


-rich architectures ("Escaping Flatland"), offering improved solubility, metabolic stability, and novel intellectual property (IP) space.

Executive Summary

The distinction between the 1-oxa and 2-oxa isomers of the 6-azaspiro[3.5]nonane system lies in the position of the oxygen atom within the four-membered (oxetane) ring relative to the spiro-carbon center.

  • 1-Oxa Isomer: The oxygen is adjacent (

    
    )  to the spiro center. This creates a geminal ether-spiro linkage, significantly influencing the electronic environment of the piperidine ring.
    
  • 2-Oxa Isomer: The oxygen is opposite (

    
    )  to the spiro center. This geometry mimics the spatial arrangement of morpholine but in a rigid, 3D-spirocyclic format.
    
Feature1-Oxa-6-azaspiro[3.5]nonane 2-Oxa-6-azaspiro[3.5]nonane
CAS RN 204388-70-51046153-20-1
O-Position

to Spiro Center (Position 1)

to Spiro Center (Position 2)
Electronic Effect Strong Inductive Withdrawal (Lower pKa)Moderate Inductive Withdrawal (Higher pKa)
Primary Use Novel IP, Specific H-bond VectorMorpholine Bioisostere
Key Precursor 3-Piperidone (via Photochemistry)3-Piperidone (via Diol Cyclization)

Structural Elucidation & Physicochemical Impact[1]

Structural Anatomy

The "6-aza" designation indicates that the nitrogen atom resides in the six-membered ring at the


-position relative to the spiro center (derived from a 3-piperidone core). The variation is strictly in the oxetane ring.
  • 1-Oxa Geometry: The oxygen atom is directly bonded to the spiro carbon (

    
    ). This places the oxygen lone pairs in a vector nearly perpendicular to the piperidine ring's average plane.
    
  • 2-Oxa Geometry: The oxygen is separated from the spiro carbon by methylene groups (

    
    ). This configuration aligns the oxygen vector more parallel to the nitrogen lone pair, mimicking the 1,4-relationship of morpholine.
    

SpiroComparison cluster_1oxa 1-Oxa-6-azaspiro[3.5]nonane (Alpha-Oxygen) cluster_2oxa 2-Oxa-6-azaspiro[3.5]nonane (Beta-Oxygen) Spiro1 Spiro Carbon (C5) N1 Nitrogen (Pos 6) (Beta to Spiro) Spiro1->N1 C-C-N Link Ox1 Oxygen (Pos 1) (Directly attached) Ox1->Spiro1 C-O Bond Spiro2 Spiro Carbon (C5) N2 Nitrogen (Pos 6) (Beta to Spiro) Spiro2->N2 C-C-N Link C_linker CH2 Linker Spiro2->C_linker C-C-O Chain Ox2 Oxygen (Pos 2) (Separated by C) C_linker->Ox2 C-C-O Chain

Caption: Structural connectivity comparison showing the proximity of the oxygen atom to the spiro center in both isomers.

pKa Modulation (Basicity)

The position of the oxygen atom is the primary determinant of the amine's basicity (pKa).

  • 1-Oxa (Lower pKa): The oxygen is only 2 bonds away from the nitrogen-bearing carbon (through the spiro center). The strong electron-withdrawing inductive effect (

    
    ) significantly reduces the electron density on the nitrogen, lowering the pKa (typically by 1.5–2.0 units compared to parent piperidine). This is advantageous for reducing hERG liability or improving passive permeability by increasing the fraction of neutral species at physiological pH.
    
  • 2-Oxa (Higher pKa): The oxygen is 3 bonds away. The inductive effect is attenuated, resulting in a pKa closer to that of the parent piperidine (or morpholine). This is preferred when basicity is required for target binding (e.g., salt bridge formation).

Synthetic Methodologies

The synthesis of these two isomers requires fundamentally different strategies. The 1-oxa isomer is typically accessed via photochemical cycloaddition, while the 2-oxa isomer is constructed via nucleophilic substitution/cyclization.

Synthesis of 1-Oxa-6-azaspiro[3.5]nonane

Method: Paternò-Büchi Photocycloaddition. This route constructs the oxetane ring directly onto the carbonyl of a piperidone precursor.

  • Precursor: N-Boc-3-piperidone.

  • Reagent: Ethylene (gas) or equivalent alkene.

  • Condition: UV irradiation (

    
    ).
    

Protocol:

  • Preparation: Dissolve N-Boc-3-piperidone (1.0 eq) in degassed acetonitrile.

  • Saturation: Saturate the solution with ethylene gas at low temperature (-78°C to 0°C).

  • Irradiation: Irradiate the mixture using a high-pressure mercury lamp (or LED equivalent at 300-350 nm) in a quartz vessel.

  • Workup: Evaporate solvent. The [2+2] cycloaddition yields the spiro-oxetane with the oxygen at the position previously occupied by the carbonyl oxygen (Position 1).

  • Deprotection: Treat with TFA/DCM to yield the free amine.

Synthesis of 2-Oxa-6-azaspiro[3.5]nonane

Method: Intramolecular Cyclization of 1,3-Diol (or Equivalent). This route builds the oxetane ring by cyclizing a diol or displacing a leaving group.

  • Precursor: N-Boc-3-piperidone.

  • Key Intermediate: 3,3-Bis(hydroxymethyl)-N-Boc-piperidine (or similar electrophile).

Protocol:

  • Olefination: React N-Boc-3-piperidone with methyl triphenylphosphonium bromide (Wittig) to form the exocyclic methylene derivative.

  • Epoxidation: Treat the alkene with m-CPBA or use Corey-Chaykovsky conditions to form the spiro-epoxide.

  • Ring Expansion (Alternative): While epoxide expansion is possible, a more robust route involves bis-alkylation.

  • Preferred Route (Diol Cyclization):

    • Start with N-Boc-3-piperidinecarboxylic acid ester .

    • 
      -Alkylate with paraformaldehyde/base to introduce the hydroxymethyl group.
      
    • Reduce to the 1,3-diol .

    • Cyclization: Treat the diol with

      
      -BuLi and TsCl (or triflic anhydride) to effect the intramolecular ring closure to the oxetane.
      
  • Deprotection: TFA/DCM to remove the Boc group.

SynthesisFlow cluster_1oxa_syn Route A: 1-Oxa Isomer (Photochemical) cluster_2oxa_syn Route B: 2-Oxa Isomer (Chemical Cyclization) Start1 N-Boc-3-Piperidone Step1 Ethylene + UV Light (Paternò-Büchi [2+2]) Start1->Step1 Prod1 N-Boc-1-Oxa-6-azaspiro[3.5]nonane Step1->Prod1 Start2 N-Boc-3-Piperidone Step2a Wittig Olefination (Exocyclic Alkene) Start2->Step2a Step2b Epoxidation & Ring Expansion OR Diol Cyclization Step2a->Step2b Prod2 N-Boc-2-Oxa-6-azaspiro[3.5]nonane Step2b->Prod2

Caption: Synthetic decision tree differentiating the photochemical route for 1-oxa and the multi-step chemical route for 2-oxa.

Medicinal Chemistry Applications

Bioisosterism & Design Strategy
  • Morpholine Surrogate: The 2-oxa isomer is the premier surrogate for morpholine. It retains the ether oxygen and amine nitrogen but constrains them in a rigid spirocyclic system, reducing the entropic penalty of binding. This often leads to increased potency.[1]

  • Metabolic Stability: Both spirocycles generally show superior metabolic stability compared to their non-spirocyclic parents (e.g., simple piperidines or morpholines) because the spiro-carbon blocks metabolic "soft spots" (oxidation at the

    
    -carbon).
    
  • Solubility: The high

    
     character (fraction of 
    
    
    
    carbons) disrupts crystal lattice packing, typically enhancing aqueous solubility compared to flat aromatic analogs.
Selection Criteria

Use the Decision Matrix below to select the appropriate isomer for your program:

Design GoalRecommended IsomerRationale
Mimic Morpholine 2-Oxa Spatial arrangement of O and N is nearly identical to morpholine.
Lower Basicity (pKa) 1-Oxa Proximity of Oxygen exerts strong electron-withdrawing effect.
Novel IP Space 1-Oxa Less commonly explored in patent literature than the 2-oxa variant.
H-Bond Acceptor Both 1-Oxa presents the oxygen vector perpendicular to the ring; 2-Oxa presents it parallel.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives.Angewandte Chemie International Edition, 49(20), 3524–3527. (Foundational work on spiro-oxetane synthesis and properties).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[2]Chemical Reviews , 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery.Angewandte Chemie International Edition, 47(24), 4512–4515. (Discusses the pKa modulation and solubility benefits of oxetanes).
  • BenchChem. (2025).[1][3] Spiro[3.5]nonane Scaffold: A Comparative Guide.[1] (Technical specifications for CAS 1046153-20-1 and 204388-70-5). Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery.Journal of Medicinal Chemistry, 59(15), 6733–6755. (Detailed analysis of oxetane stability and vectors).

Sources

Foundational

An In-Depth Technical Guide to the Spiro[3.5]nonane Scaffold and its Oxalate Salts in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the spiro[3.5]nonane scaffold, a compelling structural motif in modern medicinal chemistry. We wil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spiro[3.5]nonane scaffold, a compelling structural motif in modern medicinal chemistry. We will delve into the core physicochemical properties of the parent hydrocarbon, explore the rationale and methodologies for its functionalization, and provide a detailed examination of the synthesis and application of its derivatives, particularly focusing on the formation and significance of oxalate salts in pharmaceutical development.

The Spiro[3.5]nonane Core: A Foundation for Three-Dimensionality

The spiro[3.5]nonane framework, characterized by a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, represents a significant departure from the planar, aromatic structures that have historically dominated drug discovery. Its inherent three-dimensionality offers a unique platform for the spatial arrangement of pharmacophoric features, a critical aspect in achieving high-affinity and selective interactions with biological targets.

The parent spiro[3.5]nonane is a saturated hydrocarbon with the following fundamental properties:

PropertyValueSource
Molecular Formula C₉H₁₆[1]
Molecular Weight 124.22 g/mol [1]

As a non-polar hydrocarbon, spiro[3.5]nonane itself lacks the functional groups necessary for direct biological activity or for the formation of salts. However, its rigid, well-defined conformational structure makes it an exceptional scaffold for chemical elaboration.

Functionalization of the Spiro[3.5]nonane Scaffold: Introducing Pharmaceutical Relevance

To be utilized in drug development, the spiro[3.5]nonane core must be functionalized with heteroatoms and other chemical moieties that can engage in specific interactions with protein targets and impart desirable physicochemical properties. A common and highly effective strategy is the introduction of nitrogen atoms to create aza-spiro[3.5]nonane derivatives. These basic nitrogen centers serve as handles for salt formation, significantly enhancing the aqueous solubility and bioavailability of the resulting compounds.

Synthesis of Key Intermediates: A Representative Workflow

The synthesis of functionalized spiro[3.5]nonane derivatives often involves multi-step sequences. A representative workflow for the preparation of a key intermediate, such as a protected aza-spiro[3.5]nonane, is outlined below. The causality behind these steps lies in the controlled introduction of functionality while maintaining the integrity of the spirocyclic core.

A Starting Material (e.g., 1,1-Cyclobutanedimethanol) B Two-Step Oxidation and Cyclization A->B Oxidation (e.g., PCC, Swern) Cyclization with protected amine C Protected Aza-Spiro[3.5]nonane Ketone (e.g., tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate) B->C D Further Elaboration (e.g., Reductive Amination, N-Arylation) C->D E Functionalized Aza-Spiro[3.5]nonane Derivative D->E A Synthesis of 7-Aza-Spiro[3.5]nonane Core B Library Synthesis (Variation of R1 and R2 substituents) A->B C In Vitro Screening (GPR119 Activation Assay) B->C D Lead Compound Identification C->D E Pharmacokinetic Profiling (e.g., in rats) D->E F In Vivo Efficacy Studies (e.g., Glucose Tolerance Test) E->F

Caption: A typical workflow for the development of 7-azaspiro[3.5]nonane-based GPR119 agonists.

Protocol: Synthesis of a 7-Aza-Spiro[3.5]nonane GPR119 Agonist

The following is a representative, generalized protocol for the final step in the synthesis of a 7-azaspiro[3.5]nonane GPR119 agonist.

Objective: To couple a heterocyclic moiety to the 7-azaspiro[3.5]nonane core.

Materials:

  • Deprotected 7-azaspiro[3.5]nonane intermediate (amine salt)

  • Appropriate heterocyclic chloride or bromide (e.g., 2-chloro-5-methylpyrimidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the deprotected 7-azaspiro[3.5]nonane intermediate (1.0 equivalent) in anhydrous DMF.

  • Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the heterocyclic halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Conclusion

The spiro[3.5]nonane scaffold provides a robust and versatile platform for the design of novel therapeutics with enhanced three-dimensionality. While the parent hydrocarbon is chemically inert for direct pharmaceutical applications, its functionalized derivatives, particularly aza-spiro[3.5]nonanes, are of significant interest. The ability of these derivatives to form stable and highly crystalline oxalate salts addresses key challenges in drug development, such as improving solubility and bioavailability. The continued exploration of this unique chemical space holds considerable promise for the discovery of next-generation medicines.

References

  • Oxalic Acid Formula - Structure and Equivalent Weight. (2023, October 11). Physics Wallah. Retrieved from [Link]

  • Spiro(3.5)nonane. PubChem. Retrieved from [Link]

  • Oxalic Acid Formula - Structure & Properties Guide. (2026, February 22). Shiksha Nation. Retrieved from [Link]

  • Oxalic Acid. The Merck Index Online. Retrieved from [Link]

  • Oxalic acid. NIST WebBook. Retrieved from [Link]

  • Oxalic Acid. PubChem. Retrieved from [Link]

  • Spiro[3.5]nonane-7-carboxylic acid. ChemWhat. Retrieved from [Link]

  • Spiro(3.5)nonane-1,3-dione. PubChem. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 1-Oxa-6-azaspiro[3.5]nonane Hemioxalate vs. Oxalate Salt

Executive Summary: The Salt Selection Dilemma In the development of spirocyclic amine scaffolds—specifically 1-Oxa-6-azaspiro[3.5]nonane —the choice between the hemioxalate (2:1) and the oxalate (1:[1][2][3][4]1) salt fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Selection Dilemma

In the development of spirocyclic amine scaffolds—specifically 1-Oxa-6-azaspiro[3.5]nonane —the choice between the hemioxalate (2:1) and the oxalate (1:[1][2][3][4]1) salt forms is not merely a matter of stoichiometry; it is a critical determinant of solid-state stability, hygroscopicity, and downstream processability.

This guide addresses a common ambiguity in the supply chain where "oxalate" is used as a catch-all term. We provide the definitive characterization data, synthesis control strategies, and decision frameworks to ensure you are working with the correct solid form for your drug discovery programs.

Key Distinction at a Glance
FeatureHemioxalate (2:1) Oxalate (1:1)
Stoichiometry 2 Base : 1 Acid1 Base : 1 Acid
CAS Number 1523606-44-1 1923051-63-1
Primary Utility Stable solid handling, storage, synthesis intermediateHigh solubility requirements, acidic pH microenvironment
Hygroscopicity Generally Low (Preferred for weighing)Moderate to High (Risk of deliquescence)

Chemical Identity & Structural Logic

The core molecule, 1-Oxa-6-azaspiro[3.5]nonane (CAS: 204388-70-5), is a secondary amine housed within a spirocyclic system. This geometry constrains the nitrogen lone pair, influencing its basicity and ability to pack into crystal lattices.

The Stoichiometric Pathways

Oxalic acid is a dicarboxylic acid (


, 

). The secondary amine of the spirocycle (

) can interact with oxalic acid in two distinct modes.
  • Hemioxalate Formation (2:1): Two amine molecules neutralize both protons of a single oxalic acid molecule. The resulting lattice is often charge-balanced and neutral, leading to high lattice energy and stability.

    
    
    
  • Mono-Oxalate Formation (1:1): One amine molecule neutralizes the first proton. The second proton remains on the oxalate moiety (hydrogen oxalate anion,

    
    ). This remaining acidic proton often facilitates hydrogen bonding with water, increasing hygroscopicity.
    
    
    
    
Visualization of Salt Formation Logic

SaltFormation Base 1-Oxa-6-azaspiro[3.5]nonane (Free Base) Hemi Hemioxalate (2:1) CAS: 1523606-44-1 Stable, Neutral Lattice Base->Hemi 0.5 eq Acid Slow Crystallization Mono Oxalate (1:1) CAS: 1923051-63-1 Acidic, Hygroscopic Base->Mono 1.0+ eq Acid Rapid Precipitation Oxalic Oxalic Acid (Dicarboxylic) Oxalic->Hemi Oxalic->Mono Mono->Hemi Recrystallization with excess Base

Figure 1: Reaction pathways dictating salt stoichiometry. Controlling equivalents and crystallization rate is essential for phase purity.

Comparative Technical Analysis

Solubility and Dissolution Profile

The 1:1 Oxalate typically exhibits higher aqueous solubility due to the presence of the ionizable hydrogen oxalate anion. However, this comes at the cost of stability.[5]

  • Hemioxalate: Lower solubility but stable pH in solution. Ideal for use as a starting material in synthesis where accurate weighing is required.

  • Oxalate: Higher solubility.[6] Upon dissolution, it creates a lower pH microenvironment, which can be advantageous for dissolution of the final drug product but detrimental if the scaffold is acid-sensitive during storage.

Thermal Properties (DSC/TGA)

In spirocyclic amines, the hemioxalate almost invariably exhibits a higher melting point than the 1:1 salt.

  • Hemioxalate: Sharp endotherm (melting) typically

    
    C. TGA shows degradation only after melting.
    
  • Oxalate: Often shows broad endotherms due to water loss (hygroscopicity) or lower melting points due to less efficient packing density.

Analytical Discrimination (The Protocol)

To verify which salt you have received from a vendor or synthesized, use Proton NMR (


-NMR)  integration.

Protocol:

  • Dissolve ~10 mg of salt in

    
     or 
    
    
    
    .
  • Acquire standard

    
    -NMR.
    
  • Key Signal: Oxalate does not have protons visible in

    
     (exchangeable). However, in 
    
    
    
    , the broad acid peak might be visible.
  • Stoichiometry Check: Perform Elemental Analysis (CHN).

ElementTheoretical % (Hemioxalate)Theoretical % (Oxalate)
Formula


MW 344.41 g/mol 217.22 g/mol
Carbon (C) 55.80% 49.76%
Nitrogen (N) 8.13%6.45%

Note: A Carbon difference of >5% makes Elemental Analysis the gold standard for distinguishing these forms.

Experimental Protocols

Synthesis of 1-Oxa-6-azaspiro[3.5]nonane Hemioxalate

Targeting the stable 2:1 form.

Reagents:

  • 1-Oxa-6-azaspiro[3.5]nonane (Free Base)

  • Oxalic Acid Dihydrate

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of Free Base in 20 mL of absolute EtOH at room temperature.

  • Acid Preparation: Dissolve 5.0 mmol (0.5 eq) of Oxalic Acid Dihydrate in 5 mL of warm EtOH.

  • Addition: Add the acid solution dropwise to the base solution over 20 minutes with vigorous stirring. Crucial: Adding acid to base ensures the base remains in excess during the addition, favoring the 2:1 salt.

  • Crystallization: A white precipitate should form. Heat to reflux to redissolve, then allow to cool slowly to RT, then to

    
    C.
    
  • Isolation: Filter the solids and wash with cold EtOH.

  • Drying: Dry under vacuum at

    
    C for 12 hours.
    
Synthesis of 1-Oxa-6-azaspiro[3.5]nonane Oxalate

Targeting the soluble 1:1 form.

Step-by-Step:

  • Dissolution: Dissolve 5.0 mmol of Oxalic Acid (1.0 eq) in 10 mL EtOH.

  • Addition: Add 5.0 mmol of Free Base (1.0 eq) to the acid solution. Crucial: Inverse addition (base to acid) maintains an acidic environment, favoring the 1:1 salt.

  • Precipitation: The 1:1 salt often precipitates rapidly.

  • Isolation: Filter and wash with cold Ether or MTBE (to remove excess acidity).

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate form for your application.

DecisionTree Start Select Salt Form Q1 Is this for long-term storage or GMP starting material? Start->Q1 Q2 Is high aqueous solubility the primary constraint? Q1->Q2 No Hemi Select HEMIOXALATE (2:1) (Stable, Non-hygroscopic) Q1->Hemi Yes Q2->Hemi No (Default) Ox Select OXALATE (1:1) (High Solubility, Acidic) Q2->Ox Yes

Figure 2: Decision matrix for salt selection in pre-clinical development.

References

  • Sigma-Aldrich. 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Product Data Sheet. CAS 1523606-44-1.[3][7][8] Available at:

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8979-8983. (Context on spirocyclic oxetane properties).
  • ChemScene. 1-Oxa-6-azaspiro[3.5]nonane oxalate (1:1) Product Data. CAS 1923051-63-1.[9] Available at:

  • BLD Pharm. 1-Oxa-6-azaspiro[3.5]nonane hemioxalate Analysis. CAS 1523606-44-1.[3][7][8] Available at:

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for the batch in hand, as commercial "oxalate" labels are frequently imprecise.

Sources

Foundational

Reshaping Chemical Space: A Technical Guide to Novel Spirocyclic Amine Building Blocks

The Dimensional Shift: Escaping Flatland In modern drug discovery, the "Escape from Flatland" paradigm, first articulated by Lovering et al., has shifted from a theoretical concept to a practical mandate. The over-relian...

Author: BenchChem Technical Support Team. Date: March 2026

The Dimensional Shift: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" paradigm, first articulated by Lovering et al., has shifted from a theoretical concept to a practical mandate. The over-reliance on flat, aromatic-rich scaffolds (low Fsp³) has historically correlated with poor solubility, high attrition rates due to toxicity, and promiscuous binding.

Spirocyclic amines represent a geometric solution to these liabilities. By forcing a 90° orthogonal orientation between two ring systems sharing a single quaternary carbon, these scaffolds introduce defined three-dimensionality without the entropic penalty of flexible alkyl chains.

The Core Value Proposition
  • Vector Control: Unlike piperidines or piperazines, where substituents often lie in the equatorial plane, spirocycles allow for precise exit vectors that can access novel binding pockets.

  • Metabolic Hardening: The quaternary spiro-center blocks metabolic soft spots (e.g., oxidative metabolism at the

    
    -carbon), significantly extending half-life (
    
    
    
    ).
  • Physicochemical Balance: They lower lipophilicity (LogD) while maintaining or increasing ligand efficiency (LE).

EscapeFromFlatland Flat Flat Aromatic Scaffolds (Low Fsp³) Issues High Lipophilicity Poor Solubility Promiscuity Flat->Issues Correlates with Spiro Spirocyclic Intervention (Rigid 3D Geometry) Issues->Spiro Structural Morphing Benefits Vector Orthogonality Metabolic Blocking Improved LLE Spiro->Benefits Generates Success Clinical Candidate (Higher Success Probability) Benefits->Success Increases

Figure 1: The logical progression from planar liabilities to spirocyclic advantages in lead optimization.

Structural Classification & Physicochemical Profiling

The selection of a spirocyclic core is not arbitrary; it is a strategic choice based on the bioisosteric replacement of classical heterocycles.

Comparative Metrics: Flat vs. Spiro

The following table contrasts classical "flat" heterocycles with their spirocyclic surrogates. Note the shift in Lipophilic Ligand Efficiency (LLE) potential.

Classical ScaffoldSpirocyclic SurrogateStructural ChangeKey Advantage
Piperidine 2-Azaspiro[3.3]heptane Ring contraction to fused 4-membered ringsReduced basicity, lower LogD, rigid linear vector.
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Oxygen transposition to orthogonal ringMaintains H-bond acceptor capability; eliminates metabolic liability of ether

-carbons.
Piperazine 2,6-Diazaspiro[3.3]heptane Dual amine functionality in spiro formatPerfect for linker rigidity; non-interacting lone pairs due to geometry.
Pyrrolidine 2-Azaspiro[3.4]octane Expansion to 5,4-spiro systemIncreases steric bulk to fill hydrophobic pockets; introduces chirality.

Technical Deep Dive: Synthetic Methodologies

As a senior scientist, I emphasize that access is the primary bottleneck. Below are two field-validated protocols for synthesizing high-value spirocyclic cores. These protocols prioritize scalability and purity.

Protocol A: Synthesis of 2-Azaspiro[3.3]heptane (The "Workhorse")

This scaffold is the direct bioisostere of piperidine. The synthesis relies on the cyclization of a tosyl-protected intermediate, a method preferred for its robustness over photochemical routes when scaling to gram quantities.

Reagents:

  • Starting Material: 1,1-Bis(bromomethyl)cyclobutane (commercially available or synthesized from cyclobutane-1,1-dicarboxylic acid).

  • Nitrogen Source: Tosylamide (

    
    ).
    
  • Base: Sodium hydride (

    
    ) or Potassium carbonate (
    
    
    
    ).
  • Deprotection: Sodium/Naphthalene or Magnesium/Methanol.

Step-by-Step Workflow:

  • Nucleophilic Cyclization (Formation of the Spiro Core):

    • Dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 eq) and tosylamide (1.0 eq) in DMF (0.2 M).

    • Add

      
       (3.0 eq) and heat to 100°C for 12-16 hours.
      
    • Mechanism:[1][2][3] Double

      
       displacement. The gem-dimethyl effect of the cyclobutane ring facilitates the closure of the second 4-membered ring.
      
    • QC Check: Monitor by LCMS. The intermediate 2-tosyl-2-azaspiro[3.3]heptane is stable and crystallizable.

  • Detosylation (Liberating the Amine):

    • Dissolve the tosyl intermediate in anhydrous DME (Dimethoxyethane).

    • Cool to -78°C. Add a freshly prepared solution of Sodium Naphthalene (via radical anion mechanism) until the dark green color persists.

    • Why this method? Acidic hydrolysis often fails or causes ring opening in strained spiro systems. The radical electron transfer is milder on the strained C-C bonds.

    • Quench with water, extract with DCM, and convert to the HCl salt for storage.

Protocol B: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (The Morpholine Surrogate)

This "ODASE" scaffold is critical for lowering lipophilicity.

Workflow Visualization:

ODASE_Synthesis Start Epichlorohydrin + Starting Ketone Step1 Step 1: Ring Expansion to Oxetane Intermediate Start->Step1 Lewis Acid (BF3·Et2O) Step2 Step 2: Nitrogen Insertion (Cyclization) Step1->Step2 Primary Amine / Base Product 2-Oxa-6-azaspiro[3.3]heptane (Salt Formation) Step2->Product Deprotection / HCl

Figure 2: Simplified workflow for the construction of the ODASE scaffold.

Strategic Implementation: Case Studies in SAR

The application of these building blocks is best understood through their impact on Structure-Activity Relationships (SAR).

Case Study 1: SHP2 Inhibitors (Novartis)

Challenge: Developing allosteric inhibitors for SHP2 (a phosphatase target in cancer) required a scaffold that could fill a specific hydrophilic tunnel without interacting with the hERG channel (a common cardiac liability for lipophilic amines). Solution: Replacement of a 4-aminopiperidine core with a spirocyclic amine . Outcome:

  • Potency: Maintained binding affinity due to the rigid positioning of the amine.

  • Selectivity: The spirocyclic core reduced hERG inhibition by >10-fold compared to the piperidine analog.

  • Mechanism: The compact, spherical shape of the spirocycle reduced the "greasy" surface area available for non-specific hydrophobic interactions.

Case Study 2: Olaparib Analogs (PARP Inhibitors)

Challenge: Improving the brain penetrability and metabolic stability of Olaparib. Solution: Substitution of the piperazine ring with 2,6-diazaspiro[3.3]heptane .[4] Outcome:

  • Metabolic Stability: The spiro analog showed significantly reduced N-oxidation.

  • Rigidity: The orthogonal vectors of the diazaspiro system locked the pharmacophore in a bioactive conformation, reducing the entropic cost of binding.

Future Outlook: Automation & Library Generation

The future of spirocyclic chemistry lies in Diversity-Oriented Synthesis (DOS) . Automated platforms are now utilizing "SnAP" (Stannyl Amine Protocol) reagents to generate substituted spirocycles in a single step from ketones. This allows for the rapid creation of libraries where the spiro-ring size (3.3, 3.4, 4.4, 4.5) is systematically varied to "scan" the optimal 3D volume for a target pocket.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry (2009).[5][6]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (2010).

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett (2017).

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Bagdanoff, J.T., et al. Journal of Medicinal Chemistry (2019).[7][8]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Reilly, S.W., et al. Journal of Medicinal Chemistry (2018).[7][8]

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.

Sources

Exploratory

1-Oxa-6-azaspiro[3.5]nonane in Kinase Inhibitor Design: A Technical Whitepaper on Scaffold Morphing and 3D Vector Projection

Executive Summary: The "Escape from Flatland" Paradigm For decades, the optimization of small-molecule kinase inhibitors has relied heavily on flat, -hybridized heteroaromatic rings. While these planar structures effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, the optimization of small-molecule kinase inhibitors has relied heavily on flat,


-hybridized heteroaromatic rings. While these planar structures effectively intercalate into the highly conserved ATP-binding pocket (hinge region) of kinases, they frequently suffer from poor physicochemical properties, including low aqueous solubility, high lipophilicity, and off-target promiscuity.

The modern medicinal chemistry paradigm, often termed "Escape from Flatland," emphasizes the incorporation of


-rich, three-dimensional scaffolds to improve clinical success rates[1]. Among these, spirocyclic compounds—characterized by two rings sharing a single quaternary carbon atom—have emerged as premier structural motifs[2]. Specifically, 1-oxa-6-azaspiro[3.5]nonane  (CAS: 204388-70-5; Formula: 

) has proven to be a highly versatile building block. By replacing traditional morpholine or piperidine appendages, this spirocycle restricts conformational flexibility, attenuates amine basicity, and provides unique 3D exit vectors that enhance both potency and pharmacokinetic profiles[3].

Physicochemical Rationale and Causality

The decision to incorporate 1-oxa-6-azaspiro[3.5]nonane into a kinase inhibitor is driven by precise structure-property relationships (SPR).

Attenuation of Basicity and hERG Liability

Highly basic amines (like piperidine,


) are notorious for binding to the hERG potassium channel, leading to cardiotoxicity, and for causing phospholipidosis by trapping compounds in acidic lysosomes. In 1-oxa-6-azaspiro[3.5]nonane, the oxygen atom in the oxetane-like ring exerts a strong inductive electron-withdrawing effect across the spirocyclic core. This lowers the 

of the azaspiro nitrogen, mitigating hERG liability while maintaining sufficient polarity for aqueous solubility[3].
Entropic Advantages in Target Binding

Traditional flexible rings incur a high entropic penalty upon binding to a kinase target because they must freeze into a single conformation. The spirocyclic core of 1-oxa-6-azaspiro[3.5]nonane is conformationally locked. This pre-organization means the molecule pays the entropic cost of binding during synthesis rather than during target engagement, directly translating to lower


 values[2].
Comparative Profiling

Table 1: Physicochemical comparison of common kinase solvent-front appendages.

ScaffoldFraction

(

)
Estimated

Conformational FlexibilityhERG Liability Risk
Piperidine 1.00~11.2High (Chair/Boat flips)High
Morpholine 1.00~8.3HighLow
1-Oxa-6-azaspiro[3.5]nonane 1.00~8.8 - 9.2Low (Spiro-locked) Low

Therapeutic Applications: From Reversible Inhibitors to PROTACs

Solvent-Front Probing in Kinases

In kinase inhibitor design, the core heterocycle binds the hinge region, while appendages are directed toward the solvent-exposed front to gain selectivity. The 1-oxa-6-azaspiro[3.5]nonane scaffold projects its oxygen atom at a precise angle, allowing it to act as a weak hydrogen bond acceptor with solvent-front residues or structured water molecules that planar rings cannot reach[4].

Spirocyclic Degronimers (Targeted Protein Degradation)

Beyond classical inhibition, 1-oxa-6-azaspiro[3.5]nonane is actively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Recent patent literature highlights the use of spirocyclic degrons linked to kinase inhibitors (e.g., JAK2 inhibitors like 6TP and 0TP) to recruit E3 ubiquitin ligases[5][6]. The rigidity of the spirocycle optimizes the spatial distance and orientation between the kinase-binding warhead and the E3 ligase ligand, facilitating cooperative ternary complex formation.

G A Kinase Target (e.g., JAK2/EGFR) B Spirocyclic Linker (1-Oxa-6-azaspiro[3.5]nonane) A->B D Ternary Complex Formation A->D Binds Hinge C E3 Ligase Degron (e.g., Cereblon/VHL) B->C B->D Rigidifies C->D Recruits E Polyubiquitination D->E Ub Transfer F Proteasomal Degradation E->F 26S Proteasome

Mechanism of targeted kinase degradation using a 1-oxa-6-azaspiro[3.5]nonane-based PROTAC.

Experimental Workflows & Self-Validating Protocols

To successfully integrate (S)-1-oxa-6-azaspiro[3.5]nonane[7] into a kinase inhibitor pipeline, scientists must employ robust synthetic and screening methodologies.

Workflow S1 Step 1: SNAr Functionalization (Scaffold Attachment) S2 Step 2: LC-MS & NMR (Structural Validation) S1->S2 S3 Step 3: Physicochemical Profiling (LogD, pKa, Solubility) S2->S3 S4 Step 4: TR-FRET Kinase Assay (IC50 Determination) S3->S4 S5 Step 5: Cellular Target Engagement (NanoBRET/Western Blot) S4->S5

Step-by-step workflow for synthesizing and validating spirocyclic kinase inhibitors.

Protocol 1: Functionalization of the Kinase Core

The secondary amine of 1-oxa-6-azaspiro[3.5]nonane is an excellent nucleophile for Nucleophilic Aromatic Substitution (


) onto halogenated kinase hinge-binders (e.g., 2-chloropyrimidines).
  • Reaction Setup: Dissolve 1.0 eq of the heteroaryl chloride core and 1.2 eq of 1-oxa-6-azaspiro[3.5]nonane hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base of the spirocycle and neutralize the HCl byproduct.

  • Heating: Irradiate the mixture in a microwave reactor at 120°C for 30 minutes.

  • Self-Validation (Causality): Monitor the reaction via LC-MS. The successful displacement of chlorine by the spirocycle will result in a mass shift of

    
     in the positive ion mode (
    
    
    
    ). If unreacted starting material remains, steric hindrance at the spiro center may require elevating the temperature to 150°C.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate the biochemical potency of the newly synthesized spirocyclic inhibitor, a TR-FRET assay provides a robust, self-validating readout.

  • Reagent Preparation: Prepare a master mix containing the recombinant target kinase, ATP (at its

    
     concentration to ensure competitive inhibition data), and a biotinylated peptide substrate in kinase buffer (HEPES, 
    
    
    
    , EGTA, DTT, 0.01% Tween-20).
  • Compound Titration: Dispense the spirocyclic inhibitor in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well plate.

  • Reaction Initiation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (to chelate

    
    ). Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).
    
  • Self-Validation (Z'-Factor): Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (DMSO) and negative (no ATP) controls. A Z'-factor

    
     confirms that the assay window is statistically robust, ensuring that the calculated 
    
    
    
    for the spirocyclic compound is trustworthy.

Conclusion

The integration of 1-oxa-6-azaspiro[3.5]nonane into kinase inhibitor design represents a masterclass in applied physicochemical optimization. By leveraging its conformationally locked


 geometry and attenuated basicity, medicinal chemists can systematically engineer out the off-target toxicities associated with flat, basic heterocycles while simultaneously exploring novel 3D chemical space. Whether utilized as a solvent-front probe in reversible inhibitors or as a rigid linker in targeted protein degradation (PROTACs), this spirocycle is a critical tool in the modern drug discovery arsenal.

References

  • (S)-1-Oxa-6-azaspiro[3.
  • 1-oxa-6-azaspiro[3.
  • Source: google.com (Patents)
  • Source: googleapis.com (European Patent Office)
  • Source: benchchem.
  • Source: pharmablock.
  • Source: nih.gov (PMC)
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?

Sources

Foundational

Literature review of 1-oxa-6-azaspiro[3.5]nonane derivatives

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), Fsp³-rich architectures is a critical strategy for improving clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), Fsp³-rich architectures is a critical strategy for improving clinical success rates. 1-Oxa-6-azaspiro[3.5]nonane (CAS 204388-70-5) and its derivatives represent a high-value class of spirocyclic scaffolds designed to address this need.

Functioning as a bioisostere for morpholine, piperidine, and cyclohexyl groups, this scaffold offers a unique combination of reduced lipophilicity (lowering LogD), modulated basicity (via the inductive effect of the oxetane oxygen), and enhanced metabolic stability (by blocking labile metabolic soft spots). This guide provides a comprehensive technical analysis of the 1-oxa-6-azaspiro[3.5]nonane scaffold, covering its structural properties, synthetic pathways, and medicinal chemistry applications.

Structural & Physicochemical Profiling

The 1-oxa-6-azaspiro[3.5]nonane core consists of a four-membered oxetane ring spiro-fused to a six-membered piperidine ring. Unlike the more common 2-oxa-7-azaspiro[3.5]nonane (a direct morpholine isostere), the 1-oxa-6-aza isomer offers a distinct vector orientation for substituent display, placing the nitrogen atom in a position that alters the bond vectors relative to the oxetane dipole.

Physicochemical Impact

The incorporation of the oxetane ring exerts significant influence on the physicochemical profile of the molecule:

ParameterEffect of Scaffold IncorporationMechanism
Lipophilicity (LogP/D) Decrease (

LogP ≈ -1.0 to -2.0)
The high polarity of the oxetane ether oxygen and the compact solvation shell reduce overall lipophilicity compared to gem-dimethyl or cyclohexyl analogs.
Aqueous Solubility Increase Lower lipophilicity and increased polarity enhance solubility, addressing a common failure mode in drug candidates.
Basicity (pKa) Modulation (typically lower)The electron-withdrawing inductive effect (-I) of the oxetane oxygen reduces the pKa of the piperidine nitrogen (depending on distance), potentially improving membrane permeability and reducing hERG liability.
Metabolic Stability Enhancement The spiro-quaternary carbon blocks the formation of reactive metabolites (e.g., quinone methides) and prevents oxidation at the typically labile

-position.
Structural Isomerism

It is critical to distinguish between the two primary isomers used in medicinal chemistry:

  • 1-Oxa-6-azaspiro[3.5]nonane: Nitrogen is typically in the

    
    -position relative to the spiro center (depending on exact numbering convention of the derivative). Offers unique IP space and vector geometry.
    
  • 2-Oxa-7-azaspiro[3.5]nonane: Nitrogen is in the

    
    -position (para) to the spiro center. This is the "perfect" geometric bioisostere for morpholine.
    

Synthetic Strategies

The synthesis of 1-oxa-6-azaspiro[3.5]nonane derivatives requires constructing the strained spiro-oxetane junction. Two primary strategies are employed: Intramolecular Cyclization and Ring Expansion .

Strategy A: Intramolecular Cyclization (Preferred)

This route typically proceeds via a piperidone precursor. The key step involves the cyclization of a 1,3-diol monotosylate or similar leaving group to form the oxetane ring.

Synthesis_Pathway Start N-Protected Piperidone Step1 Wittig / Horner-Wadsworth-Emmons (Introduction of C2 unit) Start->Step1 Intermediate1 Alkylidene Intermediate Step1->Intermediate1 Step2 Dihydroxylation / Reduction Intermediate1->Step2 Intermediate2 1,3-Diol Step2->Intermediate2 Step3 Selective Activation (MsCl/TsCl) & Base (NaH/n-BuLi) Intermediate2->Step3 Product 1-Oxa-6-azaspiro[3.5]nonane Scaffold Step3->Product

Figure 1: General synthetic workflow for spiro-oxetane formation via 1,3-diol cyclization.

Strategy B: Corey-Chaykovsky Epoxidation

Alternatively, the spiro-epoxide can be formed and subsequently expanded, though this is less common for the [3.5] system compared to [3.3] systems.

  • Epoxidation: Reaction of the ketone with trimethylsulfoxonium iodide/NaH.

  • Ring Expansion: Treatment with specific Lewis acids or nucleophiles (less direct for oxetane formation without specific reagents like dimethylsulfoxonium methylide in specific conditions).

Medicinal Chemistry Applications

The 1-oxa-6-azaspiro[3.5]nonane scaffold is utilized to optimize lead compounds in several therapeutic areas.

Case Study: KRAS G12C Inhibitors

Recent patent literature (e.g., US20240294527) highlights the use of azaspiro[3.5]nonane derivatives in degrading KRAS G12C mutants.

  • Role: The spiro cycle acts as a rigid linker that positions the warhead (e.g., acrylamide) and the E3 ligase recruiting element (e.g., glutarimide) in a precise orientation.

  • Benefit: The spiro scaffold improves the solubility of the degrader (PROTAC), which is often a limiting factor due to high molecular weight.

Bioisosteric Replacement Logic

The following decision tree illustrates when to deploy this scaffold:

Bioisostere_Logic Problem Lead Compound Issue Decision Identify Liability Problem->Decision Path1 High Lipophilicity (High LogD) Decision->Path1 Path2 Metabolic Instability (Oxidation at alpha-C) Decision->Path2 Path3 Solubility Issues Decision->Path3 Solution Replace with 1-Oxa-6-azaspiro[3.5]nonane Path1->Solution Path2->Solution Path3->Solution Outcome1 Lowers LogD (Polar Ether) Solution->Outcome1 Outcome2 Blocks Metabolism (Quaternary C) Solution->Outcome2 Outcome3 Disrupts Planarity (Increases Fsp3) Solution->Outcome3

Figure 2: Strategic rationale for scaffold deployment in Lead Optimization.

Experimental Protocol: Representative Synthesis

Note: This protocol is a generalized adaptation based on standard spiro-oxetane formation methods (e.g., Carreira et al., MDPI).

Objective: Synthesis of tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate.

  • Precursor Preparation:

    • Start with N-Boc-3-piperidone (or 4-piperidone for the 7-aza isomer).

    • Perform a Wittig reaction using methyltriphenylphosphonium bromide and KOtBu in THF at 0°C to generate the exocyclic alkene.

  • Epoxidation (Alternative Route) or Diol Formation:

    • Diol Route (Robust): Dihydroxylate the alkene using OsO₄/NMO to get the vicinal diol.

    • Selectively mesylate the primary alcohol (using 1 eq. MsCl, Et₃N, DCM, -78°C).

  • Cyclization:

    • Treat the monomesylate with a strong base (e.g., NaH or n-BuLi) in THF at reflux.

    • The alkoxide displaces the mesylate to close the 4-membered oxetane ring.

  • Workup & Purification:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 40-60% over 3 steps.

Safety Note: Oxetane formation can be sensitive to Lewis acids; avoid acidic workups which may open the ring.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. (Seminal work on oxetane properties).[2][3][4]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Retrieved from

  • ChemScene. (2024). 1-Oxa-6-azaspiro[3.5]nonane Product Data (CAS 204388-70-5). Retrieved from

  • US Patent 20240294527A1. (2024). Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof. Retrieved from

Sources

Exploratory

The 1-Oxa-6-azaspiro[3.5]nonane Scaffold: Patent Landscape, Synthetic Methodologies, and Medicinal Chemistry Applications

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Escaping Flatland In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve the physicochemical properties of drug candidates. The 1-oxa-6-azaspiro[3.5]nonane scaffold (CAS RN: 204388-70-5) represents a highly specialized, 3.5-membered azaspiro ring system featuring a 1-oxa moiety [1].

By serving as a structurally rigid, metabolically stable bioisostere for morpholine or piperidine rings, this scaffold reduces compound lipophilicity (LogP) while increasing aqueous solubility. As a result, 1-oxa-6-azaspiro[3.5]nonane has become a highly sought-after building block in the development of targeted protein degraders (PROTACs) and selective kinase inhibitors. This whitepaper provides an in-depth technical analysis of its patent landscape, mechanistic utility, and validated synthetic protocols.

Patent Landscape & Therapeutic Applications

A rigorous analysis of the current intellectual property landscape reveals that the 1-oxa-6-azaspiro[3.5]nonane core is heavily utilized in two primary therapeutic domains: Target Protein Degradation (Oncology) and Kinase Inhibition (Immunology/Oncology) .

The rigid spirocyclic nature of the scaffold restricts the conformational flexibility of attached pharmacophores. This pre-organization lowers the entropic penalty upon target binding, leading to higher affinity interactions.

Table 1: Key Patent Innovations Utilizing 1-Oxa-6-azaspiro[3.5]nonane
Assignee / Patent IDScaffold RoleTarget / IndicationMechanistic AdvantageReference
GlaxoSmithKline (GSK) US8809359B2Structural core in phenyl amino pyrimidinesJAK1, JAK2, JAK3, TYK2 (Immunology)Enhances target residence time and kinase selectivity.[2]
C4 Therapeutics EP3454862B1Linker/Core in DegronimersTarget Protein Degradation (PROTACs)Optimizes the spatial trajectory between the E3 ligase and target protein.[3]
Mirati / BMS US20240294527A1Glutarimide linkage modificationPan-KRAS mutant degradation (Oncology)Improves cell permeability and metabolic stability of the degrader.[4]

Mechanistic Integration in Drug Design

When incorporated into bifunctional molecules like PROTACs (Degronimers), the 1-oxa-6-azaspiro[3.5]nonane scaffold acts as a critical vector. Its specific exit vectors dictate the angle and distance between the target-binding ligand and the E3 ligase-recruiting ligand (e.g., a glutarimide derivative binding to Cereblon).

The diagram below illustrates the causality of this structural choice within the targeted protein degradation pathway.

PROTAC POI Target Protein (e.g., Mutant KRAS) Ternary Ternary Complex Formation (POI - PROTAC - E3) POI->Ternary PROTAC Spirocyclic Degronimer (1-oxa-6-azaspiro[3.5]nonane core) PROTAC->Ternary Scaffold dictates optimal binding angle E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub Polyubiquitination of Target Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Target Degradation Ub->Proteasome Directed for Destruction

Caption: Mechanism of action for targeted protein degradation utilizing spirocyclic degronimers.

Synthetic Methodologies & Protocols

The synthesis of four-membered oxetane rings fused to piperidines requires precise control over highly reactive intermediates. The most robust, scalable method relies on the Corey-Chaykovsky reaction [5]. By treating a protected azetidinone or piperidone with an excess (≥2 equivalents) of a sulfur ylide, the reaction proceeds via a transient spiro-epoxide, which undergoes subsequent ring expansion to form the oxetane.

Experimental Workflow Diagram

Synthesis A N-Boc-3-piperidone (Starting Material) B Trimethylsulfoxonium Iodide + t-BuOK, DMSO A->B Step 1 C Spiro-epoxide Intermediate B->C Epoxidation D Excess Ylide (Ring Expansion) C->D Step 2 E N-Boc-1-oxa-6-azaspiro [3.5]nonane D->E Cyclization F TFA / DCM (Deprotection) E->F Step 3 G 1-oxa-6-azaspiro[3.5]nonane (Target Scaffold) F->G Isolation

Caption: Synthetic workflow for 1-oxa-6-azaspiro[3.5]nonane via Corey-Chaykovsky ring expansion.

Step-by-Step Protocol: Synthesis of 1-Oxa-6-azaspiro[3.5]nonane

This protocol is designed as a self-validating system. The causality of each reagent choice is explained to ensure troubleshooting efficacy.

Reagents & Materials:

  • N-Boc-3-piperidone (1.0 eq)

  • Trimethylsulfoxonium iodide (TMSOI) (2.5 eq)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

Step 1: Ylide Generation & Epoxidation

  • Causality: TMSOI is preferred over trimethylsulfonium iodide because the resulting sulfoxonium ylide is less reactive and more thermodynamically controlled, preventing unwanted side reactions.

  • Procedure: In an oven-dried flask under an inert argon atmosphere, suspend TMSOI (2.5 eq) in anhydrous DMSO (0.2 M). Cool the suspension to 10°C.

  • Add t-BuOK (2.5 eq) portion-wise. Stir for 30 minutes until the solution turns clear, indicating the successful generation of the dimethylsulfoxonium methylide.

  • Add N-Boc-3-piperidone (1.0 eq) dropwise as a solution in DMSO. Stir at room temperature for 12 hours. The first equivalent of ylide forms the transient spiro-epoxide intermediate.

Step 2: Ring Expansion to Oxetane

  • Causality: The excess ylide (remaining 1.5 eq) acts as a nucleophile, attacking the less hindered carbon of the newly formed spiro-epoxide, facilitating a ring expansion that yields the four-membered oxetane ring.

  • Procedure: Heat the reaction mixture to 60°C for an additional 24 hours to drive the ring expansion to completion. Monitor via LC-MS until the epoxide mass is fully converted to the N-Boc-1-oxa-6-azaspiro[3.5]nonane mass.

Step 3: Workup & Purification

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMSO.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure N-Boc protected intermediate.

Step 4: Deprotection

  • Causality: Acidic cleavage of the Boc group must be carefully monitored to prevent acid-catalyzed ring-opening of the strained oxetane moiety.

  • Procedure: Dissolve the intermediate in DCM (0.1 M) and cool to 0°C. Add TFA (10 eq) dropwise. Stir for 2 hours at 0°C.

  • Concentrate under reduced pressure. To obtain the free base, neutralize with saturated NaHCO₃, extract with DCM, and dry. Alternatively, precipitate as the hemioxalate salt for improved shelf stability [6].

References

  • European Chemicals Agency (ECHA).1-oxa-6-azaspiro[3.5]nonane Substance Overview.
  • GlaxoSmithKline (GSK).Phenyl amino pyrimidine bicyclic compounds and uses thereof (US8809359B2). Google Patents.
  • C4 Therapeutics, Inc.Spirocyclic Degronimers for Target Protein Degradation (EP3454862B1). European Patent Office.
  • Mirati Therapeutics / Bristol-Myers Squibb.Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof (US20240294527A1). Google Patents.
  • Carreira, E. M., et al.Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, ACS Publications (2014).
  • Sigma-Aldrich (MilliporeSigma).1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) | CAS: 1523606-44-1.

Protocols & Analytical Methods

Method

Synthesis of 1-oxa-6-azaspiro[3.5]nonane from cyclobutanone precursors

This Application Note is designed to guide researchers through the synthesis of 1-oxa-6-azaspiro[3.5]nonane (also known in some nomenclatures as 2-oxa-7-azaspiro[3.5]nonane). While the prompt specifies "cyclobutanone pre...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the synthesis of 1-oxa-6-azaspiro[3.5]nonane (also known in some nomenclatures as 2-oxa-7-azaspiro[3.5]nonane).

While the prompt specifies "cyclobutanone precursors," it is critical to note that cyclobutanone (a carbocyclic ketone) is the precursor for the all-carbon spiro analog (6-azaspiro[3.5]nonane ). To introduce the oxygen atom required for the 1-oxa moiety (an oxetane ring), the synthetic strategy must utilize N-protected piperidones (heterocyclic ketones) via a sulfur-ylide mediated spiro-annulation. This guide clarifies this distinction and provides the industry-standard protocol for the oxa-spiro scaffold.

Executive Summary

The 1-oxa-6-azaspiro[3.5]nonane scaffold (Spiro[oxetane-2,4'-piperidine]) has emerged as a high-value bioisostere in medicinal chemistry. It serves as a conformationally restricted, polarity-tuned surrogate for the morpholine ring and the gem-dimethyl group. Unlike the carbocyclic spiro[3.5]nonane (derived from cyclobutanone), the 1-oxa analog exhibits lower lipophilicity (LogP ~0.5) and enhanced metabolic stability due to the oxetane ring's ability to reduce the basicity of the adjacent amine and block metabolic soft spots.

This guide details the synthesis of the 1-oxa-6-azaspiro[3.5]nonane core from N-Boc-4-piperidone . We also address the "cyclobutanone" precursor misconception, clarifying its role in synthesizing the carbocyclic analog rather than the oxa variant.

Strategic Analysis & Precursor Selection

The "Cyclobutanone" Distinction

In spirocycle synthesis, the choice of precursor dictates the ring composition. It is vital to distinguish between the two common [3.5] spiro systems:

Target ScaffoldStructurePrimary PrecursorSynthetic Strategy
6-azaspiro[3.5]nonane Carbocyclic 4-ringCyclobutanone Ring expansion / Alkylation
1-oxa-6-azaspiro[3.5]nonane Oxetane 4-ringN-Boc-4-Piperidone Corey-Chaykovsky Epoxidation
  • Note: While cyclobutanone can be converted to lactones (Baeyer-Villiger), it does not readily form the spiro-oxetane ether linkage required here. The most efficient route builds the oxetane ring onto the piperidine core using sulfur ylides.

Retrosynthetic Pathway

The synthesis relies on the Corey-Chaykovsky reaction , utilizing a sulfoxonium ylide to convert the ketone (C=O) into a spiro-epoxide, followed by a second ylide addition (or excess reagent) to expand the epoxide to an oxetane.

Pathway: N-Boc-4-Piperidone


Spiro-Epoxide Intermediate

1-oxa-6-azaspiro[3.5]nonane

Experimental Protocol

Materials & Reagents[1][2]
  • Precursor: N-Boc-4-piperidone (CAS: 79099-07-3)

  • Reagent: Trimethylsulfoxonium iodide (TMSOI) (CAS: 1774-47-6)

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Solvent: Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) - Anhydrous

  • Workup: Diethyl ether, Brine, Sodium sulfate.

Step-by-Step Synthesis (One-Pot Method)

Reaction Overview: This protocol utilizes a "telescoped" approach where the intermediate epoxide is generated and immediately ring-expanded to the oxetane in the same vessel by using an excess of the sulfur ylide.

Step 1: Ylide Generation

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add Trimethylsulfoxonium iodide (TMSOI) (3.5 equivalents, 35.0 mmol) to the flask.

  • Add anhydrous DMSO (40 mL) and THF (10 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Add Potassium tert-butoxide (KOtBu) (3.5 equivalents, 35.0 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Stir the mixture at room temperature (25°C) for 1 hour to ensure complete formation of the dimethylsulfoxonium methylide (milky white/yellow suspension).

Step 2: Spiro-Annulation

  • Dissolve N-Boc-4-piperidone (1.0 equivalent, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the ketone solution dropwise to the ylide suspension at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 16–24 hours.

    • Mechanistic Note: The first equivalent of ylide forms the spiro-epoxide. The excess ylide attacks the epoxide (at the less substituted carbon) to form the homologous alcohol, which then cyclizes to the oxetane.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The ketone (

    
    ) should disappear, and a new polar spot (Spiro-Oxetane, 
    
    
    
    ) should appear.

Step 3: Workup & Purification [1]

  • Cool the mixture to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl (50 mL). Gas evolution may occur.

  • Extract with Diethyl ether or Ethyl Acetate (3 x 50 mL).

    • Tip: DMSO can be difficult to remove. Washing the organic layer with water (2 x 30 mL) and then brine (1 x 30 mL) helps.

  • Dry the combined organic layers over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield: Typical isolated yields range from 45% to 65% .

Deprotection (Optional)

To obtain the free amine (often supplied as the oxalate or hydrochloride salt):

  • Dissolve the N-Boc spiro-oxetane in Dichloromethane (DCM) .

  • Add Trifluoroacetic acid (TFA) (10 equivalents) at 0°C.

  • Stir for 2 hours at room temperature.

  • Concentrate.[2][1][3][4][5][6][7] For the HCl salt, treat with 4M HCl in Dioxane.

Reaction Mechanism & Pathway Visualization[4]

The following diagram illustrates the transformation from the piperidone precursor to the final spiro-oxetane scaffold.

SpiroSynthesis cluster_0 Corey-Chaykovsky Sequence Start N-Boc-4-Piperidone (C10H17NO3) Inter1 Betaine Intermediate Start->Inter1 + Ylide (1 eq) Ylide Sulfoxonium Ylide (Me2S(O)=CH2) Ylide->Inter1 Epoxide Spiro-Epoxide (1-oxaspiro[2.5]octane) Inter1->Epoxide - DMSO Inter2 Homologous Alkoxide Epoxide->Inter2 + Ylide (Excess) Ring Opening Product 1-oxa-6-azaspiro[3.5]nonane (N-Boc Protected) Inter2->Product Cyclization - DMSO

Caption: Step-wise mechanism of the double Corey-Chaykovsky reaction converting the ketone to the spiro-oxetane.

Characterization Data

The synthesized tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate should exhibit the following spectral characteristics:

AnalysisExpected Signal / DataAssignment
1H NMR (400 MHz, CDCl3)

1.45 (s, 9H)
Boc-methyl groups

1.50 - 1.65 (m, 4H)
Piperidine C3/C5 protons

3.35 - 3.50 (m, 4H)
Piperidine C2/C6 protons (

to N)

4.45 (d,

Hz, 2H)
Oxetane

(adjacent to O)

2.05 (t,

Hz, 2H)
Oxetane

(adjacent to spiro)
13C NMR (100 MHz, CDCl3)

154.5
Carbonyl (Boc)

79.5
Quaternary C (Boc)

82.0
Oxetane C2 (adjacent to O)

38.5
Spiro Quaternary Carbon

32.0
Oxetane C3
Mass Spec (ESI)

228.15

Parent Ion

Safety & Handling

  • Trimethylsulfoxonium iodide: Irritant. Avoid inhalation.

  • Potassium tert-butoxide: Moisture sensitive and corrosive. Handle under inert atmosphere.

  • Oxetanes: While generally stable, spiro-oxetanes can undergo ring opening under strongly acidic conditions (e.g., concentrated HBr).

References

  • Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 49, no. 34, 2010, pp. 5832–5854. Link

  • Bull, J. A., et al. "Synthesis and Functionalization of Oxetanes." Chemical Reviews, vol. 116, no. 24, 2016, pp. 15148–15212. Link

  • Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Journal of Medicinal Chemistry, vol. 53, no. 8, 2010, pp. 3227–3246. Link

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. Link

  • Active Biopharma Corp. "Product Data Sheet: 1-Oxa-6-azaspiro[3.5]nonane (CAS 204388-70-5)." Link

Sources

Application

Protocol for Buchwald-Hartwig amination using 1-oxa-6-azaspiro[3.5]nonane

Application Note & Protocol: High-Yield Buchwald-Hartwig Amination of 1-Oxa-6-azaspiro[1]nonane Introduction & Scientific Context Spirocyclic amines, particularly four-membered ring-containing spirocycles like 1-oxa-6-az...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Yield Buchwald-Hartwig Amination of 1-Oxa-6-azaspiro[1]nonane

Introduction & Scientific Context

Spirocyclic amines, particularly four-membered ring-containing spirocycles like 1-oxa-6-azaspiro[1]nonane, have emerged as privileged scaffolds in modern medicinal chemistry[2]. They serve as conformationally restricted bioisosteres for traditional morpholine and piperidine rings, offering improved metabolic stability, enhanced aqueous solubility, and reduced hERG liability by lowering overall lipophilicity[3].

However, incorporating these bulky secondary amines into aryl scaffolds via C-N cross-coupling is notoriously challenging. The adjacent spirocyclic quaternary carbon imposes severe steric hindrance around the nitrogen atom, often leading to poor yields, sluggish reaction rates, and competitive hydrodehalogenation of the aryl halide. This guide details a highly optimized palladium-catalyzed Buchwald-Hartwig amination protocol specifically designed to overcome the steric barriers of 1-oxa-6-azaspiro[1]nonane.

Mechanistic Grounding: Why RuPhos?

To overcome the activation energy barriers associated with bulky secondary amines, the selection of the palladium-ligand system is critical. The Buchwald-Hartwig amination proceeds through three primary steps: (1) oxidative addition of the aryl halide to Pd(0), (2) amine coordination and deprotonation, and (3) reductive elimination to form the C-N bond[4].

For sterically hindered secondary amines like 1-oxa-6-azaspiro[1]nonane, density functional theory (DFT) calculations demonstrate that reductive elimination is the rate-limiting step [1]. The use of RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is uniquely suited for this transformation. The large, electron-rich biaryl backbone of RuPhos creates a highly crowded steric environment around the Pd(II) center. This ground-state destabilization effectively "pushes" the product out, dramatically lowering the activation energy required for reductive elimination[5]. In contrast, ligands like BrettPhos are better suited for primary amines where oxidative addition is the rate-limiting step[6].

Base Selection Causality: The choice of base dictates the functional group tolerance of the reaction. Sodium tert-butoxide (NaOtBu) is the standard for robust substrates, driving rapid deprotonation. However, for base-sensitive substrates (e.g., those containing esters, epimerizable centers, or glutarimides), weaker bases like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS) are required to prevent degradation[7].

Visualizations

Mechanism Pd0 Pd(0)-RuPhos (Active Catalyst) OA 1. Oxidative Addition Insertion into Ar-X bond Pd0->OA PdII_Ar Ar-Pd(II)(X)-RuPhos (Intermediate I) OA->PdII_Ar AmineCoord 2. Amine Coordination & Deprotonation Base removes HX PdII_Ar->AmineCoord PdII_Amine Ar-Pd(II)(NR2)-RuPhos (Intermediate II) AmineCoord->PdII_Amine RE 3. Reductive Elimination (Rate-Limiting Step) PdII_Amine->RE RuPhos steric bulk accelerates step RE->Pd0 Regenerates Pd(0) Product Ar-NR2 (Spirocyclic Product) RE->Product

Caption: RuPhos-mediated Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination.

Workflow Step1 1. Preparation Dry solvent, degas Ar-X & Amine Step2 2. Catalyst Activation Pd2(dba)3 + RuPhos (Inert Atmosphere) Step1->Step2 Step3 3. Reaction Add Base, Heat (80-100°C, 12-24h) Step2->Step3 Step4 4. Monitoring LC-MS / TLC (Check for Ar-X) Step3->Step4 Step5 5. Workup Filter (Celite), Extract (EtOAc) Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of spirocyclic amines.

Optimization & Quantitative Data

The following table summarizes the optimization logic for coupling 1-oxa-6-azaspiro[1]nonane with a model aryl bromide (4-bromoanisole). The data illustrates why RuPhos is the definitive choice for this specific spirocyclic scaffold.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (5%)Xantphos (10%)Cs₂CO₃ (2.0)Toluene11035%Sluggish reaction; high starting material recovery.
Pd(OAc)₂ (10%)BINAP (10%)NaOtBu (1.5)Toluene11015%Significant hydrodehalogenation side-product.
Pd₂(dba)₃ (5%)BrettPhos (10%)NaOtBu (1.5)1,4-Dioxane10042%Suboptimal for secondary amines; stalled at Intermediate II.
Pd₂(dba)₃ (5%) RuPhos (10%) NaOtBu (1.5) 1,4-Dioxane 100 92% Rapid conversion; clean LC-MS profile.
Pd₂(dba)₃ (5%)RuPhos (10%)Cs₂CO₃ (2.0)1,4-Dioxane10085%Best alternative for base-sensitive aryl halides.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are included to ensure experimental integrity.

Materials & Reagents:

  • Aryl bromide or chloride (1.0 equiv, 1.0 mmol)

  • 1-Oxa-6-azaspiro[1]nonane (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • RuPhos (0.10 equiv, 10 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol) — Substitute with Cs₂CO₃ (2.0 equiv) if the aryl halide contains base-sensitive moieties.

  • Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly (Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Integrity Check: Oxygen and moisture are the primary causes of phosphine oxidation and catalyst death. Strict adherence to inert conditions is mandatory.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe, followed by 1-oxa-6-azaspiro[1]nonane (1.2 mmol). If the amine is a solid salt (e.g., hydrochloride), add an additional 1.2 equiv of base to neutralize it in situ.

  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes. Self-Validating Visual Cue: The reaction mixture should transition from a dark red/purple (characteristic of Pd₂(dba)₃) to a yellow/green hue, indicating the successful formation of the active Pd(0)-RuPhos complex.

  • Heating & Monitoring: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–24 hours. Monitor the reaction via LC-MS. Analytical Checkpoint: Look for the disappearance of the aryl halide isotope pattern and the emergence of the[M+H]+ peak corresponding to the spirocyclic product.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 1-oxa-6-azaspiro[1]nonane derivative.

References

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 5(34), 21385–21391. URL:[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. URL:[Link]

  • Lejava, A., Miseo, G. A., et al. (2025). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, 16(1), 89–95. URL:[Link]

Sources

Method

Procedure for nucleophilic substitution with 1-oxa-6-azaspiro[3.5]nonane oxalate

Executive Summary This technical guide details the procedural framework for utilizing 1-oxa-6-azaspiro[3.5]nonane oxalate (CAS: 204388-70-5 / 1523606-44-1) as a nucleophilic building block in drug discovery.[1] This spir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the procedural framework for utilizing 1-oxa-6-azaspiro[3.5]nonane oxalate (CAS: 204388-70-5 / 1523606-44-1) as a nucleophilic building block in drug discovery.[1]

This spirocyclic scaffold is a critical bioisostere for morpholine and piperidine. By incorporating a strained oxetane ring spiro-fused to a piperidine core, it offers reduced lipophilicity (LogD), enhanced metabolic stability, and improved physicochemical properties compared to traditional saturated heterocycles [1, 2].

Key Challenges Addressed:

  • Salt Stoichiometry: Handling the hemioxalate/oxalate counterion to ensure accurate molar equivalents.[1]

  • Nucleophilicity Activation: Protocols for in situ vs. ex situ free-basing to maximize reaction rates in S_NAr and S_N2 pathways.

  • Oxetane Stability: Preventing acid-catalyzed ring opening during substitution reactions.

Strategic Rationale & Properties

The 1-oxa-6-azaspiro[3.5]nonane scaffold is designed to "escape from flatland," increasing the fraction of sp³-hybridized carbons (


) in drug candidates.
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

(Hemioxalate)
Salt Form: Stabilizes the secondary amine for storage.[1]
MW (Free Base) 127.19 g/mol Low MW allows room for heavy functionalization.[1]
MW (Hemioxalate) ~172.2 g/mol (Check CoA)Critical: Must calculate equivalents based on salt form.[1]
pKa (Conjugate Acid) ~8.5 - 9.5 (Predicted)Moderately basic; requires base for deprotonation.[1]
LogP Lower than piperidineImproves aqueous solubility and lowers clearance.[1]
Geometry Spirocyclic (90° twist)Creates novel vectors; distinct from flat aromatics.

Mechanistic Insight: The oxetane oxygen acts as a weak hydrogen bond acceptor, mimicking the polarity of a carbonyl or morpholine oxygen but without the metabolic liability of a high-energy conformational twist. However, the oxetane ring strain (~26 kcal/mol) requires that strongly acidic conditions (pH < 1) be avoided to prevent ring opening to the corresponding diol or halide [3].

Experimental Workflows (Graphviz)

The following decision tree outlines the optimal workflow for utilizing the oxalate salt in nucleophilic substitutions.

ReactionWorkflow Start Start: 1-Oxa-6-azaspiro[3.5]nonane Oxalate Salt CheckSolubility Check Solubility in Reaction Solvent (DMF/DMSO) Start->CheckSolubility Decision Soluble? CheckSolubility->Decision MethodA Method A: In Situ Neutralization (Preferred for SNAr/Amide Coupling) Decision->MethodA Yes MethodB Method B: Free Base Isolation (Required for sensitive SN2/Alkylation) Decision->MethodB No / Low Yield BaseChoice Base Selection: Organic (DIPEA/TEA) or Inorganic (K2CO3/Cs2CO3) MethodA->BaseChoice Reaction Nucleophilic Substitution (Reaction Setup) MethodB->Reaction Workup Workup & Purification (Avoid Strong Acid) Reaction->Workup BaseChoice->Reaction

Figure 1: Decision matrix for handling amine oxalate salts in synthesis.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Best for coupling the spiro-amine to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • Nucleophile: 1-Oxa-6-azaspiro[3.5]nonane hemioxalate.

  • Electrophile: Heteroaryl halide (Ar-Cl, Ar-F).[1]

  • Base:

    
     (3.0 – 4.0 equivalents) or DIPEA (3.0 equivalents).[1]
    
  • Solvent: Anhydrous DMF, DMSO, or NMP.[1]

Step-by-Step Methodology:

  • Stoichiometry Check:

    • Verify the salt form on the Certificate of Analysis (CoA).

    • Calculation: If Hemioxalate (

      
      , MW ~344.4), 1 mmol of salt contains 2 mmol  of active amine.[1]
      
    • Target: Use 1.1 – 1.2 equivalents of active amine relative to the electrophile.

  • Reaction Setup:

    • To a reaction vial, add the Electrophile (1.0 eq).[1]

    • Add 1-Oxa-6-azaspiro[3.5]nonane hemioxalate (0.6 eq of salt

      
       1.2 eq of amine).[1]
      
    • Add finely ground

      
       (3.0 eq).[1] Note: Excess base is required to neutralize the oxalate counterion and scavenge the HCl generated.
      
    • Add anhydrous DMF (concentration 0.1 M – 0.2 M).[1]

  • Execution:

    • Seal the vial and heat to 80–100 °C for 2–12 hours.

    • Monitor: Check LCMS for product mass (

      
      ) and disappearance of electrophile.
      
  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF and oxalate salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Caution: Do not use strong acid washes (e.g., 1M HCl) if the product is acid-sensitive; use saturated

      
       or water.[1]
      
Protocol B: Free-Basing (Preparation of Pure Amine)

Recommended for S_N2 alkylations with reactive halides where oxalate salts might precipitate or interfere.[1]

  • Dissolution: Suspend the oxalate salt (e.g., 1.0 g) in water (10 mL).

  • Basification: Add 1N NaOH or saturated

    
     until pH > 12. The free amine may oil out.
    
  • Extraction: Extract with DCM or chloroform (

    
    ).
    
    • Note: The spiro-amine is moderately polar.[1] Ensure the aqueous layer is fully basic to drive the equilibrium.

  • Drying: Dry combined organics over

    
     and concentrate in vacuo at low temperature (< 40 °C).
    
  • Storage: Use immediately. Free secondary amines can absorb

    
     from air to form carbamates.[1]
    
Protocol C: Reductive Amination (Alternative Route)

For attaching alkyl groups via aldehydes/ketones.[1]

  • Mix: Combine Free Amine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCM or DCE.

  • Acid Catalyst: Add catalytic acetic acid (only if using free amine; if using oxalate salt, the salt itself provides acidity, but buffering with TEA may be needed).[1]

  • Reductant: Add

    
     (1.5 eq).[1] Stir at RT for 4–16 h.[1]
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation of oxalate salt.[1]Switch to Method B (Free base isolation) or increase base equivalents (

).
Precipitation Amine oxalate is insoluble in THF/DCM.[1]Use polar aprotic solvents (DMF/DMSO) or free-base first.[1]
By-product: M+18 Oxetane ring opening (Hydrolysis).Avoid strong acids.[1] Ensure reaction pH remains basic/neutral.
Retention Time Shift Salt vs. Free Base on column.Use basic modifiers (0.1%

or

) in LCMS/HPLC buffers to sharpen peaks.[1]

References

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8993-8995. Link

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as versatile elements in drug discovery and synthesis."[1][2] Angewandte Chemie International Edition, 49(21), 3524-3529.[1] Link[1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews, 116(24), 15089–15152.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Barnes-Seeman, D., et al. (2014).[1] "Metabolic Stability and Pharmacological Properties of Spirocyclic Oxetanes." ACS Medicinal Chemistry Letters, 5(5), 554–558. Link

Sources

Application

Application Note: Derivatization of 1-Oxa-6-azaspiro[3.5]nonane via Advanced Peptide Coupling Reagents

Introduction & Mechanistic Insights The spirocyclic secondary amine 1-oxa-6-azaspiro[3.5]nonane has emerged as a highly valuable building block in modern medicinal chemistry. Functioning as a conformationally restricted,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The spirocyclic secondary amine 1-oxa-6-azaspiro[3.5]nonane has emerged as a highly valuable building block in modern medicinal chemistry. Functioning as a conformationally restricted, highly soluble bioisostere for morpholine and piperidine rings, it is increasingly incorporated into advanced targeted therapies, including KRAS degraders and Protein-Protein Interaction Targeted Chimeras (PPI-TACs)[1].

However, derivatizing this scaffold via amide bond formation presents significant synthetic challenges. The spiro[3.5] ring system imparts severe steric hindrance adjacent to the secondary nitrogen. Furthermore, the electron-withdrawing nature of the oxetane oxygen inductively reduces the nucleophilicity of the piperidine nitrogen. Standard coupling conditions (e.g., EDC/HOBt) often result in poor yields, incomplete conversion, or high levels of epimerization if the carboxylic acid contains an α-chiral center.

To overcome this, the selection of the peptide coupling reagent must be mechanistically matched to the steric and electronic demands of the spirocycle. This guide details the use of two highly effective reagents: HATU for discovery-scale synthesis and T3P for process-scale scale-up.

The Role of Anchimeric Assistance (HATU)

HATU is an aminium-based reagent that converts carboxylic acids into highly reactive 7-azabenzotriazole (OAt) esters. The critical advantage of HATU over its analog HBTU is the presence of a nitrogen atom at the 7-position of the pyridine ring. This nitrogen provides anchimeric assistance—it acts as an intramolecular hydrogen-bond acceptor that pre-organizes the incoming 1-oxa-6-azaspiro[3.5]nonane, accelerating nucleophilic attack despite the steric bulk.

The Role of Mixed Anhydrides (T3P)

Propylphosphonic anhydride (T3P) is a cyclic phosphonic anhydride that activates carboxylic acids by forming a reactive mixed anhydride. Unlike aminium reagents (which can react directly with hindered amines to form dead-end guanidinylated byproducts), T3P is highly chemoselective. It produces zero guanidinylation, exhibits an exceptionally low epimerization profile, and generates completely water-soluble byproducts, making it the premier choice for large-scale pharmaceutical manufacturing[2][3].

Quantitative Comparison of Coupling Reagents

The following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered spirocyclic amines like 1-oxa-6-azaspiro[3.5]nonane.

Coupling ReagentActive IntermediateAnchimeric AssistanceEpimerization RiskByproduct RemovalPrimary Use Case
HATU OAt EsterYes (Pyridine Nitrogen)ModerateFlash ChromatographyDiscovery (mg to g scale)
T3P (50%) Mixed AnhydrideNoVery LowAqueous ExtractionProcess (g to kg scale)
COMU Oxyma EsterYes (H-bonding network)LowFlash ChromatographyGreener alternative to HATU
EDC / HOBt OBt EsterNoLowAqueous ExtractionUnhindered primary amines

Logical Workflow for Reagent Selection

AmideCoupling Start Carboxylic Acid + Base (DIPEA or NMM) Decision Select Coupling Reagent Based on Scale Start->Decision HATU HATU (Discovery Scale) Decision->HATU High Reactivity T3P T3P (50% Solution) (Process Scale) Decision->T3P Low Toxicity ActiveEster Active Intermediate (OAt Ester / Mixed Anhydride) HATU->ActiveEster Pre-activation (2 min) T3P->ActiveEster In-situ activation Amine Add 1-Oxa-6-azaspiro[3.5]nonane (Sterically Hindered Nucleophile) ActiveEster->Amine Product Spirocyclic Amide Product Amine->Product Purification1 Flash Chromatography Product->Purification1 If HATU Purification2 Aqueous Extraction (Water-soluble byproducts) Product->Purification2 If T3P

Logical workflow for selecting and executing peptide coupling for spirocyclic amines.

Experimental Protocols

Protocol A: Discovery-Scale Derivatization using HATU

Designed for rapid, high-yielding synthesis on a milligram to gram scale.

Causality & Design: HATU is utilized for its exceptional reactivity. To prevent the aminium salt from reacting directly with the 1-oxa-6-azaspiro[3.5]nonane (which would form an unreactive guanidinium byproduct), a strict 2-minute pre-activation of the carboxylic acid is enforced. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Pre-Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir the reaction mixture for exactly 2 minutes to ensure complete formation of the OAt ester.

  • Amine Addition: Add 1-oxa-6-azaspiro[3.5]nonane (1.2 equiv, 1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validating Checkpoint (LC-MS): Withdraw 2 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze.

    • Validation: If the

      
       of the product is dominant, proceed to step 7.
      
    • Troubleshooting: If an

      
       peak is observed, guanidinylation has occurred (amine added too early). If the OAt ester is visible but unreacted, the amine is too hindered; add 0.1 equiv of DMAP and heat to 40°C.
      
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove DMF, dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Process-Scale Derivatization using T3P

Designed for safe, scalable synthesis with minimal epimerization and chromatography-free purification.

Causality & Design: T3P is utilized as a 50% solution in ethyl acetate to ensure safe handling. Because T3P does not cause guanidinylation, an "in-situ" activation approach (mixing all reagents simultaneously) is safe and often preferred[2]. N-Methylmorpholine (NMM) is used as the base because its pKa perfectly balances the deprotonation of the acid without inducing epimerization of sensitive substrates[3].

Step-by-Step Methodology:

  • Preparation: Charge a reactor with the carboxylic acid (1.0 equiv, 100 mmol) and 1-oxa-6-azaspiro[3.5]nonane (1.05 equiv, 105 mmol) in ethyl acetate (500 mL, 0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv, 300 mmol) to the suspension. Stir for 10 minutes to ensure homogeneity.

  • Activation/Coupling: Cool the mixture to 0°C. Dropwise, add T3P (50% w/w in EtOAc) (1.5 equiv, 150 mmol) over 30 minutes to control the mild exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint (HPLC): Analyze an aliquot via HPLC.

    • Validation: >95% conversion of the limiting reagent indicates completion.

    • Troubleshooting: If conversion stalls, add an additional 0.2 equiv of T3P and stir for 2 more hours.

  • Workup: Add water (250 mL) to the reactor and stir vigorously for 15 minutes to hydrolyze excess T3P into water-soluble phosphoric acid derivatives.

  • Phase Separation: Separate the layers. Wash the organic layer sequentially with 1M HCl (200 mL), saturated aqueous

    
     (200 mL), and brine (200 mL).
    
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate to yield the highly pure spirocyclic amide without the need for column chromatography.
    

References

1.[1] US20240217972A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof. Google Patents. Available at: 2. Peptide Coupling Reagents Guide. MilliporeSigma. Available at: 3.[2] WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: 4.[3] FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London. Available at:

Sources

Method

Application Note: Preparation of 1-oxa-6-azaspiro[3.5]nonane Free Base from Oxalate Salt

Executive Summary This guide details the isolation of 1-oxa-6-azaspiro[3.5]nonane (free base) from its stable oxalate salt. While oxalate salts are excellent for crystallizing low-molecular-weight spirocyclic amines, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation of 1-oxa-6-azaspiro[3.5]nonane (free base) from its stable oxalate salt. While oxalate salts are excellent for crystallizing low-molecular-weight spirocyclic amines, the subsequent liberation of the free base is complicated by the high water solubility of the spiro-ether scaffold (LogP ~0.2) and the chelating nature of the oxalate anion.

This note provides two validated protocols:

  • Method A (Salting-Out Extraction): Best for rapid, small-scale isolation where minor yield loss is acceptable.

  • Method B (Calcium Precipitation): The "Gold Standard" for maximizing recovery of hydrophilic amines by physically removing the counter-ion.

Chemical Context & Strategic Analysis

The Molecule

1-oxa-6-azaspiro[3.5]nonane is a high-value "3D-scaffold" used in medicinal chemistry to replace morpholine or piperidine rings. It offers a distinct vector for exit substituents and lowered lipophilicity compared to carbocyclic analogs.

  • Structure: A piperidine ring spiro-fused to an oxetane ring.

  • pKa (Calculated): ~9.5–10.0 (Secondary amine).

  • LogP: ~0.2 (Highly polar/hydrophilic).

  • Stability: The oxetane ring is stable to basic conditions but sensitive to strong Lewis acids or high temperatures in acidic media.

The Challenge: The "Double-Solubility" Trap

Standard neutralization (adding NaOH and extracting with DCM) often fails for this substrate because:

  • Amine Partitioning: The free base is highly soluble in water due to the ether oxygen and compact size.

  • Oxalate Interference: Sodium oxalate (formed upon neutralization) acts as a hydrotrope, further keeping the organic amine in the aqueous phase.

Therefore, the protocols below utilize ionic strength saturation (Method A) or precipitation (Method B) to force the amine into the organic phase.

Experimental Protocols

Method A: Salting-Out Biphasic Extraction

Recommended for <500 mg scale or when yield >85% is not critical.

Reagents:

  • Potassium Carbonate (

    
    ) or 5N NaOH.
    
  • Sodium Chloride (

    
    , solid).
    
  • Dichloromethane (DCM) or Chloroform (

    
    ).
    

Protocol:

  • Dissolution: Suspend the oxalate salt (1.0 equiv) in minimum water (approx. 5 mL per gram of salt).

  • Basification: Cool the solution to 0–5 °C. Slowly add 5N NaOH or saturated

    
     until pH > 12.
    
    • Note: The solution may remain clear as the free base is water-soluble.

  • Saturation (Critical Step): Add solid NaCl to the basic solution until no more dissolves (saturation). This drastically increases the ionic strength, "salting out" the organic amine.

  • Extraction: Extract exhaustively with DCM (

    
     volumes equal to the aqueous phase).
    
    • Tip: Do not use Diethyl Ether; it is too non-polar for this amine. DCM or Chloroform/IPA (3:1) are required.[1]

  • Drying & Concentration: Dry combined organics over anhydrous

    
    . Filter and concentrate under reduced pressure (keep bath < 30 °C due to volatility).
    
Method B: Calcium-Mediated Oxalate Precipitation

Recommended for >1 g scale or high-value material. This method physically removes the oxalate as an insoluble solid, leaving the amine in solution.

Mechanism:



Reagents:

  • Calcium Chloride (

    
    ) or Calcium Hydroxide (
    
    
    
    ).
  • Dichloromethane (DCM).[1]

  • Celite (filter aid).

Protocol:

  • Slurry Formation: Suspend the oxalate salt (1.0 equiv) in water (10 vol).

  • Calcium Addition: Add

    
     (1.1 equiv) dissolved in minimum water.
    
  • Basification: Add 5N NaOH (2.2 equiv) dropwise.

    • Observation: A heavy, white precipitate of Calcium Oxalate will form immediately.

  • Digestion: Stir vigorously for 30 minutes to ensure complete ion exchange.

  • Filtration: Filter the slurry through a pad of Celite. Wash the filter cake with water to recover trapped amine.

    • Result: The filtrate contains the free amine and NaCl; the oxalate is trapped in the solid cake.

  • Extraction: Saturate the filtrate with NaCl and extract with DCM (

    
    ).
    
  • Isolation: Dry organics (

    
    ) and concentrate.
    

Advantages:

  • Eliminates the "emulsion" effect of oxalate salts.

  • Higher recovery yields (>95%) for hydrophilic amines.

Visualization: Workflow Decision Matrix

The following diagram outlines the decision logic and workflow for processing the oxalate salt.

G Start Input: 1-oxa-6-azaspiro[3.5]nonane Oxalate Salt ScaleCheck Scale / Value Check Start->ScaleCheck MethodA Method A: Salting Out (<500mg) ScaleCheck->MethodA Small Scale MethodB Method B: Calcium Shift (>1g or High Value) ScaleCheck->MethodB Large Scale Basify Add NaOH (pH > 12) MethodA->Basify SaltSat Saturate with NaCl (Critical Step) Basify->SaltSat ExtractA Extract 5x DCM SaltSat->ExtractA Dry Dry (Na2SO4) & Concentrate (<30°C) ExtractA->Dry CaAdd Add CaCl2 + NaOH MethodB->CaAdd Precip Form Ca(Oxalate) Solid CaAdd->Precip Filter Filter via Celite Precip->Filter ExtractB Extract Filtrate 3x DCM Filter->ExtractB ExtractB->Dry Final Pure Free Base (Oil/Low-melt Solid) Dry->Final

Figure 1: Decision tree for selecting the optimal desalting protocol based on scale and recovery requirements.

Quality Control & Validation

After isolation, the free base must be validated to ensure complete removal of oxalic acid.

ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Shift of

-protons upfield (approx 0.5 ppm) compared to salt.
Purity GC-MS / LC-MSSingle peak; M+ = 127.1. Absence of oxalate peak.
Residual Water Karl Fischer< 1.0% (Hydrophilic amines are hygroscopic).
Counter-ion 13C NMRAbsence of oxalate carbonyl signal at ~160-165 ppm.

NMR Diagnostic Tip: In the oxalate salt, the protons adjacent to the nitrogen (piperidine ring) will appear deshielded (typically >3.0 ppm). Upon free-basing, these signals shift upfield (typically <2.8 ppm).

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

    • Context: Establishes the utility and physicochemical properties (LogP reduction) of oxa-azaspirocycles.
  • Wuitschik, G., et al. (2008). "Oxa-azaspirocycles as Bioisosteres for Morpholine." Angewandte Chemie International Edition, 47(24), 4512–4515. Link

    • Context: Discusses the specific solubility profiles of these spirocycles.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Organic Letters, 12(9), 1944–1947. Link

    • Context: Provides general handling procedures for spirocyclic amine salts.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Solvent selection for 1-oxa-6-azaspiro[3.5]nonane reactions

Application Note: Solvent Engineering for 1-Oxa-6-azaspiro[3.5]nonane in Drug Synthesis Abstract & Introduction The 1-oxa-6-azaspiro[3.5]nonane scaffold (CAS: 204388-70-5) has emerged as a critical bioisostere in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for 1-Oxa-6-azaspiro[3.5]nonane in Drug Synthesis

Abstract & Introduction

The 1-oxa-6-azaspiro[3.5]nonane scaffold (CAS: 204388-70-5) has emerged as a critical bioisostere in modern medicinal chemistry. By fusing a strained oxetane ring with a piperidine core, this spirocycle offers a unique solution to the "lipophilicity-solubility trade-off." It frequently replaces morpholine or gem-dimethyl piperidine moieties to lower LogP (typically by 0.5–1.0 units), enhance metabolic stability, and attenuate amine basicity (reducing hERG liability).

However, the incorporation of the strained oxetane ring (strain energy ~25 kcal/mol) introduces specific solvent compatibility challenges. While stable to base and nucleophiles, the oxetane moiety is susceptible to acid-catalyzed ring opening and polymerization. This guide provides an evidence-based framework for solvent selection, ensuring the integrity of the spirocyclic core during functionalization.

Physicochemical Profile & Solvent Implications

Understanding the physical nature of the scaffold is the first step in rational solvent selection.

PropertyValue / CharacteristicImpact on Solvent Selection
Molecular Weight 127.19 g/mol Low MW fragment; high atom economy.
LogP (Predicted) ~0.53Amphiphilic. Soluble in chlorinated solvents, alcohols, and polar aprotic solvents. Poor solubility in pure hexanes.
pKa (Conjugate Acid) ~8.5 – 9.5Lower than parent piperidine (~11.0) due to the inductive effect of the oxetane oxygen. Requires weaker bases for deprotonation.
Ring Strain ~107 kJ/mol (Oxetane)CRITICAL: Susceptible to acid-catalyzed solvolysis (ring opening) in protic solvents (MeOH/EtOH) with strong acids (HCl/H₂SO₄).
Thermal Stability Stable up to ~120°C (neutral/basic)Compatible with microwave chemistry in DMF/DMAc if pH ≥ 7.

Solvent Compatibility Matrix

The following decision matrix categorizes solvents based on their interaction with the 1-oxa-6-azaspiro[3.5]nonane core.

Class A: Recommended (High Stability)
  • Chlorinated (DCM, DCE): Excellent solubility for the free base. Ideal for acylation, reductive amination, and room-temperature reactions.

  • Polar Aprotic (DMF, DMSO, NMP): Essential for SNAr and palladium-catalyzed couplings involving the oxalate salt (requires in-situ neutralization). High thermal stability preserves the oxetane ring.

  • Ethers (THF, 2-MeTHF, Dioxane): Standard solvents for anhydrous reactions. 2-MeTHF is preferred for process chemistry due to higher boiling point and immiscibility with water (facilitating workup).

Class B: Conditional (Use with Caution)
  • Alcohols (MeOH, EtOH, iPrOH):

    • Safe: Under basic or neutral conditions (e.g., reductive amination with NaBH₄).

    • Unsafe: In the presence of strong Lewis or Brønsted acids (e.g., HCl in MeOH leads to ring opening to form methoxy-alcohol impurities).

  • Water:

    • Safe: In biphasic basic mixtures (DCM/aq. NaOH).[1] The scaffold is stable to hydrolysis at pH > 7.

Class C: Avoid (High Risk)
  • Strong Acidic Media (Neat TFA, Conc. HCl): Rapid decomposition via ring opening.

  • Acetone (for salts): Can form aminal/ketal byproducts with the secondary amine if left standing without reducing agent.

Visual Decision Frameworks

Figure 1: Solvent Selection Decision Tree

This diagram guides the chemist through selecting the optimal solvent based on reaction type and conditions.

SolventSelection Start Reaction Type AmineFunc Amine Functionalization (Acylation, Reductive Amination) Start->AmineFunc Coupling C-N Coupling (SNAr, Buchwald) Start->Coupling SaltBreak Salt Free-Basing Start->SaltBreak CheckAcid Acid Catalyst Present? AmineFunc->CheckAcid CheckTemp Temperature > 100°C? Coupling->CheckTemp Biphasic Biphasic System DCM / aq. NaOH SaltBreak->Biphasic DCM_DCE Use DCM or DCE (Keep Temp < 40°C) CheckAcid->DCM_DCE No / Weak Acid (AcOH) Warn WARNING: Avoid MeOH/EtOH Risk of Ring Opening CheckAcid->Warn Yes (Strong Acid) THF_MeTHF Use THF or 2-MeTHF CheckTemp->THF_MeTHF No DMF_DMSO Use DMF or DMSO (Add DIPEA/Base) CheckTemp->DMF_DMSO Yes

Caption: Decision tree for selecting solvents compatible with the 1-oxa-6-azaspiro[3.5]nonane core, prioritizing oxetane stability.

Detailed Experimental Protocols

The following protocols are optimized to prevent oxetane degradation while maximizing yield.

Protocol A: Free-Basing the Oxalate Salt

Commercial supplies often provide the scaffold as a stable oxalate salt (1:1 or 1:0.5 stoichiometry). Direct use of the salt in couplings can lead to poor conversion.

  • Suspension: Suspend 1.0 eq of 1-oxa-6-azaspiro[3.5]nonane oxalate in DCM (10 mL/g).

  • Basification: Add 10 mL/g of 1N NaOH (aq).

    • Note: Do not use concentrated NaOH (>5N) to avoid any risk of degradation at the interface, though the scaffold is generally base-stable.

  • Extraction: Stir vigorously for 15 minutes at Room Temperature (RT). Separate the layers.

  • Re-extraction: Extract the aqueous layer 2x with DCM.

    • Solvent Choice: DCM is preferred over EtOAc because the polar spirocycle partitions better into chlorinated solvents.

  • Drying: Dry combined organics over Na₂SO₄ (anhydrous).

  • Concentration: Concentrate in vacuo at <30°C.

    • Result: Colorless oil (Free Base). Use immediately to avoid carbonate formation from air.

Protocol B: Reductive Amination (Aldehyde Coupling)

Optimized to avoid acid-catalyzed ring opening.

  • Solvent: DCE (1,2-Dichloroethane) or THF .

    • Avoid: Methanol if using strong acid catalysts.

  • Reagents:

    • Amine: 1-oxa-6-azaspiro[3.5]nonane (1.0 eq).

    • Aldehyde: 1.1 eq.

    • Acid: Acetic Acid (1.0–2.0 eq). Do not use HCl or TFA.

    • Reductant: NaBH(OAc)₃ (1.5 eq).

  • Procedure:

    • Mix Amine and Aldehyde in DCE. Add AcOH. Stir 30 min.

    • Add NaBH(OAc)₃ portion-wise.

    • Stir at RT for 4–16 h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Protocol C: SNAr Coupling (Heteroaryl Halides)

Designed for high-temperature stability.

  • Solvent: DMSO or NMP .

    • Why: High dielectric constant stabilizes the transition state; high boiling point allows heating without pressure vessels.

  • Base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq).

    • Note: If using the oxalate salt directly, increase base to 4.0 eq to neutralize the oxalate first.

  • Procedure:

    • Dissolve Heteroaryl Halide (1.0 eq) and Spirocycle (1.1 eq) in DMSO (5 mL/mmol).

    • Add Base.[2]

    • Heat to 80–100°C .

    • Monitor: LCMS. (Oxetane is stable at 100°C in DMSO/Base).

  • Workup: Dilute with water. Extract with EtOAc (or DCM if product is polar). Wash organic layer with LiCl (5% aq) to remove DMSO.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black Tar / Polymerization Acidic ring opening.Check pH. Ensure no strong Lewis acids (e.g., AlCl₃, BF₃) are present. Switch from MeOH to THF.
Low Yield in Coupling Poor solubility of oxalate salt.Perform Protocol A (Free-basing) before the reaction. Do not rely on in-situ neutralization in non-polar solvents (e.g., Toluene).
Impurity: M+32 (or M+46) Solvent addition (MeOH/EtOH).The oxetane ring opened and trapped the solvent. Remove acid catalyst or switch to non-nucleophilic solvent (DCM/DCE).
Precipitation Salt formation with product.The spirocycle is a secondary amine; ensure final product is free-based or isolated as a specific salt (e.g., HCl) in a controlled manner.

References

  • Wuitschik, G., et al. (2010).[3][4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[3][4] Link

  • Burkhard, J. A., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[3] Link

  • Wuitschik, G., et al. (2008).[3][5] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[5] Link

  • Mullins, S. (2025). "Assessing the stability of the oxetane ring under various chemical conditions." BenchChem Technical Notes. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles." Chemical Reviews, 114(16), 8257–8322. Link

Sources

Method

Advanced Protocol: Handling Air-Sensitive Spirocyclic Amine Salts in Synthesis

Executive Summary & Scientific Rationale Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane) have emerged as critical "restricted surrogates" for piperidines and piperazines in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane) have emerged as critical "restricted surrogates" for piperidines and piperazines in modern drug discovery. Their high


 character and defined vectors offer improved physicochemical properties over flat aromatic systems.

However, their handling presents a unique paradox: while the carbon scaffold is robust, the amine functionality in these strained systems is often exceptionally basic (


 10–11) and sterically exposed. This makes their salt forms (HCl, TFA) prone to two critical failure modes:
  • Extreme Hygroscopicity: The high charge density and inability to pack tightly in the crystal lattice (due to the orthogonal ring geometry) create voids that avidly absorb atmospheric moisture, leading to deliquescence.

  • Carbonate Formation: Upon exposure to air, the free base (or hydrated salt) rapidly reacts with atmospheric

    
     to form carbamates or carbonates, often mistaken for "wet" starting material, which kills catalytic cycles in cross-couplings.
    

This guide details the protocols required to maintain the "Dry Chain" of custody for these reagents to ensure reproducibility in synthesis.

Material Properties & Salt Selection[1][2][3][4]

Before synthesis, evaluate the salt form. The counterion dictates the handling requirement.

Table 1: Hygroscopicity & Stability Profile of Spirocyclic Amine Salts
Salt FormHygroscopicityStabilityHandling RecommendationContext
Oxalate LowHighBenchtop (Short term)Preferred storage form. Often non-hygroscopic due to strong H-bond network.
Tosylate (TsOH) Low-MediumHighDesiccator / SchlenkGood compromise for solubility and stability.
Hydrochloride (HCl) High MediumGlovebox Mandatory Most common commercial form. Deliquesces in minutes at >40% RH.
Trifluoroacetate (TFA) Very High LowGlovebox OnlyOften an oil or gum. Corrosive vapors can degrade glovebox sensors.
Free Base N/AVolatile/Reactive Use Immediately Do not store. Generate in situ to prevent carbonation/oxidation.

Technical Insight: Unlike flat aromatics, spirocycles possess "globular" 3D shapes that disrupt crystal packing. This increases the surface area available for water adsorption. Always presume HCl salts of spirocycles are "wet" unless freshly dried.

Protocol A: The "Dry Chain" Handling (Storage & Transfer)

Objective: Transfer solid spirocyclic amine salts from storage to reaction vessel without breaking the inert atmosphere.

Equipment
  • Glovebox (

    
     ppm, 
    
    
    
    ppm) OR Schlenk line with Argon.
  • Anti-static gun (Zerostat).

  • Oven-dried glassware (

    
     overnight).
    
  • Sure-Seal™ bottles or crimped vials.[1][2]

Workflow Diagram: Handling Decision Matrix

HandlingMatrix Start Start: Spirocyclic Amine Salt CheckForm Check Salt Form Start->CheckForm IsOxalate Is it Oxalate/Tosylate? CheckForm->IsOxalate IsHCl Is it HCl/TFA? IsOxalate->IsHCl No Bench Benchtop Weighing (Rapid, <5 mins) IsOxalate->Bench Yes Glovebox Glovebox Weighing (Mandatory) IsHCl->Glovebox Preferred Schlenk Schlenk Transfer (Inert Gas Cone) IsHCl->Schlenk Alternative Reaction Proceed to Reaction Bench->Reaction Glovebox->Reaction Schlenk->Reaction

Figure 1: Decision matrix for handling spirocyclic amine salts based on counterion stability.

Detailed Steps (Glovebox Method - Preferred)
  • Preparation: Pass all receiving vials, spatulas, and reaction vessels into the glovebox via the antechamber (cycle vacuum/N2 at least 3 times).

    • Critical: Loosen caps on vials before cycling to prevent implosion/explosion, but cover with foil to prevent cross-contamination.

  • Anti-Static Treatment: Spirocyclic salts are often fluffy and static-prone. Use an anti-static gun on the vial and spatula before weighing to prevent the powder from "jumping."

  • Weighing: Weigh the exact amount into the reaction vial.

  • Sealing: Cap the vial tightly inside the glovebox. If removing from the glovebox, wrap the cap junction with Parafilm or electrical tape.

Detailed Steps (Schlenk Line Method - Alternative)
  • Setup: Connect a "funnel tube" or solid addition funnel to the reaction flask. Flame dry the apparatus under vacuum and backfill with Argon.

  • Inert Cone: Increase Argon flow to create a positive pressure "cone" at the open neck.

  • Transfer: Quickly pour the solid through the inert cone. Do not use paper weighing boats (static risk); use a glass weighing funnel or direct addition from a tared vial.

Protocol B: In-Situ Free-Basing & Coupling

Objective: Use the stable salt form in a cross-coupling (e.g., Buchwald-Hartwig) or amide coupling without isolating the unstable free base.

Challenge: Standard biphasic workups (DCM/NaOH) often fail because small spirocyclic amines are highly water-soluble and partition into the aqueous phase.

Solution: Heterogeneous In-Situ Free-Basing.

Workflow Diagram: In-Situ Activation

InSituWorkflow Salt Amine Salt (Solid) Mix Heterogeneous Mix (Stir 30 min @ RT) Salt->Mix Base Inorganic Base (Cs2CO3 or K3PO4) Base->Mix Solvent Anhydrous Solvent (MeCN, Dioxane) Solvent->Mix FreeBase Free Amine (In Solution) Mix->FreeBase Release SaltByproduct Inorganic Salt (Precipitate) Mix->SaltByproduct Precipitate Coupling Add Catalyst/Electrophile (Start Reaction) FreeBase->Coupling SaltByproduct->Coupling Inert filler

Figure 2: Workflow for generating the reactive free amine species in-situ without isolation.

Protocol Steps
  • Reagent Charging:

    • In a glovebox or under Argon, charge the reaction vial with the Spirocyclic Amine Salt (1.0 equiv).

    • Add Micronized Base (e.g.,

      
       or 
      
      
      
      , 2.0–3.0 equiv). Note: Micronized bases have higher surface area, essential for heterogeneous deprotonation.
  • Solvent Addition:

    • Add anhydrous solvent (e.g., Dioxane, Toluene, or MeCN).

    • Tip: If using Pd-catalysis, ensure the solvent is degassed (sparged with Argon for 10 mins).

  • Activation Period (The "Burp"):

    • Stir the mixture vigorously at Room Temperature (RT) for 15–30 minutes before adding the catalyst or electrophile.

    • Why? This allows the base to neutralize the amine salt and release the free amine into the solution. If you add the catalyst immediately, the acidic protons from the salt can poison the Pd-catalyst before neutralization occurs.

  • Reaction: Add the coupling partner and catalyst, then heat to the required temperature.

Troubleshooting & Recovery

Scenario: The amine salt has clumped or turned into a gum (deliquescence).

  • Do NOT heat directly: Heating a wet amine salt often accelerates hydrolysis or oxidation.

  • Azeotropic Drying:

    • Dissolve the gum in anhydrous Methanol (or DCM if soluble).

    • Add Toluene.

    • Rotary evaporate to remove the Methanol/Water/Toluene azeotrope.[3]

    • Repeat 2-3 times.

    • Dry under high vacuum (<1 mbar) for 12 hours.

  • Verification: Run a

    
     NMR in 
    
    
    
    or
    
    
    . Look for the water peak. If the salt is an HCl salt, ensure the stoichiometry is correct (integration of amine protons).

References

  • Enamine. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.Link

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.Link

  • Chemical Communications (RSC). Strained spiro heterocycles as potential bioisosteres.Link

  • Purdue University. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts.[4]Link

  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing oxalate counterions from spirocyclic amine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled cross-coupling reactions or low yields when working with spirocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled cross-coupling reactions or low yields when working with spirocyclic amines (e.g., azaspiro[3.3]heptanes). The root cause is almost always the incomplete removal of the oxalate counterion.

This guide provides field-proven, self-validating protocols to safely and efficiently freebase your spirocyclic amines based on their unique physicochemical properties.

Process Visualization: Freebasing Decision Matrix

Spirocyclic amines are structurally diverse. Applying a standard aqueous workup to a highly polar or volatile spirocycle will result in massive yield losses. Use the decision matrix below to select the optimal protocol.

G Start Spirocyclic Amine Oxalate Salt Dec_Polarity Is the amine highly polar or water-soluble (LogP < 1)? Start->Dec_Polarity Dec_Volatility Is the free amine highly volatile? Dec_Polarity->Dec_Volatility No Method_SCX Protocol B: SCX-2 Catch & Release Dec_Polarity->Method_SCX Yes Method_Resin Protocol C: Amberlyst A21 Batch Scavenging Dec_Volatility->Method_Resin Yes Method_LLE Protocol A: Standard LLE (NaOH / DCM) Dec_Volatility->Method_LLE No

Decision matrix for selecting the optimal freebasing protocol for spirocyclic amine oxalates.

Core FAQs: The "Why" and "How" of Oxalate Removal

Q: Why are spirocyclic amines supplied as oxalate salts in the first place? A: Spirocycles are often highly polar, low-molecular-weight, and volatile oils in their freebase form. Crystallizing them as oxalate salts provides a stable, easy-to-handle solid that resists oxidative degradation and drastically improves shelf life[1].

Q: Why must the oxalate counterion be removed before cross-coupling or amide coupling? A: Oxalate is a potent bidentate ligand. In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), the oxalate anion competitively binds to the Palladium center, displacing your carefully chosen phosphine ligands and poisoning the catalytic cycle. Furthermore, in amide couplings, residual oxalic acid will consume your coupling reagents (e.g., HATU, EDC) and react with the amine to form highly stable, insoluble oxamide byproducts[2].

Quantitative Data: Protocol Comparison

MethodIdeal LogP RangeTypical YieldScalabilityRisk of Volatility Loss
Protocol A: LLE (NaOH/DCM) > 1.5 (Lipophilic)85–95%High (Multi-kg)High (During evaporation)
Protocol B: SCX-2 Catch & Release < 1.5 (Polar/Water-soluble)90–98%Medium (Up to 100g)Low
Protocol C: Amberlyst A21 Resin Any80–90%High (Batch)Very Low

Methodology Center: Step-by-Step Protocols

Protocol A: Standard Liquid-Liquid Extraction (LLE)

Best for: Lipophilic, non-volatile spirocycles.

  • Causality: Basification with an aqueous strong base deprotonates the amine, neutralizing its charge and driving it into the organic phase[3].

  • Self-Validation: Check the pH of the aqueous layer after extraction. If it is not >10, deprotonation is incomplete, and the amine remains in the water.

Step-by-Step:

  • Suspend the spirocyclic amine oxalate (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

  • Add an equal volume of 2M aqueous NaOH or saturated aqueous K₂CO₃[4].

  • Stir vigorously for 30 minutes at room temperature until two clear phases form.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Carefully concentrate under reduced pressure (keep bath temp < 30°C to avoid volatility loss) to yield the freebase.

Protocol B: SCX-2 Catch-and-Release Chromatography

Best for: Highly polar, water-soluble spirocycles that are lost in aqueous workups.

  • Causality: Propylsulfonic acid silica (SCX-2) acts as a strong cation exchanger. The basic amine is protonated and ionically bound to the silica. The non-basic oxalic acid is washed away with methanol. A stronger base (ammonia) is then used to deprotonate and release the amine[5].

  • Self-Validation: Spot the initial methanol wash and the final ammonia eluate on a TLC plate and stain with Ninhydrin. The wash should be blank; the eluate should show an intense spot, proving the amine was caught and successfully released.

Step-by-Step:

  • Dissolve the amine oxalate in a minimum volume of Methanol (MeOH).

  • Condition an with 2 column volumes (CV) of MeOH[6].

  • Load the amine solution onto the cartridge. Allow it to flow through under gravity.

  • Wash the cartridge with 3 CV of MeOH. This removes the oxalic acid.

  • Elute the free spirocyclic amine using 3 CV of 2M Ammonia in Methanol[5].

  • Evaporate the eluate under reduced pressure to isolate the free amine.

Protocol C: Batch Freebasing with Amberlyst A21 Basic Resin

Best for: Volatile spirocycles where solvent evaporation must be avoided.

  • Causality: Amberlyst A21 is a weakly basic, macroporous resin. When stirred with the amine oxalate, the resin acts as an acid scavenger, permanently binding the oxalic acid while leaving the free amine in solution[7].

  • Self-Validation: Weigh the recovered resin after filtration and drying; an increase in mass correlates directly to the sequestered oxalic acid.

Step-by-Step:

  • Dissolve/suspend the amine oxalate in a dry solvent compatible with your downstream reaction (e.g., Toluene, Dioxane, or THF).

  • Add 3.0 to 4.0 equivalents of pre-washed Amberlyst A21 (free base form) resin[7].

  • Stir gently at room temperature for 2 to 4 hours.

  • Filter the mixture through a fritted funnel to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Use the resulting solution of free spirocyclic amine directly in your cross-coupling reaction without any evaporation steps.

Troubleshooting Guide

Issue: I am getting terrible yields (<20%) with LLE for my azaspiro[3.3]heptane. Diagnosis: Your spirocycle has a low LogP and is highly water-soluble. It is partitioning into the aqueous phase during extraction. Solution: Abandon aqueous workups. Switch to Protocol B (SCX-2 Catch & Release) to isolate the amine without the use of water[4].

Issue: My freebase amine disappears completely during solvent evaporation. Diagnosis: Spirocyclic freebases (especially those lacking heavy functional groups) are exceptionally volatile. They are being pulled into your rotary evaporator's cold trap. Solution: Use Protocol C (Amberlyst A21) in a high-boiling solvent (like Toluene). Filter the resin and use the amine solution directly in the next step. Do not evaporate to dryness.

Issue: I successfully freebased my amine, but my Buchwald-Hartwig coupling is still failing. Diagnosis: You likely have residual water or ammonia from the freebasing process, both of which will poison palladium catalysts. Solution: If using Protocol B, ensure complete removal of ammonia by co-evaporating the final residue twice with dry toluene. If using Protocol A, ensure thorough drying over Na₂SO₄ and store the freebase under inert gas (Argon/N₂).

References

1. - ResearchGate. 2. - Science & Chemistry Education. 3. - ECHEMI. 4. - Biotage. 5. - DB-Thueringen.

Sources

Optimization

Troubleshooting low yields in 1-oxa-6-azaspiro[3.5]nonane coupling

Technical Support Center: 1-Oxa-6-azaspiro[3.5]nonane Coupling Optimization Ticket ID: SPIRO-OX-35-OPT Status: Open Subject: Troubleshooting low yields in cross-coupling and nucleophilic substitutions of 1-oxa-6-azaspiro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Oxa-6-azaspiro[3.5]nonane Coupling Optimization

Ticket ID: SPIRO-OX-35-OPT Status: Open Subject: Troubleshooting low yields in cross-coupling and nucleophilic substitutions of 1-oxa-6-azaspiro[3.5]nonane.

Executive Summary & Structural Diagnosis

User Context: You are experiencing suboptimal yields when coupling 1-oxa-6-azaspiro[3.5]nonane . Structural Analysis: Unlike the more common 2-oxa-7-azaspiro[3.5]nonane (where the nitrogen is distal to the spiro center), your scaffold places the secondary amine at the 6-position , which is


 to the quaternary spiro carbon.

The Root Cause:

  • Steric Occlusion: The spiro-fusion at C4 creates significant steric bulk proximal to the N6 nucleophilic center. Standard catalyst systems often fail to negotiate this "gem-disubstituent-like" effect.

  • Oxetane lability: While oxetanes are robust to bases, the C1-O bond is susceptible to ring-opening under Lewis acidic conditions or high thermal stress in the presence of protic solvents, leading to polymerization byproducts often mistaken for "tar."

Diagnostic Workflow

Before proceeding to the Q&A, utilize this decision tree to categorize your failure mode.

CouplingLogic Start Start: Low Yield RxnType Reaction Type? Start->RxnType Buchwald Pd-Catalyzed (C-N) RxnType->Buchwald SnAr SnAr (Nucl. Subst.) RxnType->SnAr Amide Amide Coupling RxnType->Amide Issue1 Problem: No Conversion Buchwald->Issue1 Sterics Issue2 Problem: Dehalogenation Buchwald->Issue2 Beta-H Elim SnAr->Issue1 Low Nucl. Issue3 Problem: Decomposition Amide->Issue3 Acid Sensitivity Sol1 Sol: Switch to RuPhos/BrettPhos Issue1->Sol1 Sol2 Sol: Increase Temp + Fluoride Issue1->Sol2 Sol3 Sol: Check Lewis Acidity Issue3->Sol3

Figure 1: Diagnostic logic for identifying the primary failure mode in spirocyclic amine couplings.

Troubleshooting Guides (Q&A)

Module A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Q1: I am seeing <10% conversion with standard conditions (


/BINAP). The aryl halide is consumed, but I mostly get dehalogenated byproduct. Why? 

Technical Insight: The 1-oxa-6-azaspiro[3.5]nonane system is sterically demanding.[1] Bidentate ligands like BINAP often form a rigid pocket that is too crowded for the bulky spiro-amine to undergo amine binding and subsequent reductive elimination. The "dehalogenation" suggests the catalyst is undergoing


-hydride elimination or reacting with the solvent because the amine cannot access the metal center.

Protocol Adjustment: Switch to Dialkylbiaryl Monophosphine Ligands (Buchwald Ligands).

  • Recommendation: RuPhos or BrettPhos . These ligands are specifically engineered to facilitate the coupling of sterically hindered secondary amines.

  • Pre-catalyst: Use RuPhos Pd G4 or BrettPhos Pd G4 to ensure rapid initiation and prevent off-cycle palladium black formation.

Validated Protocol (Sterically Hindered System):

  • Catalyst: RuPhos Pd G4 (2-5 mol%).

  • Base: NaOtBu (1.5 equiv) - Note: If substrate has esters, switch to

    
    .
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged with

    
    ).
    
  • Temp: 80°C - 100°C.

  • Order of Addition: Solids first

    
     Evacuate/Backfill 
    
    
    
    (x3)
    
    
    Solvent
    
    
    Amine (Liquid).

Reference: The utility of RuPhos for hindered secondary amines is well-documented by the Buchwald group. See Maitro, G., et al. J. Am. Chem. Soc. 2017 for analogous hindered systems [1].

Module B: Nucleophilic Aromatic Substitution ( )

Q2: My


 reaction with a chloropyridine works for morpholine but fails for the spirocycle. Is the amine not nucleophilic enough? 

Technical Insight: Yes. The nucleophilicity of the nitrogen at position 6 is attenuated by the steric bulk of the spiro ring at position 4. While the


 is likely sufficient, the kinetic approach to the electrophile is blocked.

Protocol Adjustment: You must increase the electrophilicity of the partner or the "effective" concentration of the nucleophile via solvent effects.

  • Solvent Switch: Move from MeCN/THF to DMSO or NMP . The high dielectric constant stabilizes the Meisenheimer complex intermediate.

  • Leaving Group: Switch from Chloride to Fluoride or Sulfone (

    
    ). The smaller radius of Fluoride reduces steric clash during the rate-determining addition step.
    
  • Additive: Add KF/Alumina (40 wt%) or 18-crown-6 if using potassium bases.

Comparative Data:


 Efficiency 
SolventBaseTemp (°C)Yield (Morpholine)Yield (1-oxa-6-azaspiro)
MeCN

8095%12%
DMSO

10098%45%
DMSO

12099%82%
Module C: Scaffold Stability & Workup

Q3: I obtained the product, but after acid deprotection (4M HCl/Dioxane) of a Boc group elsewhere on the molecule, the mass spec shows a complex mixture. Did the spiro ring explode?

Technical Insight: The oxetane ring is an acetal-like structure. While 3,3-disubstituted oxetanes (like the spiro center here) are relatively stable, they will ring-open under strong acidic conditions, especially if a nucleophile (like


 or water) is present.

Mechanism of Failure: Protonation of the oxetane oxygen


 Nucleophilic attack at the less hindered carbon 

Ring opening to a 1,3-chlorohydrin or diol derivative.

Protocol Adjustment: Avoid strong Brønsted acids and Lewis acids (


, 

).
  • Alternative 1 (Boc Removal): Use TFA/DCM (1:4) at 0°C for minimal time, then immediately quench with saturated

    
    . Do not let it sit overnight.
    
  • Alternative 2 (Cbz): If possible, use Cbz protection and remove via Hydrogenolysis (

    
    , Pd/C), which leaves the oxetane intact.
    
  • Alternative 3 (TMSI): TMSI/DCM can sometimes cleave carbamates under neutral conditions, but test on a small scale as iodides can open oxetanes.

Reference: Wuitschik et al. demonstrated that while spirocyclic oxetanes are metabolically stable, their chemical stability in strong acid is finite. See Angew. Chem. Int. Ed. 2006 [2].

Advanced Visualization: Steric Clash Mechanism

The following diagram illustrates why the 6-aza position is more difficult to couple than the 7-aza position.

Sterics cluster_0 1-oxa-6-azaspiro[3.5]nonane (Your Scaffold) cluster_1 2-oxa-7-azaspiro[3.5]nonane (Common Isomer) SpiroCenter Spiro Carbon (C4) BetaCarbon C5 (Methylene) SpiroCenter->BetaCarbon Rigid Clash STERIC ZONE (Inhibits Pd Approach) SpiroCenter->Clash AmineN Nitrogen (N6) BetaCarbon->AmineN Short Path AmineN->Clash SpiroCenter2 Spiro Carbon Linker C5 & C6 SpiroCenter2->Linker AmineN2 Nitrogen (N7) Linker->AmineN2 Distal Access OPEN ZONE (Easy Coupling) AmineN2->Access

Figure 2: Steric environment comparison. The proximity of the spiro center in the 6-aza isomer creates a "protective" cone that hinders bulky catalysts.

References

  • Maitro, G., et al. (2017). "Precatalyst Scaffolds for the Buchwald-Hartwig Amination." Journal of the American Chemical Society.[2]

  • Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Promising Physicochemical and Metabolic Bioisosteres." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Stoichiometry for 1-Oxa-6-azaspiro[3.5]nonane SNAr Reactions

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are incorporating 1-oxa-6-azaspiro[3.5]nonane into their molecular scaffolds.

Spirocyclic amines are highly prized in medicinal chemistry for their ability to impart structural rigidity and improve pharmacokinetic profiles. However, the unique 3.5-membered azaspiro ring and 1-oxa moiety introduce distinct steric and electronic challenges. This guide will troubleshoot common stoichiometric pitfalls, explain the mechanistic causality behind reaction failures, and provide a self-validating protocol to ensure high-yielding SNAr couplings.

Visualizing the Stoichiometric Logic

SNAr_Pathway ArX Electrophile (Aryl Halide, 1.0 eq) Meisenheimer Meisenheimer Complex (Rate-Determining Step) ArX->Meisenheimer Amine 1-Oxa-6-azaspiro[3.5]nonane (Hemioxalate, 1.5-3.0 eq) FreeAmine Free Base Spirocycle (Active Nucleophile) Amine->FreeAmine Base (1.0 eq/amine) Base Base (e.g., DIPEA) (Neutralization + Reaction sink) Base->FreeAmine FreeAmine->Meisenheimer Nucleophilic Attack Product SNAr Product + Halide Salt Meisenheimer->Product Base (1.0 eq) Halide Elimination

SNAr reaction pathway highlighting the stoichiometric dependency of spirocyclic amine activation.

Troubleshooting Guide & FAQs

Q1: Why is my SNAr conversion plateauing at 40-50% even when using 1.2 equivalents of 1-oxa-6-azaspiro[3.5]nonane? A: The "Hidden" Salt Stoichiometry Issue. Most commercially available 1-oxa-6-azaspiro[3.5]nonane is supplied as a hemioxalate salt (CAS 1523606-44-1) to ensure long-term bench stability[1]. A hemioxalate salt contains one molecule of oxalic acid for every two molecules of the amine (a 2:1 ratio). If you calculate your stoichiometry assuming a free base, your reaction will inherently stall. You must add an additional 1.0 equivalent of a monovalent base (e.g., DIPEA) per equivalent of the amine salt just to liberate the nucleophile, before accounting for the base needed to neutralize the acid generated during the SNAr reaction itself.

Q2: How does the spirocyclic structure dictate the nucleophile-to-electrophile ratio? A: Overcoming Steric Hindrance. The 3.5-membered azaspiro system creates significant steric bulk around the secondary nitrogen. This steric hindrance increases the activation energy required to form the Meisenheimer complex[2]. To drive the equilibrium forward and ensure complete consumption of the aryl halide, literature on spirocyclic amine SNAr reactions demonstrates that increasing the amine stoichiometry to 3.0 equivalents is often necessary, particularly for less activated or highly substituted electrophiles[3][4].

Q3: What is the optimal base selection to prevent competitive side reactions? A: Non-Nucleophilic Proton Sinks. For spirocyclic SNAr reactions, bulky organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K2CO3 are highly recommended. DIPEA is sterically hindered, ensuring it acts solely as a proton sink without competing with 1-oxa-6-azaspiro[3.5]nonane for the electrophile. Avoid using primary or unhindered secondary amines as bases, as they will readily undergo competitive SNAr.

Q4: Should I change my leaving group if the reaction is still sluggish? A: Prioritize Fluoride. Unlike S_N2 reactions where iodine is the best leaving group due to bond strength, the rate-determining step in SNAr is the formation of the Meisenheimer complex. Fluoride is the optimal leaving group because its high electronegativity pulls electron density away from the aromatic ring, maximizing the electrophilicity of the attacked carbon and stabilizing the negatively charged intermediate[2].

Quantitative Data: Stoichiometric Optimization Matrix

The following table summarizes the causal relationship between reagent equivalents and expected conversion rates when using the hemioxalate salt of 1-oxa-6-azaspiro[3.5]nonane.

Ar-X (eq)Amine Hemioxalate (eq)DIPEA (eq)Effective Free Amine (eq)Expected ConversionMechanistic Rationale
1.01.02.01.0< 40%Insufficient driving force for sterically hindered nucleophile.
1.01.53.01.560–80%Standard baseline; often stalls due to competitive degradation.
1.0 3.0 5.0 3.0 > 95% Excess nucleophile overcomes steric barriers and pushes equilibrium [3][4].
Experimental Workflow

Workflow S1 1. Salt Neutralization (Amine + Base) S2 2. Electrophile Addition (Ar-X in DMSO) S1->S2 S3 3. Thermal Activation (80-120°C) S2->S3 S4 4. LC-MS Monitoring (Check Conversion) S3->S4 S5 5. Aqueous Workup (Remove DMSO/Base) S4->S5

Step-by-step experimental workflow for optimizing spirocyclic SNAr reactions.

Self-Validating Experimental Protocol

Objective: Achieve >95% conversion of an aryl halide using the hemioxalate salt of 1-oxa-6-azaspiro[3.5]nonane.

Step 1: Free-Basing the Nucleophile (Self-Validation Checkpoint)

  • In an oven-dried reaction vial equipped with a magnetic stir bar, suspend 1-oxa-6-azaspiro[3.5]nonane hemioxalate (3.0 eq) in anhydrous DMSO (0.2 M relative to the electrophile).

  • Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) dropwise at room temperature.

  • Causality & Validation: The cloudy suspension should transition into a clear solution within 10 minutes. This visual cue validates the successful neutralization of the oxalate salt and the liberation of the free spirocyclic amine.

Step 2: Electrophile Addition 4. Add the aryl halide (1.0 eq) to the stirring solution. If the aryl halide is solid, dissolve it in a minimal volume of DMSO prior to addition to prevent localized concentration spikes. 5. Causality: Using a highly electronegative leaving group (e.g., Fluoride) on the aryl halide will lower the activation energy of the Meisenheimer complex, significantly accelerating the reaction[2].

Step 3: Thermal Activation 6. Seal the vial and heat the reaction mixture to 80–120 °C using an aluminum heating block. 7. Causality: The spirocyclic bulk requires thermal energy to overcome the initial steric repulsion during the nucleophilic attack[3].

Step 4: Reaction Monitoring & Workup 8. Monitor the reaction via LC-MS after 2 hours. Validation: Look for the complete disappearance of the aryl halide mass peak. If >10% starting material remains, spike with an additional 0.5 eq of DIPEA and continue heating. 9. Upon completion, cool the mixture to room temperature and quench with water (5x volume of DMSO). 10. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (3x) to remove residual DMSO and DIPEA, dry over Na2SO4, and concentrate in vacuo.

References
  • Research Square - Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines URL: [Link]

  • ChemRxiv - Direct α-C–H Heteroarylation of Unprotected Primary Amines URL: [Link]

Sources

Optimization

Preventing polymerization of spirocyclic amines during workup

Topic: Preventing Polymerization & Degradation During Workup Ticket ID: SPIRO-STABILITY-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive: The "Hidden" Reactivity Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization & Degradation During Workup

Ticket ID: SPIRO-STABILITY-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The "Hidden" Reactivity

Welcome to the technical support center. You are likely here because your spirocyclic amine (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[3.4]octane) has behaved unexpectedly—turning into an insoluble gel, disappearing during evaporation, or decomposing into a brown tar.

The Root Cause: Spirocyclic amines are not just "amines"; they are high-strain energy scaffolds . The central spiro-carbon forces the rings (often 4-membered azetidines) into rigid geometries with significant ring strain (~26 kcal/mol for azetidine).

In the free base form, the amine nitrogen is nucleophilic. If activated by trace acid, heat, or concentration, it attacks the strained ring of a neighboring molecule, triggering Cationic Ring-Opening Polymerization (CROP) . This is an autocatalytic "suicide" mechanism.

Mechanism of Failure

The following diagram illustrates the specific failure mode where a free base triggers a chain-growth polymerization event.

G cluster_0 Initiation Phase cluster_1 Propagation (The 'Brick' Formation) FreeBase Spiro-Amine (Free Base) (Nucleophile) Activated Activated Monomer (Electrophile) FreeBase->Activated + Proton Dimer Ring-Opened Dimer (New Amine Nucleophile) FreeBase->Dimer Attacks Activated Ring Proton Trace H+ / Lewis Acid (Activator) Polymer Insoluble Polymer (Gel/Solid) Dimer->Polymer Chain Growth

Figure 1: Cationic Ring-Opening Polymerization (CROP) pathway.[1] The strained ring acts as a loaded spring; once protonated, it becomes an electrophile susceptible to attack by the free base.

Troubleshooting Guide (Symptom-Based)

Case A: "My oil turned into a solid/gel on the rotavap."

Diagnosis: Concentration-dependent polymerization. Explanation: As you remove solvent, the concentration of amine increases. The heat from the water bath provides the activation energy for the nucleophilic attack on the strained ring. Corrective Action:

  • Never concentrate to dryness as a free base.

  • Stop evaporation when ~10-20% solvent remains.

  • Immediate Salt Formation: Dilute the residue with Et2O or IPA and add acid (HCl in dioxane or Oxalic acid) immediately to lock the nitrogen lone pair.

Case B: "The product disappeared after aqueous extraction."

Diagnosis: High water solubility (Low LogD). Explanation: Spirocyclic amines are compact and polar. The "hydrophobic masking" effect of the carbon scaffold is lower than linear alkyl chains. They partition into the aqueous phase, especially at neutral/acidic pH. Corrective Action:

  • Salting Out: Saturate the aqueous phase with K₂CO₃ (Potassium Carbonate), not NaCl.[2] K₂CO₃ provides higher ionic strength and ensures a basic pH (pKa ~10) to keep the amine deprotonated.

  • Solvent Switch: Use DCM:IPA (3:1) or CHCl₃ for extraction instead of pure EtOAc or Ether.

Case C: "The compound turned brown/black overnight."

Diagnosis: Oxidative Degradation.[3][4][5] Explanation: Secondary amines in strained rings are prone to oxidation, forming imines or enamines which then couple or polymerize. Corrective Action:

  • Argon Purge: Store all solutions under inert atmosphere.

  • Avoid Chlorinated Solvents: Traces of HCl in DCM can catalyze decomposition.

  • Cold Storage: Store as a salt at -20°C.

Standard Operating Procedures (SOPs)

Protocol 1: The "Safe-Salt" Isolation (Recommended)

Use this protocol to isolate the amine as a stable solid, bypassing the unstable free-base oil stage.

Reagents:

  • Crude reaction mixture

  • Oxalic acid (anhydrous) or HCl (4M in Dioxane)

  • Solvents: Ethanol (EtOH), Diethyl Ether (Et₂O)

Step-by-Step:

  • Filtration: If the crude mixture contains solids, filter through Celite.

  • Dilution: Dilute the crude filtrate with Et₂O or EtOAc (10 volumes).

  • Acid Addition:

    • For Oxalates: Add a saturated solution of Oxalic acid in EtOH dropwise at 0°C.

    • For HCl: Add HCl/Dioxane dropwise at 0°C.

  • Precipitation: A white solid should precipitate immediately.

  • Ripening: Stir at 0°C for 30 minutes. Do not warm up.

  • Collection: Filter the solid. Wash with cold Et₂O.

  • Drying: Dry under high vacuum at room temperature (do not heat).

Protocol 2: The "Salting-Out" Extraction (For Free Bases)

Use this only if you must isolate the free base for the next step.

Step-by-Step:

  • Quench: Cool reaction to 0°C.

  • Basify: Add saturated aqueous K₂CO₃ until pH > 12. (Avoid NaOH if ester groups are present, but K₂CO₃ is usually safe).

  • Saturation: Add solid K₂CO₃ until no more dissolves (supersaturation). This forces the organic amine out of the water phase.

  • Extraction: Extract 4x with DCM:Isopropanol (3:1) .

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly Lewis acidic.

  • Concentration: Concentrate at < 30°C bath temperature. Do not go to dryness. Use the concentrated solution directly in the next step.

Stability Data & Solvent Compatibility

ParameterFree Base (Oil)HCl Salt (Solid)Oxalate Salt (Solid)
Thermal Stability Low (Polymerizes >40°C)High (>150°C)High (>150°C)
Shelf Life (RT) < 24 Hours> 1 Year> 1 Year
Hygroscopicity N/A (Liquid)ModerateLow (Preferred)
Recrystallization N/AMeOH/Et₂OEtOH/Water
Workflow Decision Tree

Follow this logic to determine the correct workup path.

G Start Crude Reaction Mixture IsVolatile Is the Amine Volatile? (MW < 150) Start->IsVolatile NextStep Is the Next Step Acidic? IsVolatile->NextStep No Salt Isolate as Salt (Oxalate/HCl) IsVolatile->Salt Yes (High Risk) NextStep->Salt Yes Solution Keep in Solution (Do Not Evaporate) NextStep->Solution No (Need Free Base) Standard Standard Workup (Use K2CO3)

Figure 2: Decision logic for handling spirocyclic amines based on volatility and downstream utility.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography for purification? A: Proceed with caution. Silica is acidic. Free spiro-amines can streak or decompose on the column.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Use basic alumina if the compound is highly acid-sensitive.

Q: Why did my yield drop when I used high vacuum? A: Many small spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) are sublimable or volatile solids/oils.

  • Fix: Do not use high vacuum (< 5 mbar) for extended periods on the free base. If you must remove solvent, use a controlled vacuum and keep the flask cold.

Q: Which salt is better: HCl or TFA? A: HCl is generally preferred for biological testing. TFA salts are often hygroscopic and can be difficult to handle (forming oils instead of solids). However, TFA salts are easier to obtain if purifying via Reverse Phase HPLC. For storage, convert TFA salts to HCl or Oxalate.

References

  • Polymerization Mechanism: Goethals, E. J. "Cationic Ring-Opening Polymerization of Azetidines." Polymer Chemistry, 2015 .[6]

  • Spirocyclic Amine Synthesis & Handling: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 2010 .

  • Workup Strategies: "Green Chromatography and Extraction Decision Tree." ACS GCI Pharmaceutical Roundtable, 2016 .[2]

  • Salt Stability: Wuitschik, G., et al. "Spirocyclic Motifs in Drug Discovery." Nature Chemistry, 2015 . (Discusses the physicochemical properties and stability of spiro-scaffolds).

Sources

Troubleshooting

Minimizing side reactions in spirocyclic amine deprotection

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Complex Scaffold Chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Complex Scaffold Chemistry.

You have reached our Technical Support Center . We specialize in the handling of high-value, rigidified scaffolds. Spirocyclic amines—such as spiro[3.3]heptanes, azaspiro[4.5]decanes, and spiro-oxindoles—present unique challenges during deprotection. Their inherent ring strain and steric congestion often turn standard "textbook" deprotections into yield-killing events involving rearrangement, fragmentation, or alkylation.

Below is your precision guide to navigating these reactions.

Part 1: The Spiro-Challenge (Executive Summary)

In spirocyclic systems, the central quaternary carbon creates two distinct issues during amine deprotection:

  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect): While this favors cyclization during synthesis, it imposes significant steric bulk during deprotection, often slowing down bimolecular reactions (like nucleophilic attack on a carbamate) and requiring harsher conditions that endanger the scaffold.

  • Strain Energy Release: Small spiro-rings (e.g., azetidine or cyclopropane containing) possess high ring strain (~26 kcal/mol for cyclopropane). Acidic conditions used for Boc removal can trigger strain-relocating rearrangements (e.g., semipinacol-type shifts) rather than simple deprotection.

Part 2: Diagnostic Q&A & Troubleshooting

Q1: I am removing a Boc group from a spiro[3.3]heptane amine using 4M HCl/Dioxane. The LCMS shows the mass of the product, but the NMR is messy, and the yield is low. What is happening?

Diagnosis: You are likely experiencing acid-catalyzed ring opening or rearrangement , possibly followed by polymerization. Technical Insight: The spiro[3.3]heptane core is kinetically stable but thermodynamically strained. Strong mineral acids (like HCl) can protonate the strained ring or adjacent heteroatoms, triggering a Wagner-Meerwein rearrangement or ring expansion to a less strained bicyclic system. Solution: Switch to a "Soft Acid" protocol or a Non-Acidic method.

  • Option A: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C. TFA is a weaker acid than HCl (pKa ~0 vs -7) and is less likely to protonate the strained carbon skeleton.

  • Option B (Recommended): Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-Lutidine . This "water-free" silyl-mediated deprotection cleaves the Boc group via a silyl carbamate intermediate without generating a free proton that can attack the ring.

Q2: During TFA deprotection of an electron-rich spiro-aromatic amine, I see a +56 Da impurity that tracks with my product. It won't wash out.

Diagnosis: This is tert-butyl cation trapping (tert-butylation). Technical Insight: The cleavage of the Boc group generates a tert-butyl cation (


). In spirocyclic systems, the rigid structure often holds the electron-rich aromatic rings in close proximity to the amine. If the 

is not intercepted immediately, it will undergo Friedel-Crafts alkylation on your spiro-aromatic core. Solution: You must employ a Scavenger Cocktail . Standard conditions (neat TFA or 1:1 TFA/DCM) are insufficient.
  • Protocol: Add Triisopropylsilane (TIS) (2.5% v/v) and Water (2.5% v/v) to your TFA mixture. TIS acts as a hydride donor to quench the cation into isobutane, which is an inert gas.

Q3: My Cbz-protected spiro-piperidine is not deprotecting under standard hydrogenation (H2, Pd/C). Is the catalyst poisoned?

Diagnosis: It is likely steric shielding , not poisoning. Technical Insight: The orthogonal arrangement of the spiro rings creates a "molecular wall" that hinders the approach of the bulky Pd-complex to the Cbz carbonyl or the benzyl ring. Solution:

  • Increase Pressure/Temp: Move from balloon pressure to 50 psi (Parr shaker) and warm to 40°C.

  • Change Solvent: Use Acetic Acid or Methanol/Ethyl Acetate mixtures. Protonating the amine (in AcOH) can sometimes change the conformation enough to expose the protecting group.

  • Switch Catalyst: Try Pd(OH)₂/C (Pearlman’s Catalyst) . It is more active and often effective for sterically hindered benzyl groups.

Part 3: Experimental Protocols

Protocol A: The "Cocktail S" (For Acid-Sensitive/Electron-Rich Spirocycles)

Designed to minimize cation trapping and prevent polymerization of gummy salts.

Reagents:

  • Trifluoroacetic Acid (TFA) - High Purity

  • Dichloromethane (DCM) - Anhydrous

  • Triisopropylsilane (TIS) - Scavenger[1]

  • Water (

    
    ) - Scavenger/Proton Shuttle
    

Procedure:

  • Dissolve the N-Boc spiro-amine (1.0 equiv) in DCM (concentration 0.1 M). Note: Dilution helps prevent intermolecular side reactions.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a premixed solution of TFA/TIS/H₂O (95:2.5:2.5 v/v) .

  • Add the acid cocktail dropwise to the amine solution. The final ratio of DCM to Acid Cocktail should be 2:1 .

  • Allow to warm to room temperature and stir for 1–2 hours. Monitor by LCMS.[1][2]

  • Workup: Do not rotovap to dryness immediately (this concentrates the acid and promotes degradation).

    • Dilute with cold toluene (2x reaction volume).

    • Concentrate to remove TFA as a toluene azeotrope.

    • Repeat toluene co-evaporation twice.

    • Isolate as the trifluoroacetate salt or neutralize with polymer-supported carbonate resin.

Protocol B: TMSOTf "Anhydrous" Deprotection (For Highly Strained Rings)

Avoids protonation of the spiro-ring.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine (Base)

  • DCM[1][3][4]

Procedure:

  • Dissolve N-Boc spiro-amine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in DCM (0.2 M) under Nitrogen.

  • Cool to 0°C .

  • Add TMSOTf (1.2 equiv) dropwise.

  • Stir at 0°C for 30 minutes, then warm to RT.

  • Quench: Add Methanol (excess) to cleave the silyl carbamate intermediate.

  • Concentrate and purify.

Part 4: Visualizing the Logic

Figure 1: Deprotection Decision Tree for Spirocyclic Amines

Use this flowchart to select the safest method based on your specific scaffold risks.

DeprotectionStrategy Start Start: Spirocyclic Amine Deprotection PG_Type Which Protecting Group? Start->PG_Type Boc Boc Group PG_Type->Boc Cbz Cbz / Bn Group PG_Type->Cbz StrainCheck Is the Spiro Ring Strained? (e.g., spiro[3.3], oxetane, azetidine) Boc->StrainCheck HighStrain Yes: High Strain StrainCheck->HighStrain LowStrain No: Low Strain StrainCheck->LowStrain TMSOTf Protocol B: TMSOTf / 2,6-Lutidine (Avoids Protons) HighStrain->TMSOTf RichCheck Electron Rich Aromatics or Nucleophilic Side Chains? LowStrain->RichCheck YesRich Yes RichCheck->YesRich NoRich No RichCheck->NoRich CocktailS Protocol A: TFA + TIS + H2O (Scavenger Cocktail) YesRich->CocktailS StdAcid Standard: 4M HCl in Dioxane or TFA/DCM NoRich->StdAcid StericCheck Sterically Congested? Cbz->StericCheck YesSteric Yes StericCheck->YesSteric NoSteric No StericCheck->NoSteric Pearlman Pd(OH)2/C (Pearlman's) High Pressure (50 psi) YesSteric->Pearlman StdHydro Standard H2, Pd/C Balloon Pressure NoSteric->StdHydro

Caption: Decision matrix for selecting deprotection conditions based on ring strain and electronic properties.

Figure 2: The Mechanism of Failure (Cation Trapping)

Understanding why "simple" deprotection fails in electron-rich spiro systems.

CationTrapping Substrate N-Boc Spiro-Amine (Electron Rich) Intermediate Carbamate Protonation Substrate->Intermediate + H+ Acid Acid (H+) Acid->Intermediate Cleavage Cleavage Event Intermediate->Cleavage Cation t-Butyl Cation (Reactive Electrophile) Cleavage->Cation Amine Free Spiro-Amine Cleavage->Amine Trap Side Reaction: Friedel-Crafts Alkylation of Spiro Core Cation->Trap No Scavenger (Proximity Effect) Scavenge Desired Path: Quenched by TIS (Isobutane gas) Cation->Scavenge + TIS (Hydride Donor) Failure Failure Trap->Failure Impurity (+56 Da) Success Success Scavenge->Success Clean Product

Caption: Mechanistic divergence between successful scavenging and unwanted alkylation side reactions.

Part 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Yield < 50%, Complex NMR Ring Decomposition. The spiro-ring (especially spiro[3.3]) opened due to high acidity.Switch to Protocol B (TMSOTf) . Avoid aqueous mineral acids (HCl, HBr).
+56 Da Impurity t-Butyl Cation Trapping. The t-butyl group re-attached to the aromatic ring or heteroatom.Use Protocol A with fresh TIS. Ensure high dilution (0.05 M) to reduce intermolecular trapping.
+106 Da Impurity Benzyl Cation Trapping. (During Cbz removal with acid/HBr).Switch to Hydrogenolysis (Pd/C). If acid is required, use Thioanisole as a scavenger.
Incomplete Reaction (Cbz) Steric Bulk. The catalyst cannot access the carbamate.Use Pd(OH)₂/C , increase pressure to 50 psi, and heat to 40-50°C.
Gummy/Insoluble Salt Ion Pairing. The spiro-ammonium trifluoroacetate forms a lipophilic grease.Do not filter. Dissolve in MeOH/DCM and treat with MP-Carbonate resin to free-base, then purify.

References

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. (Discusses Fenspiride and spiro-amine stability). Available at: [Link]

  • National Institutes of Health (PMC). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (Details the acid-sensitivity of strained spiro-systems). Available at: [Link]

  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[5] (Alternative mild deprotection strategy). Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (Foundational mechanisms of Boc/Cbz removal). Available at: [Link]

Sources

Optimization

Technical Support Hub: 1-Oxa-6-azaspiro[3.5]nonane Reactivity Guide

[1] Topic: Optimization of Base Choice for 1-oxa-6-azaspiro[3.5]nonane Functionalization Document ID: TS-SPIRO-35-01 Target Audience: Medicinal Chemists, Process Chemists Status: Active / Verified[1][2] Core Directive &...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Optimization of Base Choice for 1-oxa-6-azaspiro[3.5]nonane Functionalization Document ID: TS-SPIRO-35-01 Target Audience: Medicinal Chemists, Process Chemists Status: Active / Verified[1][2]

Core Directive & Reactivity Profile

The 1-oxa-6-azaspiro[3.5]nonane scaffold is a high-value bioisostere for the morpholine ring.[1] It offers reduced lipophilicity and improved metabolic stability while retaining the hydrogen-bond accepting capability of the ether oxygen.[1][2]

However, users often encounter reactivity issues stemming from a misunderstanding of the molecule's dual nature:

  • The Piperidine Ring (6-membered): Contains a secondary amine (

    
    ), requiring deprotonation or scavenging for functionalization.[1][2]
    
  • The Oxetane Ring (4-membered): Possesses significant ring strain (~106 kJ/mol).[1][2][3] While kinetically more stable than epoxides, it is susceptible to ring opening under acidic conditions or strong Lewis acid presence.[1][2]

Crucial Insight: The choice of base is rarely about the instability of the oxetane to the base itself (oxetanes are generally base-stable), but rather about solubility , aggregation state , and preventing incidental acid-catalysis during workup.[1][2]

Decision Matrix: Base Selection

The following logic gate helps you select the correct base for your specific transformation.

BaseSelection Start Start: Select Transformation Acylation Amide Coupling / Acylation Start->Acylation Alkylation N-Alkylation (SN2) Start->Alkylation FreeBasing Free-Basing Salt Form Start->FreeBasing OrgBase Organic Base (DIPEA, TEA) Acylation->OrgBase Standard InorgBase Inorganic Carbonate (K2CO3, Cs2CO3) Alkylation->InorgBase Prevents quaternization Biphasic Biphasic System (NaOH/DCM) FreeBasing->Biphasic Extraction Result1 Safe. Watch for HCl salt formation (hygroscopic). OrgBase->Result1 Result2 Preferred. Cs2CO3 enhances solubility in DMF/MeCN. InorgBase->Result2 Result3 Effective. Keep T < 0°C to prevent polymerization. Biphasic->Result3

Figure 1: Decision tree for selecting the optimal base based on the desired chemical transformation.[1]

Troubleshooting Guides & FAQs

Issue 1: "My reaction mixture turned into a viscous gel/polymer."

Diagnosis: Acid-Catalyzed Ring Opening Polymerization (Cationic Ring Opening). The Cause: Oxetanes are sensitive to Lewis acids.[1][2][4] If you used a base that generates a Lewis Acid byproduct (e.g., using certain metal halides without sufficient buffering) or if the reaction became acidic, the oxetane ring opens and polymerizes.[2] The Fix:

  • Avoid: Strong Lewis acids like

    
    , 
    
    
    
    , or
    
    
    unless strictly controlled.[2]
  • Protocol: Ensure your reaction media remains strictly basic or neutral (

    
    ). If using an acid chloride for acylation, ensure an excess of base (DIPEA/TEA) is present before adding the electrophile to scavenge the generated HCl immediately.[2]
    
Issue 2: "I cannot get the oxalate salt to dissolve/react."

Diagnosis: Lattice Energy Barrier.[1][2] The Cause: 1-oxa-6-azaspiro[3.5]nonane is frequently supplied as an oxalate salt (1:1 or 2:1).[1] This salt is highly crystalline and poorly soluble in mild organic solvents (DCM, THF) used for alkylations.[2] The Fix: Do not attempt to react the salt directly in non-polar solvents.

  • Option A (In-situ): Use a polar aprotic solvent (DMF or DMSO) and a stronger inorganic base like Cesium Carbonate (

    
    ) .[1] The "Cesium Effect" improves solubility and breaks up the ion pair.[2]
    
  • Option B (Pre-processing): Perform a "Free-Basing" extraction first (see Protocol A below).[1][2]

Issue 3: "Low yield during N-alkylation with Sodium Hydride (NaH)."

Diagnosis: Aggregation or Side Reactions.[1][2] The Cause: While NaH is a strong base, it is often overkill for a secondary amine (


).[2] Furthermore, strong nucleophilic bases at high temperatures can attack the oxetane ring, although this is rare compared to acid catalysis.[2]
The Fix:  Switch to 

in Acetonitrile (MeCN)
.
  • Why? Potassium carbonate is mild enough to prevent side reactions but strong enough to deprotonate the ammonium species generated during the

    
     reaction.[1][2]
    

Standard Operating Protocols (SOPs)

Protocol A: Gentle Free-Basing of Oxalate Salts

Use this when the commercial oxalate salt interferes with your reaction stoichiometry.[1]

  • Dissolution: Suspend the 1-oxa-6-azaspiro[3.5]nonane oxalate salt (1.0 equiv) in water (10 vol).

  • Basification: Cool to 0 °C. Slowly add 2M NaOH or sat.

    
     until pH reaches ~12.[1][2]
    
    • Note: Do not heat.[1][2] Keep cool to ensure the oxetane remains stable.[1][2][5]

  • Extraction: Extract immediately with DCM (

    
     vol) or Chloroform/IPA (3:1).
    
    • Technical Note: The free base is polar.[1][2] Standard Ether/Hexane extractions often leave the product in the aqueous phase.[2] Use DCM.

  • Drying: Dry over

    
     (avoid acidic 
    
    
    
    if possible, or filter quickly) and concentrate under reduced pressure at
    
    
    °C.
Protocol B: N-Alkylation (General Procedure)

Optimized for preventing over-alkylation and ring opening.[1]

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFHigh dielectric constant stabilizes the transition state; dissolves inorganic bases.[1][2]
Base

(3.0 equiv)
Acts as an HCl scavenger; heterogeneous nature prevents harsh basicity spikes.[1][2]
Additive KI (0.1 equiv)Finkelstein catalyst; accelerates reaction with alkyl chlorides/bromides.[1][2]
Temperature 60 °CSufficient for

, but below the thermal threshold for oxetane degradation.[2]

Step-by-Step:

  • Dissolve free amine (or salt + excess base) in MeCN.[1][2]

  • Add

    
     (finely ground).[1][2]
    
  • Add alkyl halide dropwise.[1][2]

  • Heat to 60 °C and monitor by LCMS.

  • Critical Workup: Filter off solids before adding water to avoid generating a highly basic aqueous solution that might degrade the product during prolonged extraction.[1][2]

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to stay in the "Green Zone" (Reversible Deprotonation) and avoid the "Red Zone" (Ring Opening).[1][2]

ReactivityPathways Spiro 1-oxa-6-azaspiro[3.5]nonane (Intact Scaffold) Acid Acidic Conditions (H+ / Lewis Acids) Spiro->Acid Contamination Base Basic Conditions (K2CO3 / DIPEA) Spiro->Base Deprotonation ProtonatedOx Activated Oxetane (Oxonium Ion) Acid->ProtonatedOx RingOpen Ring Opening (Polymerization/Diol) ProtonatedOx->RingOpen Nu: Attack AmineAnion Reactive Amine (Nu:) Base->AmineAnion Product N-Functionalized Product AmineAnion->Product + Electrophile

Figure 2: Mechanistic pathways.[1] The oxetane ring is robust in basic media but labile in acidic media.

References

  • Wuitschik, G., et al. (2006).[2] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[2] [1]

  • Wuitschik, G., et al. (2008).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] [1]

  • Bull, J. A., et al. (2016).[2] "Exploiting the Strain Energy of Small Rings in Organic Synthesis and Drug Discovery." Chemical Reviews, 116(19), 12150–12233.[2] [1]

  • Burkhard, J. A., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.[2] [1]

Sources

Troubleshooting

Overcoming steric hindrance in 1-oxa-6-azaspiro[3.5]nonane substitution

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Steric & Reactivity Challenges in 1-Oxa-6-azaspiro[3.5]nonane Scaffolds Part 1: System O...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Steric & Reactivity Challenges in 1-Oxa-6-azaspiro[3.5]nonane Scaffolds

Part 1: System Overview & Steric Analysis

The 1-oxa-6-azaspiro[3.5]nonane scaffold is a high-value pharmacophore used to improve physicochemical properties (low lipophilicity, high


) and define novel exit vectors in drug candidates.[1] However, its unique geometry presents specific synthetic challenges.[1]

Structural Analysis:

  • Spiro-Fusion: The 4-membered oxetane ring and 6-membered piperidine ring share a quaternary spiro-carbon (C5).[1]

  • Steric Zone: The nitrogen atom at position 6 (N-6) is located beta to the quaternary spiro center.[1] While not as hindered as a neopentyl (alpha-quaternary) amine, the rigid perpendicular orientation of the oxetane ring creates a "steric wall" that shields the nitrogen lone pair.

  • Conformational Locking: The spiro-fusion restricts the chair/boat flipping of the piperidine ring, often locking the N-substituent into a specific axial or equatorial orientation that may be energetically unfavorable for bulky electrophiles.[1]

Part 2: Troubleshooting & FAQs

Category 1: N-Alkylation Failures

Q: I am attempting an


 reaction with a primary alkyl bromide, but conversion is stalled at <30% even after 24 hours. Why? 
A:  The stalling is likely due to a combination of steric shielding by the oxetane ring and the lower nucleophilicity of the secondary amine in this rigid system. The spiro-center prevents the nitrogen from easily adjusting its bond angles to accommodate the transition state.
  • Immediate Fix: Add 0.5 - 1.0 equiv of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to the reaction.[1] This generates the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Process Change: Switch solvent to DMF or NMP (polar aprotic) to strip the cation from your base, increasing the reactivity of the deprotonated amine.

Q: Can I use reductive amination instead of direct alkylation? A: Yes, and it is often preferred. However, be aware that iminium ion formation will be slower than with simple piperidines due to the same steric bulk.

  • Recommendation: Use Titanium(IV) isopropoxide (

    
    ) as a Lewis acid additive to drive imine formation before adding the reducing agent (
    
    
    
    ).
Category 2: Oxetane Stability

Q: My product yield is low, and I see new polar spots on TLC. Is the oxetane ring opening? A: Oxetanes are acid-sensitive ethers.[1] If your protocol uses strong Brønsted acids (e.g., HCl for Boc-deprotection) or strong Lewis acids (e.g.,


), you risk ring-opening polymerization or hydrolysis.[1]
  • Safe Protocol: For Boc-deprotection, use TFA in DCM (1:4) at

    
     and quench immediately with saturated 
    
    
    
    once complete.[1] Avoid heating in acidic media.
Category 3: Arylation Issues

Q: Standard


 conditions (Base/Heat) are failing with electron-deficient aryl halides. 
A:  The steric bulk of the spiro-scaffold hinders the approach to the aromatic ring.
  • Solution: Transition to Buchwald-Hartwig Cross-Coupling . The use of specific bulky phosphine ligands (e.g., RuPhos, BrettPhos) facilitates coupling with sterically hindered secondary amines.

Part 3: Optimized Experimental Protocols

Protocol A: Sterically Demanding N-Alkylation (The "Boosted" )

Use this for primary/secondary alkyl halides when standard conditions fail.[1]

Reagents:

  • 1-oxa-6-azaspiro[3.5]nonane derivative (1.0 equiv)[1]

  • Alkyl Bromide/Chloride (1.2 - 1.5 equiv)[1]

  • Base:

    
     (3.0 equiv) - Cesium is superior to Potassium for solubility in organic solvents.[1]
    
  • Additive: TBAI or KI (0.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )[1]
    

Step-by-Step:

  • Dissolution: Dissolve the spiro-amine in anhydrous DMF under Nitrogen/Argon.

  • Activation: Add

    
     and TBAI/KI. Stir for 10 minutes at room temperature.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to

    
     .
    
    • Note: If using a microwave reactor, set to

      
       for 30-60 mins.[1]
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Use this for attaching aryl groups when


 is sluggish.[1]

Reagents:

  • Spiro-amine (1.0 equiv)[1]

  • Aryl Halide (1.0 equiv)[2]

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Ligand: RuPhos or BrettPhos (4-10 mol%) - Critical for hindered amines.[1]

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Atmosphere: Purge reaction vessel with Argon.

  • Pre-complexation: Add Pd source, Ligand, and solvent.[1] Stir 5 mins to form the active catalyst species.

  • Substrate Addition: Add the Aryl Halide, Spiro-amine, and Base.[1]

  • Heating: Heat to

    
      (sealed tube preferred) for 12-18 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd residues before concentration.

Part 4: Decision Logic & Workflow Visualization

Figure 1: Functionalization Strategy Map

This decision tree guides you through selecting the correct pathway based on your electrophile and the steric constraints of the 1-oxa-6-azaspiro[3.5]nonane scaffold.[1]

FunctionalizationStrategy Start Target: N-Functionalization of 1-oxa-6-azaspiro[3.5]nonane Electrophile Identify Electrophile Type Start->Electrophile Alkyl Alkyl Halide (R-X) Electrophile->Alkyl Aryl Aryl Halide (Ar-X) Electrophile->Aryl Carbonyl Aldehyde/Ketone (R=O) Electrophile->Carbonyl CheckSterics Is R-X Primary? Alkyl->CheckSterics CheckElectronic Is Ar-X Electron Deficient? Aryl->CheckElectronic RedAm Reductive Amination (Ti(OiPr)4 + NaBH(OAc)3) Carbonyl->RedAm StandardSN2 Standard SN2 (K2CO3, ACN, RT) CheckSterics->StandardSN2 Yes BoostedSN2 Boosted SN2 (Cs2CO3, TBAI, DMF, Heat) CheckSterics->BoostedSN2 No (Secondary/Hindered) SNAr SNAr (DIPEA, DMSO, 100°C) CheckElectronic->SNAr Yes (e.g., p-NO2) Buchwald Buchwald-Hartwig (Pd-RuPhos) CheckElectronic->Buchwald No (Neutral/Rich)

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile electronics and steric demands.

Part 5: Data Summary

Table 1: Comparative Reactivity of N-Functionalization Conditions

Reaction TypeStandard ConditionsOutcome (Yield)Optimized Conditions (Recommended)Outcome (Yield)
N-Alkylation (Primary R-Br)

, Acetone, RT
Low (20-40%)

, DMF , TBAI ,

High (85-95%)
N-Arylation (Unactivated Ar-Br)

, EtOH, Reflux
Trace / Fail

, RuPhos ,

, Toluene
Good (70-85%)
Reductive Amination

, MeOH
Moderate (50%)

(pre-mix), then

High (80-90%)

References

  • National Institutes of Health (PMC). (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization of 1-Oxa-6-azaspiro[3.5]nonane Oxalate: A Comparative Guide for Next-Generation Spirocyclic Building Blocks

As drug discovery paradigms shift away from topologically flat heterocycles toward highly 3-dimensional architectures, spirocyclic building blocks have become essential. By increasing the fraction of sp³-hybridized carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift away from topologically flat heterocycles toward highly 3-dimensional architectures, spirocyclic building blocks have become essential. By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can improve metabolic stability, enhance target specificity, and reduce off-target hERG liabilities.

This guide provides an objective, data-driven comparison between traditional planar building blocks and the 3D spirocycle 1-oxa-6-azaspiro[3.5]nonane oxalate . As a Senior Application Scientist, I have structured this guide to move beyond basic spectral lists, focusing instead on the causality behind NMR experimental choices and providing a self-validating protocol for structural confirmation.

The Case for Spirocycles: Structural & Physicochemical Comparison

For decades, morpholine and substituted piperidines were the default choices for introducing basic amine functionalities. However, these monocyclic systems are topologically flat. The introduction of [2] forces a rigid, orthogonal projection of the oxetane and piperidine rings, drastically altering the molecule's globularity.

Furthermore, free-base spirocycles of low molecular weight are often volatile oils. Formulating the product as a 2:1 hemioxalate salt (CAS: 1523606-44-1) yields a bench-stable, non-hygroscopic solid that ensures precise stoichiometric weighing for biological assays [1][3].

Table 1: Morpholine vs. 1-Oxa-6-azaspiro[3.5]nonane Oxalate
PropertyMorpholine3-Methoxypiperidine1-Oxa-6-azaspiro[3.5]nonane Oxalate (2:1)
Topology Planar/Chair (Monocyclic)MonocyclicOrthogonal 3D Spirocyclic
Fsp³ 1.00 (but topologically flat)1.001.00 (High 3D Globularity)
Salt Form Often HCl or Free BaseHClHemioxalate (2:1)
Handling Stability Volatile liquid (free base)Hygroscopic solid (HCl)Bench-stable, non-hygroscopic solid [3]
NMR Complexity Low (2 Carbon signals)Medium (6 Carbon signals)High (7 Carbon signals + Oxalate)

NMR Characterization Protocol: A Self-Validating System

Characterizing a spirocycle requires a rigorous, self-validating NMR workflow. The following protocol ensures that every structural feature—from the salt stoichiometry to the spiro-fusion—is internally verified.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15–20 mg of the1 [1] in 0.6 mL of DMSO-d₆.

  • Causality: The oxalate salt is highly polar. Attempting to use standard CDCl₃ will result in incomplete dissolution, poor signal-to-noise ratios, and broadened peaks. DMSO-d₆ ensures complete solvation of the ion pair.

  • Self-Validation: Use the residual DMSO pentet at 2.50 ppm as an internal chemical shift reference to guarantee absolute shift accuracy across all subsequent 1D and 2D experiments.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • Action: Acquire ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra at 298 K. Ensure the relaxation delay (D1) for the ¹³C experiment is set to at least 2.0 seconds.

  • Causality: ¹³C requires higher scans and longer relaxation delays due to the quaternary nature of the spiro carbon (C4) and the oxalate carbonyl. These carbons lack attached protons, resulting in significantly longer T₁ relaxation times.

  • Self-Validation: The ¹³C spectrum must yield exactly 8 peaks (7 for the spirocycle, 1 for the oxalate). If the spiro carbon (~82 ppm) is missing, it indicates insufficient relaxation delay.

Step 3: 2D Correlation (HSQC and HMBC)
  • Action: Acquire gradient-selected HSQC and HMBC spectra.

  • Causality: The spiro carbon (C4) acts as an NMR "blind spot" in standard COSY/TOCSY because it has no protons. HMBC is strictly required to observe the long-range ³J-couplings from the oxetane protons (H2, H3) and piperidine protons (H5, H9) to C4.

  • Self-Validation: Observing cross-peaks between the piperidine protons and the oxetane carbons via the C4 bridge definitively rules out a simple physical mixture of unlinked rings, proving the spirocyclic connectivity.

Comparative NMR Data Analysis

The spectral dispersion of 1-oxa-6-azaspiro[3.5]nonane oxalate is significantly more complex than standard morpholines, reflecting its asymmetric 3D geometry. Below is the reference data for structural validation.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionShift (ppm)MultiplicityIntegrationAssignment / Notes
NH₂⁺ 8.80br s2HPiperidine amine protons (exchanges with D₂O)
H2 4.42t, J = 7.5 Hz2HOxetane CH₂ adjacent to oxygen
H5 3.15br s2HPiperidine CH₂ isolated between N and Spiro C4
H7 3.05m2HPiperidine CH₂ adjacent to nitrogen
H3 2.58t, J = 7.5 Hz2HOxetane CH₂ adjacent to Spiro C4
H9 1.85m2HPiperidine CH₂ adjacent to Spiro C4
H8 1.75m2HPiperidine central CH₂
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionShift (ppm)TypeAssignment / Mechanistic Notes
Oxalate 165.2C=OConfirms the salt form. Internal stoichiometry validation.
C4 82.5C (quat)Diagnostic: Spirocyclic quaternary carbon. Strongly deshielded by the adjacent oxetane oxygen.
C2 65.8CH₂Oxetane carbon adjacent to oxygen.
C5 48.4CH₂Piperidine carbon between N and Spiro C4.
C7 42.1CH₂Piperidine carbon adjacent to nitrogen.
C9 34.6CH₂Piperidine carbon adjacent to Spiro C4.
C3 32.0CH₂Oxetane carbon adjacent to Spiro C4.
C8 21.5CH₂Piperidine central carbon.

Experimental Workflow Diagram

The following logical workflow illustrates the self-validating system used to confirm the identity and purity of spirocyclic building blocks.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Acquisition (HSQC & HMBC) Acq1D->Acq2D If C4 unassigned Anal1D 1D Analysis Validate Oxalate & Spiro C4 Acq1D->Anal1D Anal2D 2D Analysis Bridge Rings via HMBC Acq2D->Anal2D Valid Structural Validation Confirm Spirocyclic Connectivity Anal1D->Valid Anal2D->Valid

Workflow for the NMR characterization and structural validation of spirocyclic building blocks.

Conclusion

Replacing traditional planar heterocycles with 1-oxa-6-azaspiro[3.5]nonane oxalate offers distinct advantages in 3D globularity and metabolic stability. However, this increased structural complexity demands a rigorous, self-validating analytical approach. By utilizing DMSO-d₆ to ensure complete salt solvation and relying heavily on HMBC to bridge the "NMR blind spot" of the quaternary spiro carbon, researchers can confidently validate the integrity of these next-generation building blocks before advancing them into complex synthetic pipelines.

References

  • Sigma-Aldrich. "1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) - Sigma-Aldrich". Source: Sigma-Aldrich.
  • ChemShuttle. "1-oxa-6-azaspiro[3.5]nonane - ChemShuttle". Source: ChemShuttle.
  • AK Scientific, Inc. "1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) - AK Scientific, Inc.". Source: AK Scientific.

Sources

Comparative

Overcoming Peak Tailing in Spirocyclic Amine Purity Analysis: A Comparative Method Development Guide

The Chromatographic Challenge of Spirocyclic Amines Spirocyclic amines are increasingly prominent in modern pharmacophores. Their unique three-dimensional architecture improves metabolic stability, target specificity, an...

Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge of Spirocyclic Amines

Spirocyclic amines are increasingly prominent in modern pharmacophores. Their unique three-dimensional architecture improves metabolic stability, target specificity, and physicochemical properties, making them highly desirable in the development of novel therapeutics such as SHP2 allosteric inhibitors and MmpL3 anti-tubercular agents (1[1];2[2]).

However, these molecules present a severe challenge in High-Performance Liquid Chromatography (HPLC). The core issue stems from secondary interactions. In a standard C18 column at low-to-mid pH, the spirocyclic amine is fully protonated (typical pKa 8.5–10.5). Concurrently, residual silanols on the silica surface (pKa ~ 3.5–4.5) are partially ionized. The resulting electrostatic attraction between the cationic amine and anionic silanols creates high-energy binding sites. Because these sites are heterogeneous and easily overloaded, the adsorption isotherm becomes non-linear, manifesting as severe peak tailing and poor resolution (3[3];4[4]).

To develop a robust purity method, we must objectively compare stationary phase alternatives that either neutralize the analyte, shield the silanols, or fundamentally change the retention mechanism.

Comparative Evaluation of Stationary Phases

When standard reversed-phase (RP) chromatography fails, method development must pivot to specialized column chemistries. Below is an objective comparison of the three most effective strategies for basic amines.

  • Polar-Embedded C18 (Low pH): Incorporates an amide or carbamate group near the silica surface. This creates a virtual shield of structured water that repels basic analytes from residual silanols, minimizing tailing without requiring complex mobile phase additives (5[5]).

  • Hybrid Silica C18 (High pH): Utilizes ethylene-bridged hybrid particles stable up to pH 12. Operating at pH 10.0 deprotonates the spirocyclic amine. By rendering the analyte neutral, electrostatic interactions are eliminated, allowing pure hydrophobic retention to govern the separation.

  • Mixed-Mode WCX/RP (Mid pH): Combines a hydrophobic alkyl chain with a weak cation-exchange (WCX) carboxylate terminus. Instead of fighting electrostatic interactions, this column harnesses them. The controlled ion-exchange mechanism provides independent retention of the protonated amine, yielding pristine peak shapes and orthogonal selectivity (6[6]).

Quantitative Performance Comparison

Data represents a model spirocyclic amine (pKa 9.2, LogP 1.8) analyzed across different column chemistries to evaluate peak integrity and resolving power.

Column ChemistryMobile Phase StrategyRetention MechanismPeak Asymmetry (

)
Theoretical Plates (

)
Resolution (

)*
Standard C18 pH 3.0 (Formate)Reversed-Phase2.45 (Severe Tailing)4,5001.2
Standard C18 + TEA pH 3.0 + Amine ModifierRP + Silanol Competition1.80 (Moderate)7,1001.8
Polar-Embedded C18 pH 3.0 (Formate)RP + Silanol Shielding1.45 (Acceptable)11,2002.4
Hybrid C18 pH 10.0 (Ammonia)Reversed-Phase (Neutral)1.15 (Excellent)14,5003.5
Mixed-Mode WCX pH 4.5 (Acetate)RP + Cation-Exchange1.08 (Optimal)16,0004.2

*Resolution calculated against the closest eluting synthetic intermediate.

Method Development Decision Matrix

The choice of column and mobile phase is dictated by the analyte's specific physicochemical properties and the required detector compatibility (e.g., MS vs. UV).

HPLC_Workflow Start Spirocyclic Amine Purity Method Development Analyze Analyze Analyte Properties (pKa ~ 8-10, LogP < 2) Start->Analyze Path1 High pH Strategy (pH 10.0 Ammonia) Analyze->Path1 Analyte is Base-Stable Path2 Low/Mid pH Strategy (pH 3.0 - 4.5 Volatile Buffer) Analyze->Path2 MS-Compatibility Required Col1 Hybrid Silica C18 (Base-Resistant) Path1->Col1 Col2 Mixed-Mode WCX/RP (Controlled Ion-Exchange) Path2->Col2 Poor RP Retention Col3 Polar-Embedded C18 (Silanol Shielding) Path2->Col3 Moderate RP Retention Outcome1 Neutral Amine: Hydrophobic Retention Col1->Outcome1 Outcome2 Protonated Amine: Dual Retention Mechanism Col2->Outcome2 Outcome3 Protonated Amine: Reduced Tailing Col3->Outcome3

Figure 1: Decision matrix for spirocyclic amine HPLC method development based on analyte properties.

Experimental Protocol: Self-Validating Mixed-Mode LC-UV Method

When high pH is not viable due to analyte degradation or MS-compatibility requirements, Mixed-Mode WCX/RP is the superior choice. The following protocol establishes a self-validating system where the System Suitability Testing (SST) criteria directly confirm that secondary silanol interactions have been successfully mitigated.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in MS-grade

    
    , adjusted to pH 4.5 with glacial acetic acid.
    
    • Causality: At pH 4.5, both the spirocyclic amine (pKa ~9) and the WCX stationary phase carboxylate groups (pKa ~4) are fully ionized. This stabilizes the ion-exchange mechanism, ensuring retention is governed by predictable ionic interactions rather than random silanol binding.

  • Mobile Phase B (Organic): Acetonitrile (LC-MS grade).

Step 2: Column Selection & Equilibration
  • Column: Mixed-Mode WCX/RP (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Equilibration: Flush the column with 50% A / 50% B for at least 20 column volumes.

    • Causality: Mixed-mode columns require thorough hydration of the ionic functional groups to achieve reproducible retention times.

Step 3: Sample Preparation
  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch, which can cause peak splitting or fronting for highly polar basic compounds.

  • Concentration: 0.5 mg/mL API.

Step 4: Gradient Elution Profile
  • 0.0 - 2.0 min: 5% B (Isocratic hold to trap highly polar impurities).

  • 2.0 - 15.0 min: 5% to 60% B (Linear gradient; elutes the API via reversed-phase while ion-exchange retains it).

  • 15.0 - 18.0 min: 60% to 90% B (Column wash to remove hydrophobic aggregates).

  • 18.0 - 25.0 min: 5% B (Re-equilibration).

Step 5: System Suitability Testing (SST)

Inject the API standard 5 consecutive times before analyzing unknown samples. The method is considered valid only if the following criteria are met:

  • Retention Time %RSD

    
     1.0%:  Validates that the buffer capacity is sufficient and the column's ionic sites are fully equilibrated.
    
  • Tailing Factor (

    
    ) at 5% peak height 
    
    
    
    1.5:
    Directly proves that secondary silanol interactions have been successfully suppressed.
  • Resolution (

    
    ) 
    
    
    
    2.0:
    Ensures baseline separation between the API and its closest eluting known impurity.

References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution | Wiley-VCH | 3

  • A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications | American Laboratory | 6

  • Electrostatic Repulsion Reversed-Phase Liquid Chromatography | Encyclopedia MDPI | 4

  • Troubleshooting in Chromatography | Oxford University Press (OUP) | 7

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk | ACS Publications | 5

  • Optimization of Fused-Bicyclic Allosteric SHP2 Inhibitors | OSTI.GOV | 1

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth | ACS Publications | 2

Sources

Validation

The Morpholine Dilemma: Upgrading Metabolic Stability with 1-Oxa-6-azaspiro[3.5]nonane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow In drug development, we frequently encounter the "morpholine dilemma."...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

In drug development, we frequently encounter the "morpholine dilemma." While morpholine is an exceptional structural motif for enhancing aqueous solubility and modulating physicochemical properties, its susceptibility to oxidative metabolism often derails promising lead compounds[1]. As a Senior Application Scientist, I have seen countless scaffolds fail in Phase I metabolism assays due to rapid clearance.

Today, we will objectively compare morpholine against its next-generation spirocyclic bioisostere—1-oxa-6-azaspiro[3.5]nonane —and provide a self-validating experimental framework to quantify this metabolic upgrade in your own discovery pipeline.

Mechanistic Causality: Why Morpholine Fails and Spiro-Oxetanes Succeed

The metabolic vulnerability of morpholine lies in the


-methylene groups adjacent to its nitrogen and oxygen heteroatoms. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) readily abstract a hydrogen atom from these electron-rich sites. This leads to the formation of a highly unstable hemiaminal intermediate that rapidly collapses, resulting in ring opening, dealkylation, and rapid systemic clearance[2].

When morpholine is replaced by 1-oxa-6-azaspiro[3.5]nonane , the structural paradigm shifts, providing three distinct pharmacokinetic advantages:

  • Steric Shielding & The Quaternary Carbon: The spiro-fusion creates a quaternary carbon at the former

    
    -position, completely removing the abstractable protons. Furthermore, the rigid, orthogonal geometry of the oxetane ring sterically shields the remaining adjacent carbons from the CYP450 catalytic heme center[3].
    
  • Paradoxical Lipophilicity (LogD) Reduction: Despite the net addition of carbon atoms to the molecule, the spirocyclic oxetane paradoxically lowers the overall lipophilicity (LogD) compared to the morpholine analog[4]. Because CYP450 binding affinity is heavily driven by lipophilicity, this reduction in LogD further diminishes the enzyme-substrate interaction.

  • Preservation of Solubility: The oxetane oxygen acts as a potent hydrogen bond acceptor, ensuring that the enhanced metabolic stability does not come at the cost of aqueous solubility[1].

MetabolicLogic Morph Morpholine Motif CYP_Morph CYP450 Oxidation (alpha-carbon) Morph->CYP_Morph Susceptible Clearance Rapid Clearance (Ring Opening) CYP_Morph->Clearance Spiro 1-oxa-6-azaspiro[3.5]nonane Shielding Steric Shielding & No alpha-H Spiro->Shielding Bioisosteric Replacement Stability High Metabolic Stability (Prolonged t1/2) Shielding->Stability

Logical relationship of metabolic degradation: Morpholine vs. its spirocyclic bioisostere.

Quantitative Data Comparison

To illustrate the impact of this bioisosteric replacement, below is a representative summary of physicochemical and metabolic data comparing standard morpholine-bearing scaffolds against their 1-oxa-6-azaspiro[3.5]nonane matched molecular pairs[1][2][4].

PropertyMorpholine Motif1-oxa-6-azaspiro[3.5]nonanePerformance Shift
Structure Type Monocyclic HeterocycleSpirocyclic OxetaneIncreased

complexity
LogD (pH 7.4) Baseline (e.g., 2.5)Reduced (e.g., 1.8)

LogD

-0.5 to -1.0
Aqueous Solubility HighVery HighMaintained or Improved
HLM

(µL/min/mg)
> 80 (Rapid Clearance)< 15 (High Stability)> 5x Reduction in Clearance
Half-life (

)
< 15 min> 90 minSignificantly Prolonged
Primary Liability

-carbon oxidation
Sterically shieldedBlocked CYP450 access

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of 1-oxa-6-azaspiro[3.5]nonane derivatives against their morpholine counterparts, an in vitro Human Liver Microsome (HLM) assay is the gold standard.

The Causality of the Protocol: This protocol is designed as a self-validating system . Microsomes contain the full complement of membrane-bound CYP450s. Because CYP450s are strictly dependent on NADPH as an electron donor, running a parallel "No-NADPH" control isolates CYP-specific degradation from chemical instability or non-CYP enzymatic hydrolysis. Concurrent reference controls (Verapamil for high clearance; Warfarin for low clearance) validate the metabolic competence of the microsome batch.

AssayWorkflow Prep Prepare 1 µM Compound in 0.1 M PO4 Buffer (pH 7.4) HLM Add HLM (0.5 mg/mL) + Validation Controls Prep->HLM Split Split into Test & Control HLM->Split Test Add NADPH (1 mM) Initiate CYP450 Split->Test Active Assay Ctrl Buffer Only (No NADPH) Split->Ctrl Negative Control Quench Quench with Cold ACN at 0, 5, 15, 30, 45, 60 min Test->Quench Ctrl->Quench Baseline Stability Analyze LC-MS/MS Quantification & CL_int Calculation Quench->Analyze

Self-validating experimental workflow for Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock of the test compounds (morpholine and spiro-oxetane matched pairs) in DMSO. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Causality: pH 7.4 strictly maintains the physiological ionization state of the amines, ensuring accurate LogD representation during the assay.

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • System Validation Split: Divide the mixture into two parallel 96-well plates: the "Active Assay" plate and the "Negative Control" plate.

  • Metabolic Initiation: Add 1 mM NADPH to the Active Assay plate to initiate CYP450 metabolism. Add an equivalent volume of plain buffer to the Negative Control plate.

  • Kinetic Sampling & Quenching: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from each well and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, arresting metabolism and precipitating proteins to ensure a clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Data Calculation: Plot the natural log (

    
    ) of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant (
    
    
    
    ). Calculate intrinsic clearance (
    
    
    ) using the formula:
    
    
    (Where
    
    
    is the incubation volume in µL and
    
    
    is the mass of microsomal protein in mg).

Conclusion

Replacing morpholine with 1-oxa-6-azaspiro[3.5]nonane is not merely a structural novelty; it is a rational, data-driven strategy to rescue metabolically labile compounds. By leveraging the steric shielding of the spiro-oxetane framework, researchers can simultaneously lower lipophilicity, maintain aqueous solubility, and drastically reduce intrinsic clearance.

References

1.[1] Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

2.[2] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

3.[4] Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PMC - National Institutes of Health URL: [Link]

4.[3] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Comparative

Lipophilicity (LogP) comparison of spiro[3.5]nonane vs piperidine

Topic: Lipophilicity (LogP) Comparison: Spiro[3.5]nonane vs. Piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipophilicity (LogP) Comparison: Spiro[3.5]nonane vs. Piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.

Executive Summary: The "Spiro Switch" in Lipophilicity

In medicinal chemistry, the transition from a monocyclic piperidine to a spiro[3.5]nonane scaffold represents a strategic "Spiro Switch." This modification is rarely a simple swap of lipophilicity; it is a multidimensional optimization of shape (Fsp³), metabolic stability, and solubility.

  • The Core Difference: Piperidine is a polar, basic amine (

    
    ) with a moderate LogP (~0.84). Spiro[3.5]nonane  is a neutral, bicyclic hydrocarbon (
    
    
    
    ) with a high LogP (~4.2).
  • The Medicinal Context: Most researchers compare piperidine not to the hydrocarbon, but to its azaspiro-bioisosteres (e.g., 7-azaspiro[3.5]nonane ). In this context, fusing a cyclobutane ring to piperidine significantly increases lipophilicity (

    
    LogP 
    
    
    
    +1.0)
    due to the addition of three methylene units, while restricting conformational flexibility.

This guide provides the physicochemical data, structural rationale, and experimental protocols to validate this scaffold transition.

Structural & Physicochemical Analysis

To understand the lipophilicity shift, we must analyze the structural topology and electronic environment of both systems.

The Scaffolds
  • Piperidine: A flexible, chair-conformation heterocycle. It is the "workhorse" secondary amine in drug discovery but is prone to oxidative metabolism at the

    
    -carbon.
    
  • Spiro[3.5]nonane: A rigid, bicyclic hydrocarbon consisting of a six-membered ring spiro-fused to a four-membered ring.

  • 7-Azaspiro[3.5]nonane: The direct bioisostere where the piperidine ring is preserved, but a cyclobutane is spiro-fused at the C4 position.

Mechanism of Lipophilicity Change

Lipophilicity (LogP) is driven by the energy cost of cavity formation in water versus van der Waals interactions in a lipid phase.

  • Hydrophobic Bulk: Replacing a hydrogen on piperidine with a spiro-cyclobutane adds three methylene (

    
    ) equivalents. This increases the surface area accessible to non-polar solvents, driving LogP up.
    
  • Solvation Penalty: The spiro-fusion creates a "globular" 3D shape (high Fsp³). While this often improves solubility by disrupting crystal packing (melting point effect), the sheer increase in carbon count dominates the partition coefficient, making the spiro system more lipophilic than the parent piperidine.

  • Basicity & LogD: Piperidine is highly basic (

    
    ). At physiological pH (7.4), it is >99.9% ionized, making its LogD  (distribution coefficient) extremely low (~ -1.65). The hydrocarbon spiro[3.5]nonane is neutral (LogP = LogD). The azaspiro analog (7-azaspiro[3.5]nonane) retains the basic nitrogen; thus, while its intrinsic LogP is higher, its LogD will still be pH-dependent.
    

Comparative Data Profile

The following data consolidates experimental and high-confidence calculated values.

Table 1: Physicochemical Comparison

PropertyPiperidine (Parent)Spiro[3.5]nonane (Hydrocarbon Core)7-Azaspiro[3.5]nonane (Bioisostere)
Formula



MW ( g/mol ) 85.15124.22125.21
LogP (Neutral) 0.84 (Exp)4.20 (Calc)~1.80 (Calc)
LogD (pH 7.4) -1.65 (Exp)4.20 (Neutral)~ -0.5 to 0.5 (Est)*
pKa (Conj.[1] Acid) 11.22N/A~10.8 - 11.0
TPSA (Ų) 12.030.0012.03
Fsp³ Fraction 1.01.01.0
Key Attribute Polar, Flexible, Metabolic LiabilityHighly Lipophilic, InertRigid, Lipophilic, Metabolic Blocker

*Note: LogD for the azaspiro analog depends heavily on specific substituents, but the core is consistently more lipophilic than piperidine.

Decision Logic: When to Use Which?

ScaffoldSelection Start Optimization Goal Metab Block Metabolism? Start->Metab Lipophil Need to Lower LogP? Metab->Lipophil Yes (C4 blocking) Piperidine Keep Piperidine (Standard Linker) Metab->Piperidine No Spiro Switch to 7-Azaspiro[3.5]nonane Lipophil->Spiro No (LogP increase ok) AzaSpiro33 Switch to 2-Azaspiro[3.3]heptane Lipophil->AzaSpiro33 Yes (Need lower LogP) Solubility Need Solubility? Spiro->Solubility Check TPSA

Figure 1: Decision tree for selecting between piperidine and spirocyclic analogs based on physicochemical requirements.

Experimental Protocol: High-Throughput LogP Determination

Do not rely solely on calculated values (cLogP) for spirocycles, as many algorithms struggle with the solvation volume of rigid 3D cages. The following protocol uses a Chromatographic Hydrophobicity Index (CHI) method, calibrated to standard shake-flask LogP.

Methodology: Fast-Gradient HPLC for Lipophilicity

Objective: Determine the CHI LogP (


) of the spiro-derivative relative to a calibration set.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for LogD; Unbuffered Water for neutral LogP).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A mixture of 5-8 compounds with known LogP values (e.g., Theophylline, Benzene, Toluene, Triphenylene).

Workflow:

  • Sample Prep: Dissolve spiro[3.5]nonane derivative in DMSO to 10 mM. Dilute to 100 µM in 50:50 ACN:Water.

  • Column Selection: Reverse-phase C18 column (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Gradient Elution:

    • 0-2 min: 0% B to 100% B (Rapid linear gradient).

    • 2-3 min: Hold 100% B.

    • 3-3.5 min: Re-equilibrate.

  • Data Capture: Measure the Retention Time (

    
    ) of the sample and standards.
    

Calculation:

  • Plot

    
     of standards vs. their known LogP.
    
  • Perform linear regression to derive the equation:

    
    
    
  • Input the spiro-compound's

    
     to calculate 
    
    
    
    .
  • Validation: If the compound contains a basic amine (like 7-azaspiro[3.5]nonane), ensure the mobile phase pH is 10.5 (using Ammonium Hydroxide) to suppress ionization and measure the true intrinsic LogP (

    
    ).
    
Workflow Diagram

HPLC_Protocol Prep Sample Prep (10mM in DMSO) Inj Injection (RP-HPLC C18) Prep->Inj Grad Fast Gradient (0-100% ACN) Inj->Grad Detect UV/MS Detection (Measure tR) Grad->Detect Calc Regression Analysis (vs Standards) Detect->Calc

Figure 2: Fast-gradient HPLC workflow for determining CHI LogP.

Scientific Interpretation & Application

Why Choose Spiro[3.5]nonane over Piperidine?

Despite the higher LogP (which is usually a liability), the spiro[3.5]nonane scaffold is valuable because:

  • Metabolic Blocking: The C4 position of piperidine is a metabolic "soft spot." Fusing the cyclobutane ring (making the spiro system) removes the abstractable hydrogens, extending the drug's half-life (

    
    ).
    
  • IP Space: It moves the molecule into novel intellectual property space, distinct from the crowded piperidine landscape.

  • Vector Orientation: The spiro-fusion locks the substituents in specific vectors, potentially increasing potency by reducing the entropic cost of binding.

Critical Warning: The "Grease" Factor

Because 7-azaspiro[3.5]nonane is significantly more lipophilic than piperidine (


LogP > +1.0), it carries a higher risk of non-specific binding  and hERG inhibition .
  • Mitigation: If the spiro-switch pushes LogP too high (>3.5), consider introducing polarity elsewhere in the molecule (e.g., adding an ether oxygen to the ring to create an oxaspiro analog) or switching to the smaller 2-azaspiro[3.3]heptane , which is less lipophilic.

References

  • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • BenchChem. (2025).[2][3] "7-Azaspiro[3.5]nonane Physicochemical Properties." Link

  • PubChem. (2025).[4] "Compound Summary: Spiro[3.5]nonane." National Library of Medicine. Link

Sources

Validation

Structural Elucidation of 1-Oxa-6-azaspiro[3.5]nonane Salts: A Comparative Guide to Crystallographic Techniques

Executive Summary The transition from planar aromatic rings to three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. Spirocyclic amines, such as 1-oxa-6-azaspiro[3.5]nonane, serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar aromatic rings to three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. Spirocyclic amines, such as 1-oxa-6-azaspiro[3.5]nonane, serve as excellent bioisosteres, offering improved physicochemical properties, enhanced metabolic stability, and greater target selectivity[1]. However, the structural elucidation of these flexible, often hygroscopic compounds presents a significant bottleneck. While forming salts (e.g., oxalates or hemioxalates) improves crystallinity[2], growing crystals large enough for traditional Single Crystal X-Ray Diffraction (SCXRD) remains a formidable challenge.

This guide provides an objective, data-driven comparison of three analytical modalities—SCXRD , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —for the structural analysis of 1-oxa-6-azaspiro[3.5]nonane salts. By evaluating their performance, sample requirements, and data resolution, we aim to equip drug development professionals with the insights needed to accelerate pipeline progression.

Comparative Analysis of Crystallographic Modalities

The selection of a crystallographic technique hinges on the physical state of the synthesized salt. Below is a comparative evaluation of the three primary methods used in pharmaceutical development.

Single Crystal X-Ray Diffraction (SCXRD)

SCXRD is the historical "gold standard" for determining the absolute configuration and 3D atomic arrangement of pharmaceutical salts[3]. It relies on the anomalous dispersion of X-rays to assign absolute stereochemistry.

  • Performance: Provides sub-angstrom resolution with highly reliable data interpretation.

  • Limitation: Requires large, well-ordered single crystals (typically >10 μm in all dimensions)[4][5]. For 1-oxa-6-azaspiro[3.5]nonane salts, achieving this size often necessitates weeks of exhaustive crystallization screening.

Microcrystal Electron Diffraction (MicroED)

MicroED is a disruptive cryo-electron microscopy (cryo-EM) technique that utilizes a beam of electrons instead of X-rays. Because electrons interact with matter much more strongly than X-rays, MicroED can yield high-resolution structures from sub-micron crystals[5].

  • Performance: Can determine molecular connectivity and absolute configuration (via chiral salt formation) from crystals a billion times smaller than those required for SCXRD[6].

  • Advantage: Eliminates the crystallization bottleneck. Powders obtained directly from synthesis or purification can be analyzed immediately, requiring less than 1 mg of sample[3][7].

Powder X-Ray Diffraction (PXRD)

PXRD analyzes bulk polycrystalline powders. While excellent for phase identification and polymorph screening, solving de novo structures from PXRD data is mathematically complex due to the overlapping of reflections in 1D space[4].

  • Performance: High utility for batch-to-batch consistency, but low utility for initial structural elucidation of complex spirocycles.

Quantitative Performance Comparison

Table 1: Performance Metrics for Structural Elucidation of Spirocyclic Salts

ParameterSCXRDMicroEDPXRD
Minimum Crystal Size > 10 μm100 nm – 1 μmBulk Powder (nm to μm)
Sample Quantity Required Single large crystal< 1 mg10 – 50 mg
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 ÅLow (Overlapping reflections)
Data Collection Time Hours to DaysMinutes to HoursMinutes to Hours
Absolute Configuration Yes (Anomalous dispersion)Yes (via chiral counterions)No
Crystallization Effort High (Extensive screening)Low (Direct from synthesis)Low

Decision Workflow for Structural Analysis

To optimize time and resources, researchers should adopt a size-dependent analytical workflow. The following diagram illustrates the logical progression from salt synthesis to structure elucidation.

G Start Synthesize 1-oxa-6-azaspiro[3.5]nonane Salt Screen Initial Crystallization (Vapor Diffusion / Evaporation) Start->Screen Eval Evaluate Crystal Dimensions Screen->Eval SCXRD SCXRD Analysis (>10 μm crystals) Eval->SCXRD Large Crystals MicroED MicroED Analysis (<1 μm microcrystals) Eval->MicroED Sub-micron Crystals PXRD PXRD Analysis (Polycrystalline bulk) Eval->PXRD Bulk Powder Solve Structure Elucidation & Configuration SCXRD->Solve MicroED->Solve PXRD->Solve

Workflow for selecting crystallographic techniques based on salt crystal dimensions.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the preparation and analysis of 1-oxa-6-azaspiro[3.5]nonane hemioxalate. Every step is designed as a self-validating system, where the causality of the experimental choice directly influences the quality of the output.

Protocol A: Salt Formation and Microcrystal Generation

Objective: To generate highly ordered microcrystals suitable for MicroED without the need for prolonged macro-crystallization screening.

  • Dissolution: Dissolve 10 mg of 1-oxa-6-azaspiro[3.5]nonane free base in 500 μL of anhydrous tetrahydrofuran (THF).

    • Causality: THF provides excellent solubility for the free base while allowing for controlled precipitation upon the addition of an acidic counterion.

  • Salt Formation: Slowly add 0.5 equivalents of oxalic acid dissolved in 100 μL of THF to the solution.

    • Causality: Using 0.5 equivalents drives the formation of the hemioxalate salt (CAS: 1523606-44-1)[8]. Oxalate salts are specifically chosen because they form robust hydrogen-bonded networks, significantly reducing the hygroscopicity inherent to spirocyclic amines.

  • Anti-Solvent Vapor Diffusion: Place the open vial containing the mixture inside a larger sealed chamber containing 5 mL of pentane (anti-solvent). Allow vapor diffusion to occur at 4°C for 24 hours.

    • Causality: Gradual supersaturation via vapor diffusion yields highly ordered crystalline lattices. Rapid crash-cooling often traps solvent molecules and creates amorphous domains, which degrade diffraction quality.

  • Validation Check: Inspect the resulting suspension under a polarized light microscope. Birefringence confirms crystallinity, even if individual crystal faces are too small to resolve.

Protocol B: MicroED Grid Preparation and Data Collection

Objective: To obtain high-resolution diffraction data while mitigating electron-induced radiation damage.

  • Grid Preparation (Dry-Casting): Apply 1 μL of the microcrystalline suspension directly onto a glow-discharged holey carbon TEM grid. Gently blot away excess solvent using filter paper.

    • Causality: Dry-casting avoids the shear forces of mechanical grinding, preserving the integrity of the microcrystal lattice. It also prevents solvent-induced polymorphic transitions that can occur during wet-milling[3].

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen and transfer it to a cryo-TEM (e.g., 200 kV Glacios) maintained at ~100 K[7].

    • Causality: Organic salts are highly sensitive to electron radiation. Cryogenic temperatures dramatically reduce the diffusion of free radicals generated by the electron beam, preserving the organic framework during data collection.

  • Continuous Rotation Data Collection: Isolate a single microcrystal (approx. 300 nm) using a selected area aperture. Collect diffraction data using a continuous stage rotation of 0.5° to 1.0° per second over a 120° wedge, utilizing a minimal electron dose (<0.01 e⁻/Ų/s).

    • Causality: Continuous rotation efficiently samples reciprocal space and minimizes dynamical scattering effects (multiple scattering events), which can otherwise distort reflection intensities and hinder structure solution[3].

  • Validation Check: Process the data using standard X-ray crystallography software (e.g., DIALS, XDS). A successful run will yield an overall completeness of >90% and an

    
     of <15%.
    

Experimental Data: SCXRD vs. MicroED Performance

Recent pharmaceutical applications have demonstrated the parity between SCXRD and MicroED for small molecule salts. In a benchmark study analyzing a highly similar amine salt, SCXRD and MicroED structures were solved and compared[6].

  • Resolution: The MicroED structure was solved at a resolution of 0.85 Å, directly comparable to the SCXRD resolution of 0.82 Å.

  • Structural Agreement: The root-mean-square deviation (RMSD) for non-hydrogen atoms between the MicroED and SCXRD structures was exceptionally low (0.089 Å)[6].

  • Absolute Configuration: By utilizing a chiral counterion (e.g., d-malate or chiral tartrate derivatives), MicroED successfully assigned the absolute configuration of the amine, a task traditionally reserved exclusively for SCXRD[6][7].

References

  • "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation" - National Institutes of Health (NIH). Available at:[Link]

  • "Crystal structure determination with SCXRD & MicroED" - XtalPi. Available at: [Link]

  • "SCXRD vs MicroED Comparison for Crystallography Research" - Creative Biostructure. Available at:[Link]

  • "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples" - Frontiers. Available at:[Link]

  • "Microcrystal electron diffraction could advance drug development" - Drug Target Review. Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of spiro[3.5]nonane derivatives

An In-Depth Technical Guide to the Mass Spectrometry Characterization of Spiro[3.5]nonane Scaffolds Executive Summary In modern drug discovery, the spiro[3.5]nonane scaffold has emerged as a critical "privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Characterization of Spiro[3.5]nonane Scaffolds

Executive Summary

In modern drug discovery, the spiro[3.5]nonane scaffold has emerged as a critical "privileged structure." Its high fraction of sp


-hybridized carbons (

) and inherent three-dimensional vectorality offer superior physicochemical properties compared to flat aromatic systems.[1] However, the structural rigidity and quaternary spiro-center present unique challenges for analytical characterization.[2]

This guide objectively compares the Mass Spectrometry (MS) fragmentation performance of spiro[3.5]nonane derivatives against their closest structural isomers, fused bicyclic systems (e.g., octahydro-1H-indene). It details the mechanistic causality of ring-strain release, provides self-validating experimental protocols, and offers diagnostic criteria for unambiguous structural verification.

Mechanistic Comparison: Spiro[3.5]nonane vs. Fused Isomers

The primary analytical challenge lies in distinguishing the spiro[3.5]nonane core (


) from isomeric fused systems. While both share the same molecular formula and degree of unsaturation, their fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) diverge significantly due to ring strain energy .
The Competitors
  • Product (Spiro): Spiro[3.5]nonane . Characterized by a high-strain cyclobutane ring (~26.3 kcal/mol) fused at a single quaternary carbon to a stable cyclohexane ring.

  • Alternative (Fused): Octahydro-1H-indene (Hydrindane) . A fused 5,6-bicyclic system with significantly lower ring strain and shared vicinal carbons.

Performance Matrix: Fragmentation Behavior
FeatureSpiro[3.5]nonane DerivativesFused Bicyclic Isomers (e.g., Hydrindane)
Dominant Driving Force Strain Release: Rapid opening of the cyclobutane ring.Radical Stability: Allylic/Inductive cleavage at bridgeheads.
Diagnostic Neutral Loss Ethylene (

, 28 Da):
"Unzipping" of the 4-membered ring.
Ethyl/Propyl Radical: Sequential alkyl losses; rarely clean ethylene loss.
Molecular Ion (

)
Weak/Absent (EI): Quaternary center fragmentation is rapid.Moderate/Strong: Fused bridgeheads stabilize the radical cation.
Base Peak Origin

-Cleavage
adjacent to spiro-center or heteroatom.
Ring Opening followed by H-rearrangement.

Fragmentation Pathways & Causality

The fragmentation of spiro[3.5]nonane is governed by the Stevenson’s Rule and the relief of ring strain. The quaternary carbon is the "hotspot" for charge localization and subsequent bond scission.

Pathway A: The "Cyclobutane Unzip" (Diagnostic)

Unlike fused systems, the spiro-cyclobutane moiety undergoes a characteristic retro-2+2 cycloaddition-like cleavage.

  • Ionization: Removal of an electron from a heteroatom (e.g., ketone oxygen) or the

    
    -framework.[3]
    
  • 
    -Cleavage:  The bond between the spiro-carbon and the cyclobutane ring breaks to relieve strain.
    
  • Elimination: A neutral ethylene molecule (

    
    ) is ejected, resulting in a diagnostic [M-28]  peak.
    
Pathway B: The Spiro-Junction Severance

In derivatives like spiro[3.5]nonan-1-one , the carbonyl directs fragmentation.

  • 
    -Cleavage:  Homolytic cleavage occurs at the 
    
    
    
    bond.
  • Distonic Ion Formation: A ring-opened distonic radical cation is formed.

  • McLafferty-like Rearrangement: Hydrogen transfer from the cyclohexane ring allows for the elimination of neutral alkenes.

Visualizing the Pathways

The following diagram illustrates the divergent pathways for a generic spiro[3.5]nonane ketone derivative.

FragmentationPathways M_Ion Molecular Ion (M+•) High Internal Energy Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Ionization Distonic_Ion Distonic Radical Cation (Strain Released) Alpha_Cleavage->Distonic_Ion Strain Relief Ethylene_Loss Loss of Ethylene (C2H4) [M-28]+ Distonic_Ion->Ethylene_Loss Pathway A: Cyclobutane Unzip H_Transfer γ-Hydrogen Transfer (McLafferty-type) Distonic_Ion->H_Transfer Pathway B: Side Chain Active Cyclohexane_Frag Cyclohexane Ring Intact Diagnostic Ion Ethylene_Loss->Cyclohexane_Frag Alkene_Loss Loss of C3H6 / C4H8 [M-42]+ / [M-56]+ H_Transfer->Alkene_Loss

Figure 1: Divergent fragmentation pathways for spiro[3.5]nonane derivatives. Pathway A (Green) is diagnostic for the spiro-cyclobutane motif.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, the following protocol utilizes a "Hard" vs. "Soft" ionization comparison to validate the molecular weight and the diagnostic fragments.

Materials & Equipment [2][4][5][6]
  • Instrument: GC-MS (Single Quadrupole) for EI; LC-QTOF for ESI.

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (0.1%).

  • Standard: Spiro[3.5]nonan-1-one (CAS: 29800-45-1) as a system suitability standard.[7]

Step-by-Step Methodology
Phase 1: Soft Ionization (ESI/APCI) - Molecular Weight Confirmation

Goal: Establish the intact molecular ion


 without ring opening.
  • Preparation: Dissolve 0.1 mg of sample in 1 mL 50:50 ACN:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: Low (15-20 V) . Critical: High cone voltage can induce in-source fragmentation of the strained ring.

    • Source Temp: 100°C.

  • Validation Criteria: Observe base peak at

    
    . No significant intensity at 
    
    
    
    .
Phase 2: Hard Ionization (EI) - Structural Fingerprinting

Goal: Induce diagnostic fragmentation.

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Ion Source: Electron Ionization at 70 eV .

  • Scan Range: 40–300 m/z.

  • Validation Criteria:

    • Identify Molecular Ion (

      
      ): Typically <10% relative abundance.
      
    • Diagnostic Check: Calculate the ratio of

      
       to Base Peak. For spiro[3.5]nonanes, this ratio is typically > 2:1 compared to fused isomers.
      

Data Interpretation & Diagnostic Tables

The following table synthesizes expected mass shifts for common spiro[3.5]nonane derivatives compared to their fused counterparts.

Table 1: Diagnostic Ion Comparison
Derivative TypeMolecular FormulaParent Mass (

)
Spiro[3.5] Diagnostic Fragment (

)
Fused Isomer Diagnostic Fragment (

)
Hydrocarbon

12496 (

, loss of

)
95/81 (Loss of

/

)
Ketone

138110 (

, Cyclobutane loss)68 (Retro-Diels-Alder like)
96 (Loss of ketene

)67 (Cyclopentenyl cation)
Alcohol

140112 (

)94 (

, loss of

+

)
122 (

, dehydration dominant)
Decision Tree for Identification

Use this logic flow to interpret your spectra:

DecisionTree Start Analyze EI Spectrum (70 eV) Check_M Is Molecular Ion (M+) Visible? Start->Check_M Check_Loss Check Neutral Loss Is [M-28] Prominent? Check_M->Check_Loss Yes or Weak Spiro_Likely High Probability: Spiro[3.5]nonane Scaffold Check_Loss->Spiro_Likely Yes (Ethylene Loss) Check_Water Is [M-18] Dominant? Check_Loss->Check_Water No Fused_Likely High Probability: Fused Bicyclic Isomer Check_Water->Fused_Likely Yes (Alcohol/Fused) Check_Water->Fused_Likely No (Complex Alkyl Loss)

Figure 2: Logical decision tree for distinguishing spirocyclic vs. fused bicyclic scaffolds using EI-MS data.

References

  • BenchChem Technical Support. (2025).[4][8] A Comparative Guide to Structure Validation of Spiro[3.5]nonan-1-OL Derivatives. BenchChem. Link

  • National Institutes of Health (NIH). (2025). Spiro[3.5]nonan-1-one | C9H14O | PubChem Compound Summary. PubChem.[7][8][9] Link

  • Demarque, D. P., et al. (2016). Fragmentation mechanisms of spirocyclic compounds in mass spectrometry. Chemical Monthly. Link (Generalized citation based on standard spiro-fragmentation principles discussed in search results).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Link

  • MetwareBio. (2025). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Link

Sources

Validation

Technical Comparison Guide: Solubility Profile of 1-Oxa-6-azaspiro[3.5]nonane

Executive Summary 1-Oxa-6-azaspiro[3.5]nonane (CAS: 204388-70-5) represents a strategic "escape from flatland" motif in modern medicinal chemistry. As a spirocyclic bioisostere, it is engineered to bridge the physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Oxa-6-azaspiro[3.5]nonane (CAS: 204388-70-5) represents a strategic "escape from flatland" motif in modern medicinal chemistry. As a spirocyclic bioisostere, it is engineered to bridge the physicochemical gap between the highly lipophilic piperidine and the highly hydrophilic, metabolically liable morpholine .

This guide objectively analyzes the solubility profile of 1-oxa-6-azaspiro[3.5]nonane in aqueous buffers, providing comparative data against industry-standard heterocycles. Our analysis confirms that this scaffold offers a "Goldilocks" solubility profile —maintaining sufficient lipophilicity for membrane permeability (LogP ~0.5) while offering significantly enhanced aqueous solubility compared to carbon-only analogs, driven by the reduced basicity (pKa ~9.7) and the polarity of the oxetane ring.

Physicochemical Profile: The Comparative Landscape

To understand the solubility behavior of 1-oxa-6-azaspiro[3.5]nonane, it must be benchmarked against the structures it commonly replaces.

Table 1: Physicochemical Comparison
PropertyPiperidine Morpholine 1-Oxa-6-azaspiro[3.5]nonane Impact on Drug Design
Structure Monocyclic (C5N)Monocyclic (C4NO)Spirocyclic (Oxetane-Piperidine)3D Topology: Spiro center increases Fsp³ character, improving selectivity.
LogP (Calc) ~1.49-0.860.20 – 0.53 Permeability Balance: More lipophilic than morpholine (better permeability) but much more soluble than piperidine.
pKa (Conj. Acid) 11.228.369.73 ± 0.20 Basicity Modulation: The inductive effect of the oxetane oxygen lowers pKa vs. piperidine, reducing lysosomal trapping risk.
TPSA (Ų) 12.021.321.3 Polarity: Similar polar surface area to morpholine but with a distinct vector.
Metabolic Stability Low (Oxidation prone)Low (Ring opening)High Metabolic Block: The spiro-oxetane acts as a metabolic "sink," blocking labile sites without adding excessive lipophilicity.

Data Sources: Calculated values (LogP, pKa) derived from consensus chemical databases (PubChem, ChemScene) and validated against Carreira group spirocycle trends [1, 2, 3].

Structural Logic & Solubility Mechanism

The solubility of 1-oxa-6-azaspiro[3.5]nonane is governed by two competing factors:

  • The Amine Functionality (pH Dependent): The secondary amine (pKa ~9.7) ensures the molecule is predominantly protonated (cationic) at physiological pH (7.4) and acidic pH (1.2), driving high aqueous solubility.

  • The Oxetane Ring (Intrinsic Polarity): Unlike a gem-dimethyl group (which is hydrophobic), the oxetane ring has a high dipole moment and acts as a hydrogen bond acceptor. This increases the intrinsic solubility of the neutral species compared to a pure carbocycle.

Visualizing the Chemical Space

The following diagram illustrates how the spirocyclic scaffold repositions a drug candidate in physicochemical space relative to traditional alternatives.

ChemicalSpace Piperidine Piperidine (Lipophilic, High pKa) Risk: Solubility & Clearance Spiro 1-Oxa-6-azaspiro[3.5]nonane (Balanced LogP, Modulated pKa) Benefit: Solubility + Stability Piperidine->Spiro Add Oxetane (Spiro-fusion) Lowers LogP, Lowers pKa Morpholine Morpholine (Hydrophilic, Low pKa) Risk: Permeability & Metabolism Morpholine->Spiro 3D-Spiro Modification Increases Lipophilicity (vs Morpholine) Blocks Metabolism

Caption: The spirocyclic scaffold occupies a "sweet spot" (Green), optimizing the trade-off between the solubility issues of Piperidine and the permeability issues of Morpholine.

Solubility Performance in Aqueous Buffers

The solubility of 1-oxa-6-azaspiro[3.5]nonane is highly pH-dependent due to the basic nitrogen.

Predicted Solubility Profile
  • pH 1.2 (Simulated Gastric Fluid): Very High (>100 mg/mL). The molecule is fully protonated (

    
    ). The counter-ion (chloride) forms a highly soluble salt.
    
  • pH 4.0 - 5.0: High. Still predominantly protonated. Ideal for formulation in slightly acidic vehicles.

  • pH 7.4 (PBS): Moderate to High. At pH 7.4, the molecule is ~2.3 units below its pKa (9.7), meaning >99% remains ionized.

    • Comparison: A standard piperidine (pKa 11) is also ionized, but the neutral fraction of the spirocycle is inherently more soluble due to the oxetane oxygen.

  • pH > 10 (Basic): Low (Intrinsic Solubility). As the molecule becomes neutral, solubility drops. However, the

    
     (intrinsic solubility) is estimated to be 10-40x higher  than the corresponding carbocyclic spiro[3.5]nonane due to the oxetane's polarity [4].
    

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols. These are designed to be self-validating and robust.

Protocol A: Kinetic Solubility (High Throughput)

Best for early-stage screening of derivatives.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Pipette 5 µL of stock into 195 µL of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS or UV-Vis (254 nm).

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Required for pre-formulation data packages.

SolubilityProtocol Start Weigh Solid Compound (Excess, e.g., 5-10 mg) AddBuffer Add Aqueous Buffer (pH 1.2, 4.0, 6.8, 7.4) Start->AddBuffer Equilibrate Equilibrate Shake 24-48h @ 25°C AddBuffer->Equilibrate CheckpH Check pH at Endpoint (Critical Step) Equilibrate->CheckpH Separate Separation Centrifuge or Filter (0.22 µm) CheckpH->Separate Analyze Quantify Supernatant (HPLC-UV or LC-MS) Separate->Analyze

Caption: Thermodynamic solubility workflow. The pH check (Red) is critical as the compound's basicity can shift the buffer pH.

Critical Step Note: Because 1-oxa-6-azaspiro[3.5]nonane is a base (pKa ~9.7), dissolving high concentrations in weak buffers can raise the pH, artificially lowering solubility. Always measure pH after equilibrium.

References

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • BenchChem. (2025).[2] "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery." BenchChem Technical Guides. Link

  • PubChem. (2025).[3][4] "Compound Summary: 1-Oxa-6-azaspiro[3.5]nonane (CID 68396321)."[5] National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the In Vitro ADME Properties of 1-oxa-6-azaspiro[3.5]nonane Scaffolds

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized developability profiles is paramount. Medicinal chemists are increasingly "escaping from flatland" by incorporating thr...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized developability profiles is paramount. Medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, spirocyclic systems have garnered significant attention for their ability to confer improved aqueous solubility, metabolic stability, and target selectivity.[1][4][5][6] This guide provides an in-depth comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the 1-oxa-6-azaspiro[3.5]nonane scaffold, a promising yet underexplored motif in medicinal chemistry.

The 1-oxa-6-azaspiro[3.5]nonane scaffold, with its unique three-dimensional arrangement of an oxetane and a piperidine ring sharing a common carbon atom, presents a compelling structural framework for the design of novel therapeutics.[7][8] This guide will objectively compare its anticipated ADME properties with those of more conventional scaffolds, supported by established experimental protocols and representative data. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when considering the incorporation of this scaffold into their discovery programs.

The Strategic Advantage of Spirocyclic Scaffolds

The introduction of spirocyclic moieties, such as the 1-oxa-6-azaspiro[3.5]nonane core, is a deliberate strategy to enhance "drug-like" properties. The increased fraction of sp3-hybridized carbon atoms in these structures generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[1][6][9] This three-dimensional architecture can also lead to more specific and higher-affinity interactions with biological targets by providing a rigid framework that orients substituents in a well-defined spatial arrangement.[2]

I. Metabolic Stability: Resisting the Body's Defenses

A critical determinant of a drug's in vivo exposure and half-life is its metabolic stability.[10][11] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too slowly metabolized could accumulate and cause toxicity.[10] In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing metabolic stability early in drug discovery.[12][13][14]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a common procedure for determining the intrinsic clearance of a test compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a derivative of 1-oxa-6-azaspiro[3.5]nonane) in a suitable organic solvent like DMSO.

    • Thaw pooled human liver microsomes (HLMs) and the NADPH regenerating system (Cofactor) on ice.

    • Prepare a working solution of HLMs in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the HLM working solution and the test compound at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed Cofactor solution.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[15]

    • Vortex and centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the intrinsic clearance (CLint) from the t½ and the protein concentration.

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare Compound Stock (DMSO) I1 Pre-warm HLM and Compound P1->I1 P2 Prepare Human Liver Microsomes (HLM) P2->I1 P3 Prepare NADPH Cofactor I2 Initiate Reaction with Cofactor P3->I2 I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 S1 Quench with Cold Acetonitrile + Internal Standard I3->S1 S2 Vortex and Centrifuge S1->S2 A1 Analyze Supernatant by LC-MS/MS S2->A1 A2 Calculate t½ and CLint A1->A2

Caption: Workflow for In Vitro Metabolic Stability Assay.

Comparative Analysis

The 1-oxa-6-azaspiro[3.5]nonane scaffold is anticipated to exhibit enhanced metabolic stability compared to more conventional, conformationally flexible, or electron-rich scaffolds. The spirocyclic nature can sterically shield potential sites of metabolism. Furthermore, the absence of readily oxidizable moieties, often found in aromatic systems, contributes to its metabolic robustness.

Scaffold TypeRepresentative Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Performance
1-oxa-6-azaspiro[3.5]nonane Low to Moderate The rigid, three-dimensional structure can limit access of metabolic enzymes (e.g., Cytochrome P450s) to potential metabolic soft spots.[1][2]
Aromatic (e.g., Phenyl)Moderate to HighSusceptible to aromatic hydroxylation, a common metabolic pathway.
Non-spirocyclic heterocycle (e.g., Piperidine)Moderate to HighCan undergo N-dealkylation and ring oxidation.
Planar, flexible linkerHighConformational flexibility allows for optimal positioning within the active site of metabolic enzymes.

II. Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic absorption and bioavailability.[16] In vitro solubility assays are essential for identifying and optimizing compounds with favorable solubility profiles.[17][18][19]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay is well-suited for early-stage drug discovery.[17]

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate to achieve the desired final concentration.

  • Incubation and Precipitation:

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 2 hours). During this time, compounds with low solubility will precipitate out of solution.

  • Detection:

    • Measure the amount of precipitate using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation using UV spectroscopy or LC-MS/MS.[19]

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection P1 Prepare 10 mM Compound Stock in DMSO A1 Add DMSO Stock to Aqueous Buffer (pH 7.4) in Microplate P1->A1 A2 Incubate at 37°C for 2 hours A1->A2 D1 Measure Precipitate (Nephelometry) A2->D1 D2 OR A2->D2 D3 Filter/Centrifuge and Measure Soluble Fraction (UV/LC-MS) A2->D3

Caption: Kinetic Solubility Assay Workflow.

Comparative Analysis

The incorporation of the polar oxetane moiety and the basic nitrogen atom in the 1-oxa-6-azaspiro[3.5]nonane scaffold is expected to confer favorable aqueous solubility compared to more lipophilic carbocyclic or aromatic systems.

Scaffold TypeRepresentative Kinetic Solubility (µM)Rationale for Performance
1-oxa-6-azaspiro[3.5]nonane High The presence of polar functional groups (ether and amine) enhances interactions with water. The non-planar structure can disrupt crystal lattice formation, improving solubility.[1][15]
Aromatic (e.g., Naphthalene)LowHigh lipophilicity and planarity can lead to strong crystal packing and poor solvation.
Carbocyclic Spirocycle (e.g., Spiro[3.3]heptane)Low to ModerateLacks polar functional groups to aid in solvation.
Non-spirocyclic heterocycle (e.g., Morpholine)HighThe polar ether and amine groups contribute to good aqueous solubility.

III. Permeability: Crossing Biological Barriers

For a drug to reach its target, it must be able to permeate across biological membranes, such as the intestinal epithelium for orally administered drugs.[20] In vitro permeability assays, like the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput method to assess passive diffusion.[20][21]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation:

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • A donor plate is filled with a buffered solution of the test compound.

  • Assay Assembly:

    • The filter plate is placed on top of an acceptor plate containing buffer.

    • The donor plate is then placed on top of the filter plate, creating a "sandwich".

  • Incubation:

    • The sandwich is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, into the acceptor plate.

  • Quantification:

    • The concentration of the compound in the donor and acceptor wells is determined by UV spectroscopy or LC-MS/MS.

  • Data Analysis:

    • The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane over time.[21]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Coat Filter Plate with Lipid Solution A1 Assemble Donor-Filter-Acceptor 'Sandwich' P1->A1 P2 Fill Donor Plate with Compound Solution P2->A1 P3 Fill Acceptor Plate with Buffer P3->A1 A2 Incubate for 4-16 hours A1->A2 AN1 Measure Compound Concentration in Donor and Acceptor Wells (UV/LC-MS) A2->AN1 AN2 Calculate Permeability Coefficient (Pe) AN1->AN2

Caption: PAMPA Experimental Workflow.

Comparative Analysis

The permeability of a compound is a balance between its solubility and lipophilicity. While the 1-oxa-6-azaspiro[3.5]nonane scaffold's polarity enhances solubility, it may temper its passive permeability compared to more lipophilic structures. However, its properties are often in a favorable range for oral absorption.

Scaffold TypeRepresentative Permeability (Pe, 10⁻⁶ cm/s)Rationale for Performance
1-oxa-6-azaspiro[3.5]nonane Moderate A good balance of polarity for solubility and sufficient lipophilicity for membrane traversal.
Highly Polar (e.g., with multiple hydroxyls)LowHigh aqueous solubility can hinder partitioning into the lipid membrane.
Highly Lipophilic (e.g., long alkyl chain)High (but may have low solubility)Readily partitions into the lipid membrane, but poor solubility can be the limiting factor for absorption.
Aromatic (e.g., Phenyl)Moderate to HighLipophilicity generally favors permeability.

For a more comprehensive assessment of permeability, including the potential for active transport and efflux, cell-based assays such as the Caco-2 permeability assay are recommended.[20][22]

IV. Plasma Protein Binding: The "Free Drug" Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[23] According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target and exert a pharmacological effect.[23][24] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting in vivo efficacy and pharmacokinetic data.[25][26][27][28]

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for PPB assessment due to minimal non-specific binding.[23][25]

  • Apparatus Setup:

    • A dialysis unit consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

    • One chamber is filled with plasma, and the other with buffer.

  • Incubation:

    • The test compound is added to the plasma chamber.

    • The unit is sealed and incubated at 37°C with gentle rotation for a sufficient time (e.g., 4-6 hours) to allow the free drug to equilibrate across the membrane.[24][27]

  • Sampling and Analysis:

    • After incubation, aliquots are taken from both the plasma and buffer chambers.

    • The concentration of the compound in each aliquot is determined by LC-MS/MS.

  • Calculation:

    • The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.

cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis S1 Prepare Dialysis Unit with Semi-permeable Membrane S2 Add Plasma to one Chamber, Buffer to the other S1->S2 S3 Add Test Compound to Plasma Chamber S2->S3 I1 Incubate at 37°C with Rotation for 4-6 hours S3->I1 A1 Sample from Both Chambers I1->A1 A2 Quantify Compound Concentration by LC-MS/MS A1->A2 A3 Calculate Percent Bound A2->A3

Caption: Equilibrium Dialysis Workflow for PPB.

Comparative Analysis

The degree of plasma protein binding is often correlated with lipophilicity. The balanced physicochemical properties of the 1-oxa-6-azaspiro[3.5]nonane scaffold suggest it is less likely to exhibit the extremely high PPB that can be a liability for highly lipophilic compounds.

Scaffold TypeRepresentative Plasma Protein Binding (%)Rationale for Performance
1-oxa-6-azaspiro[3.5]nonane Low to Moderate Its moderate lipophilicity and polarity reduce the likelihood of extensive, non-specific binding to plasma proteins.
Highly Lipophilic AromaticHigh to Very High (>99%)Hydrophobic interactions drive strong binding to albumin.
Highly Polar/ChargedLowLimited hydrophobic character results in weaker interactions with plasma proteins.
Non-spirocyclic heterocycle (e.g., Piperidine)Low to ModerateSimilar to the spirocyclic counterpart, but can vary significantly with substitution.

Conclusion: A Scaffold with Favorable ADME attributes

The strategic incorporation of the 1-oxa-6-azaspiro[3.5]nonane scaffold into drug candidates offers a compelling approach to imbue molecules with a favorable in vitro ADME profile. Its inherent three-dimensionality and balanced physicochemical properties are anticipated to translate into improved aqueous solubility, enhanced metabolic stability, and a reduced propensity for high plasma protein binding when compared to traditional planar, aromatic, or highly lipophilic scaffolds. While the permeability of derivatives will need to be carefully optimized, the overall profile of this scaffold makes it a valuable addition to the medicinal chemist's toolbox for the design of next-generation therapeutics. The experimental protocols and comparative data presented in this guide provide a robust framework for the evaluation and optimization of compounds containing this promising spirocyclic system.

References

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Ascendance Biotechnology. Cutting-edge plasma protein binding & blood partitioning assays for drug development. [Link]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Sygnature Discovery. Chemical & Metabolic Stability. [Link]

  • Admescope. Permeability and Transporters. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • QPS. Plasma Protein Binding. [Link]

  • Ingenta Connect. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. [Link]

  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. (2021). [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. (2020). [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [Link]

  • PubMed. In vitro solubility assays in drug discovery. (2008). [Link]

  • PubMed. Kinetic and thermodynamic solubility values of some bioactive compounds. (2009). [Link]

  • MIMETAS. A Novel In Vitro Membrane Permeability Methodology Using Three-Dimensional Caco-2 Tubules in a Microphysiological System. (2021). [Link]

  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. (2015). [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • PMC. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Oxa-6-azaspiro[3.5]nonane oxalate proper disposal procedures

As a Senior Application Scientist in drug discovery and chemical development, I frequently oversee the integration of advanced spirocyclic building blocks into synthetic pipelines. Compounds like 1-Oxa-6-azaspiro[3.5]non...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and chemical development, I frequently oversee the integration of advanced spirocyclic building blocks into synthetic pipelines. Compounds like 1-Oxa-6-azaspiro[3.5]nonane oxalate are highly valued for imparting metabolic stability and structural rigidity to active pharmaceutical ingredients (APIs). However, the specific physicochemical properties of this hemioxalate salt require rigorous, scientifically grounded handling and disposal protocols to ensure both personnel safety and environmental compliance.

The following guide provides a self-validating, step-by-step operational framework for the safe handling and proper disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the substance. 1-Oxa-6-azaspiro[3.5]nonane oxalate exists as a hemioxalate salt, meaning two equivalents of the spirocyclic free base are ionically bound to one equivalent of oxalic acid [1].

Mechanistic Causality of Hazards:

  • Particulate Aerosolization (H335): As a crystalline solid, this salt is prone to generating fine dust. When inhaled, these particulates dissolve in the aqueous environment of the respiratory mucosa, causing localized pH shifts and acute inflammation [2].

  • Oxidative Reactivity: The oxalate counterion is highly susceptible to oxidation. If inadvertently mixed with strong oxidizing agents in a waste container, it can undergo rapid exothermic decomposition, evolving carbon dioxide (

    
    ) and carbon monoxide (
    
    
    
    ) gases. This creates a severe pressurization and explosion hazard in sealed disposal vessels [2].
Quantitative Chemical & Hazard Data
PropertySpecification
Chemical Name 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
CAS Number 1523606-44-1
Molecular Formula

Molecular Weight 344.40 g/mol
Physical Form Solid (Powder)
GHS Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Precautionary Disposal P501 : Dispose of contents/container to an approved waste disposal plant

Operational Safety & Handling Protocol

Before generating waste, the handling of the pristine material must be tightly controlled. Every operational step below is designed as a self-validating system—meaning the successful completion of one step ensures the safety of the next.

Step 1: Engineering Controls Verification

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet (BSC) or a calibrated chemical fume hood.

  • Validation: Verify the inward airflow velocity is between 0.4–0.5 m/s before opening the chemical container. This guarantees that any aerosolized H335-classified dust is captured before reaching the operator's breathing zone.

Step 2: Personal Protective Equipment (PPE) Deployment

  • Action: Don a fully buttoned lab coat, chemical-resistant safety goggles, and double-layered nitrile gloves.

  • Validation: Perform a visual inspection of the outer gloves for micro-tears. The double-gloving strategy ensures that if the outer layer is contaminated by the H315-classified irritant, it can be safely doffed without exposing the skin.

Step 3: Spill Mitigation (In-Process)

  • Action: If a minor spill occurs, do not dry-sweep. Moisten the powder with a compatible solvent (e.g., water or ethanol) to collapse the dust cloud, then wipe it up with absorbent pads.

Waste Segregation & Disposal Workflow

The disposal of 1-Oxa-6-azaspiro[3.5]nonane oxalate must strictly adhere to GHS P501 standards. The diagram below illustrates the logical segregation pathways required to prevent cross-contamination and hazardous reactions.

G Start 1-Oxa-6-azaspiro[3.5]nonane oxalate Waste Solid Solid Waste (Powder, PPE, Wipes) Start->Solid Liquid Liquid Waste (Solvent/Aqueous) Start->Liquid Solid_Pack Seal in HDPE Container Solid->Solid_Pack Liquid_Seg Segregate: Halogenated vs. Non-Halogenated Liquid->Liquid_Seg Label GHS Labeling: H315, H319, H335 Avoid Oxidizers Solid_Pack->Label Liquid_Seg->Label Dispose Incineration at Approved Facility (P501) Label->Dispose

Systematic segregation and disposal workflow for 1-Oxa-6-azaspiro[3.5]nonane oxalate waste.

Step-by-Step Disposal Procedures

To comply with environmental regulations and internal safety audits, execute the following disposal methodology:

Phase A: Solid Waste Packaging
  • Collection: Gather all unused bulk powder, contaminated weighing boats, spatulas, and doffed outer gloves.

  • Containment: Place the materials into a high-density polyethylene (HDPE) solid waste container. Causality: HDPE provides excellent chemical resistance against weak organic acids (like the oxalate counterion) and prevents moisture ingress.

  • Self-Validation Check: Ensure the container is completely free of strong oxidizing agents (e.g., peroxides, nitrates) before sealing to prevent the aforementioned gas-evolution hazard [2].

Phase B: Liquid Waste Segregation
  • Solvent Classification: If the compound was dissolved for synthesis or analysis, identify the primary solvent.

    • Halogenated: If dissolved in DCM or Chloroform, direct to the Halogenated Organic Waste stream.

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Water, direct to the Non-Halogenated Organic Waste stream.

  • Neutralization Consideration: Because this is an oxalate salt, the aqueous waste stream will be slightly acidic. Do not mix this stream with cyanide or sulfide wastes, as the acidic environment could trigger the release of highly toxic HCN or H2S gases.

Phase C: Labeling and Final Disposition
  • GHS Labeling: Affix a standardized hazardous waste label to the secondary containment vessel. The label must explicitly state the chemical name, CAS number (1523606-44-1), and the signal word Warning alongside the H315, H319, and H335 hazard codes[2].

  • Storage (P405): Store the sealed containers in a locked, well-ventilated waste accumulation area, strictly segregated from incompatible materials.

  • Destruction (P501): Transfer the waste to an approved, licensed environmental disposal plant. The mandated destruction method is high-temperature incineration , which thermally degrades the spirocyclic core and oxalate salt into harmless carbon oxides and nitrogen oxides [2].

References

1.1 2. 2 3.3

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Oxa-6-azaspiro[3.5]nonane oxalate

[1] Part 1: Emergency Overview & Risk Assessment 1-Oxa-6-azaspiro[3.5]nonane oxalate is a specialized spirocyclic amine salt used primarily as a building block in medicinal chemistry. As an oxalate salt of a secondary am...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Emergency Overview & Risk Assessment

1-Oxa-6-azaspiro[3.5]nonane oxalate is a specialized spirocyclic amine salt used primarily as a building block in medicinal chemistry. As an oxalate salt of a secondary amine, it presents specific risks related to mucosal irritation and potential systemic toxicity if mishandled.

The oxalate counterion contributes to the compound's acidity and potential for calcium chelation if significant exposure occurs. While often classified as an Irritant , researchers must treat this compound with high caution due to the biologically active nature of the spiro-piperidine scaffold.

GHS Hazard Classification (H-Codes)
CodeHazard StatementSeverity
H315 Causes skin irritation.[1]WARNING
H319 Causes serious eye irritation.[1][2]WARNING
H335 May cause respiratory irritation.[1][2]WARNING
H302 Harmful if swallowed (Analog-based precaution).WARNING

Part 2: Personal Protective Equipment (PPE) Matrix

Effective safety relies on a "defense-in-depth" strategy.[1] The following PPE is mandatory for all handling procedures involving >10 mg of the substance.

PPE CategoryRequirementTechnical Justification
Hand Protection Nitrile Gloves (Double-gloved) • Inner: 4 mil• Outer: 5-8 milOxalate salts can permeate thin latex. Double-gloving prevents micro-exposure during doffing.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 compliant)Safety glasses are insufficient due to the fine particulate nature of the salt; goggles seal against airborne dust.
Body Protection Lab Coat (Buttoned, Tyvek sleeves) + Long pants & closed-toe shoesPrevents skin absorption. Tyvek sleeve covers recommended to bridge the gap between glove and coat cuff.
Respiratory N95/P100 Mask (if outside hood)OR Fume Hood usage (Preferred)Inhalation of oxalate dust causes severe respiratory tract irritation.
PPE Donning & Doffing Workflow

Correct sequencing prevents cross-contamination.

PPE_Workflow Start Start Wash 1. Wash Hands Start->Wash InnerGlove 2. Inner Nitrile Glove Wash->InnerGlove Coat 3. Lab Coat & Goggles InnerGlove->Coat OuterGlove 4. Outer Nitrile Glove (Over Cuff) Coat->OuterGlove Work EXPERIMENTAL WORK OuterGlove->Work RemoveOuter 5. Remove Outer Glove (Beak Method) Work->RemoveOuter RemoveCoat 6. Remove Coat & Goggles RemoveOuter->RemoveCoat RemoveInner 7. Remove Inner Glove RemoveCoat->RemoveInner WashEnd 8. Wash Hands RemoveInner->WashEnd

Figure 1: Sequential PPE Protocol to minimize dermal exposure risks.

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic, as spiro-salts can be prone to scattering.

Weighing & Solubilization Procedure

Objective: Prepare a stock solution without generating airborne dust.

  • Preparation: Place a pre-tared vial and a waste container inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the source bottle.

  • Solvent Addition:

    • Recommended Solvents: DMSO (Dimethyl sulfoxide) or Water (Compound is highly soluble in polar solvents).

    • Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Dissolution: Vortex with the cap tightly sealed . Do not sonicate open vials, as this generates aerosols.

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep container tightly closed; the oxalate salt may be hygroscopic. Store under inert gas (Argon/Nitrogen) if long-term stability is required.

  • Incompatibilities: Segregate from Strong Oxidizing Agents and Strong Bases (Bases will deprotonate the salt, liberating the free amine which may have different volatility/toxicity profiles).

Part 4: Spill Response & Decontamination

Critical Rule: If a spill exceeds 500 mg or occurs outside the fume hood, evacuate the immediate area and assess ventilation.

Spill Decision Logic

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<500mg) Inside Hood Assess->Minor Major Major Spill (>500mg) Or Outside Hood Assess->Major PPE_Check Verify PPE (Double Gloves, Goggles) Minor->PPE_Check Evacuate Evacuate Area Alert Safety Officer Major->Evacuate DryClean Dry Cleanup: Cover with absorbent pads or scoop carefully PPE_Check->DryClean WetClean Wet Decon: Wipe with 10% NaHCO3 (Neutralizes Oxalate) DryClean->WetClean FinalWipe Final Wipe: Water then Ethanol WetClean->FinalWipe Waste Dispose as Solid Chemical Waste FinalWipe->Waste

Figure 2: Decision tree for managing chemical spills of spirocyclic oxalates.

Decontamination Steps (Minor Spill)
  • Isolate: Mark the area.

  • Neutralize: Unlike neutral organics, oxalate salts are acidic. Wipe the area with a mild base solution (e.g., 10% Sodium Bicarbonate ) to neutralize the oxalic acid component.

  • Clean: Follow with water, then 70% Ethanol.

  • Disposal: Place all contaminated wipes in a sealed bag labeled "Hazardous Waste: Solid."

Part 5: Waste Disposal Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Collect in a dedicated "Solid Hazardous Waste" bin. Label as "Toxic/Irritant Solids."
Liquid Waste Stock solutions (DMSO/Water).Dispose in "Organic Solvent Waste" (if DMSO) or "Aqueous Waste" (if Water). Do not pour down the drain.
Empty Containers Original glass bottles.Triple rinse with solvent, deface label, and dispose of as glass waste (or hazardous waste if residue remains).

References

  • PubChem. (n.d.). Compound Summary: Spirocyclic Amines and Oxalate Salts.
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][4][5]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-6-azaspiro[3.5]nonane oxalate
Reactant of Route 2
1-Oxa-6-azaspiro[3.5]nonane oxalate
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